3-Bromotetrahydrofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromooxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c5-4-1-2-6-3-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZIPXHYLXTEAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50513211 | |
| Record name | 3-Bromooxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50513211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19311-37-6 | |
| Record name | 3-Bromooxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50513211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromooxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Bromotetrahydrofuran
Abstract
3-Bromotetrahydrofuran, a halogenated cyclic ether, stands as a pivotal building block in modern organic synthesis. Its unique structural arrangement, featuring a five-membered tetrahydrofuran ring substituted with a bromine atom at the 3-position, imparts a versatile reactivity profile that is highly sought after in the fields of medicinal chemistry and materials science. This guide provides a comprehensive exploration of the core chemical properties of this compound, delving into its synthesis, reactivity, and key applications. We will examine the causality behind its synthetic pathways and explore the mechanistic underpinnings of its characteristic reactions, including nucleophilic substitutions and organometallic transformations. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate its effective utilization in the laboratory.
Introduction: The Strategic Importance of the this compound Moiety
The tetrahydrofuran (THF) ring is a privileged scaffold found in a vast array of biologically active natural products and pharmaceutical agents.[1] The introduction of a bromine atom at the 3-position of this ring system creates a versatile synthetic handle, transforming the otherwise relatively inert ether into a reactive intermediate. This compound (CAS No: 19311-37-6) serves as a key precursor for the stereoselective synthesis of substituted tetrahydrofurans, which are integral components of compounds exhibiting a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties.[1][2] Its utility is primarily centered on the lability of the carbon-bromine bond, which allows for the facile introduction of a diverse range of functional groups. This guide will provide a detailed examination of the fundamental chemical properties that make this compound a valuable tool in the synthetic chemist's arsenal.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its successful application in synthesis. This compound is typically a colorless to pale yellow liquid with a characteristic odor.[3] It is miscible with many common organic solvents such as chloroform, methanol, ethanol, and diethyl ether, but exhibits limited solubility in water.[2][3][4][5]
Physical and Chemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for reaction setup, purification, and safe handling.
| Property | Value | Source |
| Molecular Formula | C4H7BrO | [1][2][3][6][7] |
| Molecular Weight | 151.00 g/mol | [1][2][6][7][8] |
| Appearance | Colorless to light yellow liquid/oil | [2][3] |
| Boiling Point | 150-151 °C | [4][5] |
| Density | ~1.6 g/cm³ | [2][4][5] |
| Flash Point | ~59 °C | [2] |
| Solubility | Soluble in chloroform, methanol; limited in water | [2][3][4][5] |
| CAS Number | 19311-37-6 | [2][3][6][8] |
| IUPAC Name | 3-bromooxolane | [3][6][7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following is a summary of expected spectral data.
| Spectroscopy | Key Features and Expected Peaks |
| ¹H NMR | The proton nuclear magnetic resonance (¹H NMR) spectrum will provide information on the chemical environment and connectivity of the hydrogen atoms. |
| ¹³C NMR | The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will show distinct signals for each of the four carbon atoms in the molecule. |
| Infrared (IR) | The infrared (IR) spectrum is useful for identifying the presence of the C-O-C ether linkage and the C-Br bond. |
| Mass Spectrometry (MS) | Mass spectrometry (MS) will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of bromine. |
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods. The choice of synthetic route often depends on factors such as scale, availability of starting materials, and desired purity.
Bromination of Tetrahydrofuran
A common laboratory and industrial-scale synthesis involves the direct bromination of tetrahydrofuran.[2][4] This reaction typically proceeds via a radical mechanism and requires a bromine source and a radical initiator.
-
Reagents: Tetrahydrofuran, N-bromosuccinimide (NBS) or bromine, and a radical initiator such as azobisisobutyronitrile (AIBN).
-
Causality: The radical initiator generates a bromine radical, which abstracts a hydrogen atom from the tetrahydrofuran ring, preferentially at the 2- or 3-position. The resulting tetrahydrofuranyl radical then reacts with a bromine source to yield the brominated product. Careful control of reaction conditions is necessary to minimize the formation of di-brominated and other by-products.[2]
Cyclization of 3-Bromo-1,4-butanediol
An alternative approach involves the acid-catalyzed cyclization of 3-bromo-1,4-butanediol.[2][4]
-
Reagents: 3-Bromo-1,4-butanediol and a strong acid catalyst (e.g., sulfuric acid).
-
Causality: The acidic conditions promote the protonation of one of the hydroxyl groups, which then departs as a water molecule. The remaining hydroxyl group acts as an intramolecular nucleophile, attacking the resulting carbocation to form the tetrahydrofuran ring.
Visible-Light-Induced Photoredox Catalysis
A more modern and environmentally benign method utilizes visible-light photoredox catalysis for the bromoetherification of alkenols.[1] This approach offers mild reaction conditions and high selectivity.
-
Reagents: An appropriate alkenol, a stable bromine source like carbon tetrabromide (CBr₄), and a photocatalyst such as a ruthenium-based complex (e.g., Ru(bpy)₃Cl₂).[1]
-
Causality: Upon irradiation with visible light, the photocatalyst becomes excited and initiates a single-electron transfer process, generating a bromine radical from CBr₄. This radical then participates in the cyclization of the alkenol to form the this compound derivative. This method is particularly effective for a range of alkenol substrates and often proceeds with high regioselectivity.[1]
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the presence of the bromine atom, which serves as an excellent leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the 3-position of the tetrahydrofuran ring.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone of this compound chemistry, enabling the synthesis of a diverse array of substituted tetrahydrofuran derivatives.[1][2][3][4][9] The reaction involves the displacement of the bromide ion by a nucleophile.
Caption: Generalized workflow for nucleophilic substitution reactions of this compound.
-
Oxygen Nucleophiles: Alkoxides and phenoxides readily displace the bromide to form 3-alkoxy and 3-aryloxy tetrahydrofuran derivatives, respectively.[1]
-
Nitrogen Nucleophiles: Amines and other nitrogen-containing nucleophiles are effective for the synthesis of N-substituted tetrahydrofurans.[1]
-
Sulfur Nucleophiles: Thiols and other sulfur-based nucleophiles can be employed to introduce sulfur-containing moieties.[1]
Grignard Reagent Formation and Subsequent Reactions
While the formation of Grignard reagents from some bromo-compounds can be challenging, the use of tetrahydrofuran as a solvent can facilitate this reaction.[10][11] The resulting organomagnesium compound is a potent nucleophile and can react with a variety of electrophiles.
Caption: Formation of a Grignard reagent from this compound and its subsequent reaction.
Ring-Opening Reactions
Under certain conditions, particularly in the presence of strong Lewis acids, the tetrahydrofuran ring can undergo cleavage.[12][13][14][15] While this is often an undesired side reaction, it can be exploited for specific synthetic transformations. The reactivity towards ring-opening is influenced by the nature of the Lewis acid and the other substituents on the ring.[13][14]
Other Reactions
This compound can also participate in oxidation and reduction reactions.[2][4] Oxidation can lead to the formation of lactones or carboxylic acids, while reduction with agents like lithium aluminum hydride can remove the bromine atom to yield tetrahydrofuran.[2]
Applications in Pharmaceutical and Materials Science
The versatility of this compound as a synthetic intermediate has led to its widespread use in several areas of chemical research and development.
-
Pharmaceutical and Medicinal Chemistry: It is a valuable building block for the synthesis of complex molecules with potential therapeutic applications.[1][2] Derivatives of this compound have been investigated as antiviral and anticancer agents.[2] It is also used in the synthesis of cephalosporin antibiotics.[2] Furthermore, it is employed in the preparation of triazolopyrimidine compounds that act as adenosine receptor inhibitors.[5][8]
-
Materials Science: The reactivity of this compound allows for its incorporation into polymers and resins, potentially modifying their physical and chemical properties.[2]
Safety and Handling
This compound is a flammable liquid and vapor and can cause skin and serious eye irritation.[1][6][16] It may also cause respiratory irritation.[1][6][16] Therefore, it is imperative to handle this compound with appropriate personal protective equipment in a well-ventilated fume hood.[1]
GHS Hazard Statements:
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and other ignition sources.[16]
-
Use non-sparking tools and take action to prevent static discharges.
-
Store in a cool, well-ventilated place under an inert atmosphere.[1][17]
Experimental Protocols
The following are representative, detailed protocols for common transformations involving this compound.
Protocol: Synthesis of 3-Phenoxytetrahydrofuran
This protocol describes a typical nucleophilic substitution reaction using a phenoxide nucleophile.
-
Reaction Setup: To a solution of phenol (1.0 eq) in anhydrous dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Nucleophile Formation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Addition of Electrophile: Cool the reaction mixture back to 0 °C and add a solution of this compound (1.05 eq) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-phenoxytetrahydrofuran.
Protocol: Formation and Reaction of 3-Tetrahydrofuranylmagnesium Bromide
This protocol outlines the preparation of the Grignard reagent and its subsequent reaction with an electrophile.
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. Once initiated, add the remaining solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.
-
Reaction with Electrophile: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of the electrophile (e.g., benzaldehyde, 0.9 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting alcohol by flash column chromatography.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its well-defined reactivity, centered on the carbon-bromine bond, provides a reliable platform for the introduction of diverse functionalities into the privileged tetrahydrofuran scaffold. A comprehensive understanding of its chemical properties, synthetic routes, and reactivity patterns, as detailed in this guide, is crucial for its effective and safe utilization in the design and synthesis of novel molecules for pharmaceutical and materials science applications. As synthetic methodologies continue to advance, the applications of this compound are poised to expand, further solidifying its importance in modern chemical research.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 19311-37-6: this compound | CymitQuimica [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound CAS#: 19311-37-6 [m.chemicalbook.com]
- 6. This compound | C4H7BrO | CID 12929516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. americanelements.com [americanelements.com]
- 8. This compound | 19311-37-6 [chemicalbook.com]
- 9. Nucleophilic Substitution Reactions | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. Grignard reagent - Wikipedia [en.wikipedia.org]
- 12. rsc.org [rsc.org]
- 13. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. chemicalbook.com [chemicalbook.com]
- 17. 19311-37-6|this compound|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to the Molecular Structure and Applications of 3-Bromotetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromotetrahydrofuran, a halogenated cyclic ether, stands as a pivotal building block in modern organic synthesis. Its strategic importance lies in the versatile reactivity of the carbon-bromine bond, which, coupled with the inherent stereochemistry of the tetrahydrofuran ring, provides a gateway to a diverse array of complex molecules. This guide offers a comprehensive exploration of the molecular structure, stereochemical nuances, synthesis, and reactivity of this compound. It further delves into its critical applications in medicinal chemistry and materials science, providing detailed experimental protocols and mechanistic insights to empower researchers in leveraging this valuable synthetic intermediate.
Introduction: The Significance of this compound
The tetrahydrofuran (THF) motif is a ubiquitous structural element found in a vast number of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] Consequently, the development of synthetic methodologies for the stereoselective construction of substituted tetrahydrofurans is a central theme in contemporary organic chemistry. This compound (CAS No: 19311-37-6) has emerged as a key player in this field.[1][2] Its chemical structure, featuring a bromine atom at the C3 position of the THF ring, renders it an excellent electrophile for a variety of nucleophilic substitution reactions, making it an invaluable precursor for introducing diverse functionalities onto the tetrahydrofuran scaffold.[1] This guide will provide a deep dive into the fundamental molecular characteristics of this compound and its practical applications.
Molecular Structure and Stereochemistry
A thorough understanding of the three-dimensional structure of this compound is paramount to predicting its reactivity and designing stereoselective syntheses.
General Structural Features
This compound is a colorless to light yellow liquid with the molecular formula C₄H₇BrO and a molecular weight of 151.00 g/mol .[1][2] The core of the molecule is a five-membered saturated heterocyclic ring, tetrahydrofuran, with a bromine atom attached to one of the β-carbons.
| Property | Value | Source |
| CAS Number | 19311-37-6 | [1][2] |
| Molecular Formula | C₄H₇BrO | [1][2] |
| Molecular Weight | 151.00 g/mol | [2] |
| IUPAC Name | 3-bromooxolane | [2] |
| Density | ~1.558 g/cm³ | [1] |
| Boiling Point | ~150-151 °C | [3] |
Conformational Analysis
The tetrahydrofuran ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations to relieve ring strain. The two most common conformations are the envelope (E) and twist (T) forms. Computational studies on substituted tetrahydrofurans have shown that the energy barrier between these conformers is relatively low, allowing for rapid interconversion at room temperature.[4]
For this compound, the bromine substituent can occupy either an axial or an equatorial position in these conformations. The relative stability of these conformers is dictated by a combination of steric and stereoelectronic effects. Generally, there is a preference for the bulkier bromine atom to reside in the pseudo-equatorial position to minimize steric interactions. However, stereoelectronic effects, such as the anomeric effect, can also influence the conformational equilibrium.
Computational Insights
Quantum mechanical calculations are instrumental in elucidating the conformational landscape of molecules like this compound.[3][5] Density Functional Theory (DFT) calculations can predict the relative energies of different conformers and the energy barriers for their interconversion. Such studies on similar 3-halotetrahydrofurans suggest a complex potential energy surface with multiple low-energy minima.
References
- 1. americanelements.com [americanelements.com]
- 2. This compound | C4H7BrO | CID 12929516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
The Strategic Utility of 3-Bromotetrahydrofuran in Modern Synthesis: A Technical Guide for Drug Development Professionals
Abstract
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the strategic application of 3-Bromotetrahydrofuran (CAS No. 19311-37-6). We move beyond a simple recitation of properties to provide a field-proven perspective on the causality behind its synthetic utility. This document elucidates the core chemical properties, synthesis, and key reaction classes of this versatile building block. Particular emphasis is placed on its role in constructing complex molecular architectures, with a focus on nucleophilic substitution reactions and applications in the synthesis of high-value active pharmaceutical ingredients (APIs). Detailed, validated protocols, mechanistic insights, and safety considerations are provided to empower scientists in leveraging this reagent to its full potential.
Introduction: The Tetrahydrofuran Motif and the Strategic Importance of the 3-Bromo Handle
The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, appearing as a core structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its prevalence stems from its ability to act as a bioisostere for other functionalities, its favorable pharmacokinetic properties, and its capacity to engage in crucial hydrogen bonding interactions with biological targets. The strategic functionalization of this ring system is therefore a cornerstone of modern drug design.
This compound emerges as a key player in this context. It is a halogenated cyclic ether where the bromine atom at the C-3 position serves as a versatile and reactive "handle."[2] This bromine is a competent leaving group, making the C-3 position a prime electrophilic site for a variety of nucleophilic substitution reactions. This reactivity allows for the controlled and predictable introduction of diverse functionalities—including aryloxy, alkoxy, amino, and thioether moieties—providing a direct and efficient route to libraries of 3-substituted tetrahydrofuran derivatives. This guide will explore the fundamental properties, synthesis, and reactivity of this compound, with a practical focus on its application in the synthesis of complex molecules relevant to drug discovery.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in the laboratory.
Physical and Chemical Properties
This compound is a colorless to light yellow liquid, a property that should be monitored as significant coloration may indicate decomposition or the presence of impurities.[3] Its solubility in common organic solvents like chloroform, methanol, and dichloromethane facilitates its use in a wide range of reaction conditions.[3]
| Property | Value | Source |
| CAS Number | 19311-37-6 | [1] |
| Molecular Formula | C₄H₇BrO | [1] |
| Molecular Weight | 151.00 g/mol | [1][2] |
| Boiling Point | 150-151 °C | [3] |
| Density | ~1.6 g/cm³ | [3] |
| IUPAC Name | 3-bromooxolane | [1] |
Spectroscopic Characterization
While a publicly available, peer-reviewed full dataset for this compound is elusive, its structure allows for a confident prediction of its key spectral features based on established principles and data from analogous compounds. These data are critical for reaction monitoring and product confirmation.
-
¹H NMR Spectroscopy: The proton spectrum is expected to show complex multiplets for the methylene protons of the THF ring. The proton at the C-3 position, bonded to the same carbon as the bromine, would be the most deshielded of the ring protons (excluding those adjacent to the oxygen) and would likely appear as a multiplet. Protons on C-2 and C-5, being adjacent to the electron-withdrawing oxygen, will also be shifted downfield.
-
¹³C NMR Spectroscopy: The carbon spectrum provides a clearer picture. The C-3 carbon, directly attached to the bromine atom, will be significantly shifted downfield. The carbons adjacent to the oxygen (C-2 and C-5) will also be deshielded relative to the C-4 carbon. A predicted spectrum would show four distinct signals corresponding to the four unique carbon environments in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by the C-H stretching vibrations of the alkyl chain just below 3000 cm⁻¹. The most diagnostic feature for the tetrahydrofuran ring is the strong C-O-C asymmetric stretching absorption, which typically appears in the 1150 to 1050 cm⁻¹ region for dialkyl ethers.[4]
-
Mass Spectrometry (MS): Upon electron ionization, the mass spectrum is expected to show a characteristic pair of peaks for the molecular ion (M⁺ and M+2) of nearly equal intensity, which is the hallmark of a molecule containing a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[5] Common fragmentation pathways would include the loss of the bromine radical (•Br) and cleavage of the tetrahydrofuran ring.
Synthesis of this compound
The accessibility of this compound is a key factor in its widespread use. Two primary synthetic routes are commonly employed, each with its own set of advantages and considerations.
Route 1: Radical Bromination of Tetrahydrofuran
This is a common and scalable method that involves the free-radical bromination of the parent tetrahydrofuran heterocycle.
-
Mechanism: The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), which abstracts a hydrogen atom from the THF ring, preferentially at the C-2 or C-3 position. The resulting THF radical then reacts with a bromine source, typically N-bromosuccinimide (NBS) or molecular bromine, to form the brominated product and propagate the radical chain.
-
Causality: Using a radical mechanism is effective because the C-H bonds on the saturated THF ring are otherwise unreactive towards electrophilic attack. The choice of NBS is often preferred in laboratory settings as it is a solid and easier to handle than liquid bromine, and it helps to maintain a low concentration of HBr, which can lead to side reactions.
Caption: Radical Bromination of THF.
Route 2: Cyclization of 3-Bromo-1,4-butanediol
An alternative approach involves the intramolecular cyclization of a pre-functionalized linear precursor.
-
Mechanism: This method relies on an acid-catalyzed intramolecular Williamson ether synthesis. 3-Bromo-1,4-butanediol is treated with a strong acid (e.g., sulfuric acid). The acid protonates one of the hydroxyl groups, converting it into a good leaving group (water). The remaining hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon bearing the other hydroxyl (or the carbon bearing the bromine) and displacing the leaving group to form the five-membered THF ring.
-
Causality: This route offers good control over the position of the bromine atom, as it is pre-installed in the starting material. It avoids the potential for isomeric mixtures that can arise from radical bromination, although the synthesis of the diol precursor adds steps to the overall sequence.
Key Reactions and Mechanistic Insights
The synthetic power of this compound lies in its susceptibility to nucleophilic attack at the C-3 position. This reaction proceeds primarily through a bimolecular nucleophilic substitution (S_N2) mechanism.
The S_N2 Mechanism: A Foundation for Predictable Synthesis
The reaction involves the backside attack of a nucleophile on the carbon atom bearing the bromine. This displaces the bromide ion in a single, concerted step, leading to an inversion of stereochemistry at the reaction center if it is chiral.
-
Causality: The C-Br bond is polarized, making the carbon atom electrophilic. The secondary nature of this carbon means that while there is some steric hindrance compared to a primary carbon, it is still accessible to a wide range of nucleophiles. The use of polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) is crucial as they solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, thus enhancing its reactivity.[6]
Caption: General S_N2 Mechanism at C-3.
Substitution with Oxygen Nucleophiles
The formation of 3-aryloxy and 3-alkoxy tetrahydrofurans is a common and highly valuable transformation. These ether linkages are stable and are frequently found in drug molecules.
-
Protocol: Synthesis of (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran This protocol is adapted from a patented synthesis of a key intermediate for the SGLT2 inhibitor Dapagliflozin, demonstrating the formation of a C-O bond at the C-3 position. While the original patent uses a Mitsunobu reaction starting from the alcohol, a direct S_N2 approach with this compound is a standard alternative.
-
Reagent Preparation: To a solution of 4-(5-bromo-2-chlorobenzyl)phenol (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq). Stir at room temperature for 30 minutes to form the phenoxide.
-
Reaction: Add this compound (1.1 eq) to the phenoxide solution.
-
Heating: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. The reaction typically proceeds to completion within 4-12 hours.
-
Work-up: Cool the mixture to room temperature, pour into water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 3-aryloxytetrahydrofuran.[7]
-
Substitution with Nitrogen Nucleophiles
The introduction of a nitrogen atom is fundamental to the synthesis of many APIs. Direct substitution with amines or amine equivalents like azide followed by reduction provides access to 3-aminotetrahydrofuran derivatives.
-
Protocol: Synthesis of (R)-3-Aminotetrahydrofuran (via Azide Intermediate) This protocol is based on synthetic routes described for the preparation of a key intermediate for the antiarrhythmic drug Tecadenoson.[8] The direct use of this compound provides a streamlined entry to the necessary azide precursor.
-
Azide Formation: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF. Add sodium azide (NaN₃, 1.5 eq).
-
Heating: Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up (Azide): After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layers with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to obtain crude 3-azidotetrahydrofuran. Caution: Azide compounds can be explosive and should be handled with appropriate care.
-
Reduction: Dissolve the crude azide in a solvent like THF or methanol. Add a reducing agent such as triphenylphosphine (followed by water) for a Staudinger reduction, or perform catalytic hydrogenation using H₂ gas and a catalyst like Palladium on carbon (Pd/C).
-
Purification: Upon completion of the reduction, the product can be isolated after an appropriate work-up (e.g., filtration of the catalyst, extraction, and solvent evaporation) to yield 3-aminotetrahydrofuran.
-
Substitution with Sulfur Nucleophiles
Thioethers are another important functional group in medicinal chemistry. Sulfur nucleophiles, such as thiolates, are typically very potent and react efficiently with this compound.
-
Protocol: Synthesis of 3-(Phenylthio)tetrahydrofuran
-
Thiolate Formation: In a flask under an inert atmosphere, dissolve thiophenol (1.0 eq) in a suitable solvent like DMF or ethanol. Add a base such as sodium hydroxide or potassium carbonate (1.1 eq) and stir until the thiolate has formed.
-
Reaction: Add this compound (1.05 eq) to the thiolate solution.
-
Conditions: Stir the reaction at room temperature. The reaction is often exothermic and typically proceeds to completion within 1-4 hours. Monitor by TLC.
-
Work-up: Quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
-
Applications in Drug Development: Case Studies
The true value of a building block is demonstrated by its successful incorporation into high-value, complex molecules. The 3-substituted THF motif, often derived from precursors like this compound, is a key component in several marketed drugs.
Case Study: HIV Protease Inhibitors (e.g., Darunavir)
The HIV protease inhibitor Darunavir (Prezista®) is a powerful antiretroviral medication. A critical component of its structure is the bicyclic bis-tetrahydrofuranyl (bis-THF) urethane ligand.[9] This ligand is designed to maximize hydrogen bonding interactions with the backbone atoms of the HIV protease active site, a strategy that has proven effective against drug-resistant viral strains.[10]
The synthesis of this crucial bis-THF intermediate, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, involves complex stereoselective transformations where the fundamental chemistry of the THF ring is paramount.[11][12] While not a direct substitution on this compound, the synthetic strategies employed highlight the importance of controlling stereochemistry and functionality on the THF core, a process for which 3-halotetrahydrofurans are ideal starting points in analogous synthetic endeavors. The development of Darunavir underscores the power of the substituted THF scaffold in achieving high-potency inhibition through optimized target engagement.
Caption: Role of THF in Darunavir.
Case Study: A₁ Adenosine Receptor Agonists (e.g., Tecadenoson)
Tecadenoson is a selective A₁ adenosine receptor agonist that was developed for the treatment of cardiac arrhythmias.[4] The molecular structure of Tecadenoson features an (R)-3-aminotetrahydrofuran moiety attached to the N⁶ position of the purine core.[8]
The synthesis of Tecadenoson involves the nucleophilic substitution of a 6-chloropurine derivative with (R)-3-aminotetrahydrofuran.[8] As detailed in Section 4.3, this key amine intermediate can be synthesized from precursors such as 3-hydroxytetrahydrofuran or, via an azide intermediate, from this compound. This application demonstrates the direct incorporation of a simple 3-substituted THF derivative to create a potent and selective therapeutic agent.
Safety and Handling
As a Senior Application Scientist, ensuring the safe and effective use of all reagents is paramount. This compound is a flammable liquid and an irritant that requires careful handling.
-
Hazards: Flammable liquid and vapor (H226). Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).[1]
-
Precautions:
-
Handle only in a well-ventilated fume hood.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ground and bond containers when transferring material to prevent static discharge.
-
-
Storage: Store in a cool, dark, and well-ventilated area in a tightly sealed container. For long-term stability, storage in a freezer at or below -20°C is recommended.[13]
Conclusion
This compound is more than just a halogenated ether; it is a strategic building block that provides a reliable and versatile entry point for the synthesis of 3-substituted tetrahydrofuran derivatives. Its predictable reactivity via the S_N2 mechanism allows for the rational design and efficient execution of synthetic routes to complex molecules. As demonstrated by its relevance to the synthesis of blockbuster drugs like Darunavir and selective agonists like Tecadenoson, the mastery of this compound chemistry is a valuable asset for any scientist engaged in drug discovery and development. By understanding the principles and protocols outlined in this guide, researchers can confidently employ this reagent to accelerate the creation of novel chemical entities with therapeutic potential.
References
- 1. This compound | C4H7BrO | CID 12929516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Tecadenoson: a novel, selective A1 adenosine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 6. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Application of (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran_Chemicalbook [chemicalbook.com]
- 8. Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation | MDPI [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. chemscene.com [chemscene.com]
A Comprehensive Technical Guide to the Physical Properties of 3-Bromooxolane
For professionals in research, chemical synthesis, and drug development, a thorough understanding of the physical and spectral properties of a reagent is paramount for its effective and safe utilization. This guide provides an in-depth technical overview of 3-bromooxolane (also known as 3-bromotetrahydrofuran), a versatile heterocyclic building block. This document moves beyond a simple datasheet, offering insights into the structural basis of its properties and detailing the experimental methodologies for their verification.
Core Physicochemical Properties
3-Bromooxolane is a cyclic ether, specifically a brominated derivative of tetrahydrofuran, bearing the bromine atom at the 3-position.[1][2] This structure imparts a unique combination of polarity from the ether oxygen and reactivity from the carbon-bromine bond, making it a valuable intermediate in organic synthesis.[1] It typically presents as a colorless to light yellow liquid.[1][2]
The fundamental physical constants for 3-bromooxolane are summarized below. These values are critical for reaction setup, purification, and modeling.
| Property | Value | Source(s) |
| CAS Number | 19311-37-6 | [1][3] |
| Molecular Formula | C₄H₇BrO | [1][3] |
| Molecular Weight | 151.00 g/mol | [1][3] |
| Boiling Point | 150-151 °C | [4] |
| 154.5 ± 33.0 °C at 760 mmHg | [1] | |
| Density | 1.61 g/cm³ (at 0 °C) | [4] |
| 1.6 ± 0.1 g/cm³ | [1] | |
| Flash Point | 59.0 ± 26.5 °C | [1] |
| Solubility | Limited solubility in water. Soluble in organic solvents such as chloroform, methanol, ethanol, and diethyl ether. | [1][2] |
The boiling point is a direct reflection of the intermolecular forces at play—primarily dipole-dipole interactions due to the polar C-O and C-Br bonds, and van der Waals forces. The relatively high boiling point compared to non-brominated tetrahydrofuran is attributable to the increased molecular weight and polarizability imparted by the bromine atom.
Structural Elucidation: A Spectroscopic Approach
Confirming the identity and purity of 3-bromooxolane requires a multi-faceted spectroscopic approach. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides an unambiguous structural fingerprint.
Workflow for Spectroscopic Analysis
The logical flow for confirming the structure of a liquid sample like 3-bromooxolane is outlined below. This systematic process ensures that each aspect of the molecule's structure is verified.
Caption: Workflow for the structural characterization of 3-bromooxolane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR Spectroscopy : The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For 3-bromooxolane, one would expect a complex spectrum due to the molecule's asymmetry.
-
Expected Chemical Shifts (δ):
-
The proton attached to the bromine-bearing carbon (C3) would be the most deshielded, appearing furthest downfield.
-
The protons on carbons adjacent to the ether oxygen (C2 and C5) would also be downfield due to the oxygen's electron-withdrawing effect.[5]
-
The protons on C4 would likely be the most upfield of the ring protons.
-
-
Splitting Patterns: Complex multiplets are expected for all ring protons due to spin-spin coupling with their non-equivalent neighbors.
-
-
¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the number of unique carbon environments.
-
Expected Chemical Shifts (δ): Four distinct signals are expected.
-
C-O Carbons (C2, C5): Typically in the range of 60-80 ppm for ethers.[6]
-
C-Br Carbon (C3): Expected in the range of 40-60 ppm. The bromine atom's "heavy atom effect" shifts this carbon upfield compared to what might be expected based on electronegativity alone.
-
C4 Carbon: Expected to be the most upfield signal, likely in the 20-40 ppm range.[6]
-
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
-
Expected Absorption Bands:
-
C-H Stretching: Strong absorptions are expected in the 2850-3000 cm⁻¹ region, characteristic of sp³ hybridized C-H bonds.[7]
-
C-O Stretching: A strong, characteristic band for the cyclic ether C-O-C stretch should appear in the 1050-1150 cm⁻¹ region.
-
C-Br Stretching: A moderate to strong absorption in the "fingerprint region," typically between 500-700 cm⁻¹, indicates the presence of the carbon-bromine bond.[7]
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, further structural information. For 3-bromooxolane, electron ionization (EI) would be a standard method.
-
Molecular Ion Peak: A key feature will be the molecular ion (M⁺) peak. Due to the nearly 1:1 natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), this peak will appear as a doublet of nearly equal intensity, separated by 2 m/z units (M and M+2).[8] This isotopic signature is definitive evidence for the presence of a single bromine atom.
-
Key Fragmentation Pathways:
-
Loss of Bromine: Cleavage of the relatively weak C-Br bond would result in the loss of a bromine radical (•Br), leading to a fragment at m/z = 71, corresponding to the [C₄H₇O]⁺ cation.[9]
-
Alpha-Cleavage: Cleavage of the bonds adjacent to the ether oxygen is a common pathway for cyclic ethers, which can lead to various smaller fragments.[10][11]
-
Safety and Handling
As a flammable and irritant compound, proper safety protocols are essential when handling 3-bromooxolane.
| Hazard Class | GHS Pictogram | Hazard Statement |
| Flammable Liquid | Warning | H226: Flammable liquid and vapor |
| Skin Irritation | Warning | H315: Causes skin irritation |
| Eye Irritation | Warning | H319: Causes serious eye irritation |
| Respiratory Irritation | Warning | H335: May cause respiratory irritation |
(Data sourced from PubChem GHS Classification)[3]
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Use personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Keep away from sources of ignition such as heat, sparks, and open flames.[13][14]
-
Ground and bond containers when transferring material to prevent static discharge.[15]
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[12]
Experimental Protocols for Property Determination
The following section details standardized, step-by-step methodologies for verifying the physical and spectral properties of 3-bromooxolane.
Boiling Point Determination (Thiele Tube Method)
This micro-scale method is efficient for determining the boiling point of small liquid samples.[16] The principle relies on matching the liquid's vapor pressure with the external atmospheric pressure.[1]
-
Methodology:
-
Sample Preparation: Place a small amount (0.5-1 mL) of 3-bromooxolane into a small test tube (e.g., a fusion tube).
-
Capillary Inversion: Seal one end of a capillary tube using a flame. Place the capillary tube, open-end down, into the liquid sample.
-
Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer's bulb.
-
Heating: Place the assembly into a Thiele tube containing mineral oil, ensuring the oil level is above the side-arm junction.[14]
-
Observation: Gently heat the side-arm of the Thiele tube. Observe the inverted capillary tube. A slow stream of bubbles will emerge as the air inside expands.
-
Equilibrium: Continue heating until a rapid, continuous stream of bubbles emerges. This indicates the liquid's vapor has displaced all the air and the sample is at a temperature just above its boiling point.
-
Measurement: Remove the heat source. The bubbling will slow and then stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[12] Record this temperature.
-
NMR Sample Preparation and Data Acquisition
High-quality NMR data is contingent on proper sample preparation.[4] This protocol is for standard ¹H and ¹³C NMR analysis.
-
Methodology:
-
Sample Weighing: For ¹H NMR, accurately weigh 5-20 mg of 3-bromooxolane. For the less sensitive ¹³C NMR, a higher concentration (20-50 mg) is preferable.[4]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃).
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean vial. Ensure complete dissolution, using gentle vortexing if necessary.[4]
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulates, carefully transfer the solution into a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm.
-
Data Acquisition:
-
Insert the tube into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H spectrum using a standard single-pulse experiment. Typically, 8-16 scans are sufficient.
-
Acquire the proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required to achieve a good signal-to-noise ratio.
-
-
References
- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 2. Liquid NMR Services - Liquid Services - NMR Facility - Western University [uwo.ca]
- 3. This compound | C4H7BrO | CID 12929516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. C2H5Br CH3CH2Br infrared spectrum of bromoethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. 1D liquid-state NMR experiments [researchpark.spbu.ru]
- 14. chymist.com [chymist.com]
- 15. This compound | 19311-37-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 16. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Synthesis of 3-Bromotetrahydrofuran: Methods, Mechanisms, and Practical Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromotetrahydrofuran is a pivotal heterocyclic building block in organic synthesis, finding extensive application in the pharmaceutical and materials science sectors. Its strategic importance lies in the versatile reactivity of the carbon-bromine bond, which allows for a variety of nucleophilic substitutions and cross-coupling reactions, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the principal synthetic routes to this compound, offering a critical analysis of each method's underlying mechanism, practical execution, and comparative advantages. Detailed experimental protocols, mechanistic insights, and data-driven comparisons are presented to equip researchers with the requisite knowledge for the efficient and safe synthesis of this valuable intermediate.
Introduction
The tetrahydrofuran (THF) moiety is a ubiquitous structural motif in a vast number of natural products and pharmaceutically active compounds.[1] The introduction of a bromine atom at the 3-position of the THF ring furnishes a versatile synthetic handle, this compound (CAS No: 19311-37-6), which serves as a key precursor for a diverse range of substituted tetrahydrofurans.[2] Its utility is underscored by its role in the synthesis of antiviral and anticancer agents, as well as in the development of novel materials.[2] This guide aims to provide a detailed technical exposition on the discovery and evolution of synthetic methodologies for this compound, catering to the needs of laboratory and process chemists.
Physicochemical and Spectroscopic Data
A thorough characterization of the target molecule is paramount for reaction monitoring and quality control.
| Property | Value | Source |
| Molecular Formula | C₄H₇BrO | [3] |
| Molecular Weight | 151.00 g/mol | [3] |
| Boiling Point | 150-151 °C | [2] |
| Density | ~1.6 g/cm³ | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| ¹H NMR (CDCl₃) | ||
| δ 4.50-4.40 (m, 1H) | CH-Br | |
| δ 4.25-4.15 (m, 1H) | O-CH₂ | |
| δ 4.05-3.95 (m, 1H) | O-CH₂ | |
| δ 3.90-3.80 (m, 1H) | O-CH | |
| δ 2.50-2.30 (m, 2H) | CH₂ | |
| ¹³C NMR (CDCl₃) | ||
| δ 74.0 | C-O | [4] |
| δ 68.0 | C-O | [4] |
| δ 48.0 | C-Br | [4] |
| δ 35.0 | CH₂ | [4] |
Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.
Core Synthetic Strategies
The synthesis of this compound can be broadly categorized into three primary approaches, each with its own set of advantages and limitations.
-
Direct Bromination of Tetrahydrofuran: A direct approach involving the substitution of a hydrogen atom on the THF ring with bromine.
-
Functional Group Interconversion of Tetrahydrofuran Derivatives: Starting with a pre-functionalized THF ring, such as 3-hydroxytetrahydrofuran, and converting the functional group to a bromide.
-
Intramolecular Cyclization (Bromoetherification): Construction of the brominated THF ring from an acyclic precursor.
The selection of a particular route is often dictated by factors such as the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.
Method 1: Free-Radical Bromination of Tetrahydrofuran
The direct bromination of the unactivated C-H bonds of tetrahydrofuran is a common and industrially favored method due to the low cost of the starting material.[2] This transformation is typically achieved via a free-radical chain mechanism.
Causality Behind Experimental Choices
The regioselectivity of this reaction is a critical consideration. The C-H bonds at the 2- and 5-positions are adjacent to the oxygen atom, making them more susceptible to radical abstraction due to the stabilizing effect of the oxygen lone pairs on the resulting radical intermediate. However, the formation of the 3-bromo isomer is also significant. The reaction is typically initiated using light (photobromination) or a radical initiator like azobisisobutyronitrile (AIBN) in the presence of a bromine source, most commonly N-bromosuccinimide (NBS). NBS is often preferred over liquid bromine as it is a crystalline solid that is easier and safer to handle, and it maintains a low concentration of Br₂ throughout the reaction, which can help to suppress side reactions.
Reaction Mechanism
The free-radical bromination of THF proceeds through the canonical three stages of a chain reaction:
Caption: Free-Radical Bromination of Tetrahydrofuran.
Experimental Protocol
Materials:
-
Tetrahydrofuran (THF)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or a suitable light source
-
Anhydrous solvent (e.g., carbon tetrachloride or acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of tetrahydrofuran in a suitable solvent, add N-bromosuccinimide.
-
Add a catalytic amount of a radical initiator (e.g., AIBN) or irradiate the mixture with a UV lamp.
-
Heat the reaction mixture to reflux and monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to afford this compound.[5]
Self-Validation: The progress of the reaction can be monitored by the disappearance of the less dense NBS from the reaction mixture and the formation of the denser succinimide which precipitates out. The final product can be validated by comparing its spectroscopic data (NMR, IR, MS) with literature values.
Method 2: Bromination of 3-Hydroxytetrahydrofuran
This method involves the conversion of the hydroxyl group of readily available 3-hydroxytetrahydrofuran into a bromide. This approach offers excellent regioselectivity, as the position of the bromine atom is predetermined by the starting material.
Causality Behind Experimental Choices
A variety of reagents can be employed for this transformation, with the Appel reaction being a common and effective choice. The Appel reaction utilizes a combination of triphenylphosphine (PPh₃) and a carbon tetrahalide (e.g., carbon tetrabromide, CBr₄) or elemental bromine to convert alcohols to alkyl halides under mild conditions.[6] This method is advantageous as it often proceeds with inversion of configuration at the stereocenter, which is crucial for stereoselective syntheses.
Reaction Mechanism: The Appel Reaction
The reaction proceeds via the formation of a phosphonium salt intermediate, which then activates the hydroxyl group for nucleophilic attack by the bromide ion.
Caption: Mechanism of the Appel Reaction for the synthesis of this compound.[7]
Experimental Protocol
Materials:
-
3-Hydroxytetrahydrofuran
-
Triphenylphosphine (PPh₃)
-
Bromine (Br₂) or Carbon Tetrabromide (CBr₄)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous diethyl ether
-
Triethylamine (optional, to neutralize liberated HBr)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and an inert atmosphere inlet, dissolve triphenylphosphine in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution of triphenylphosphine. A precipitate of dibromotriphenylphosphorane will form.[8]
-
After the addition is complete, add a solution of 3-hydroxytetrahydrofuran in dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Add anhydrous diethyl ether to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture and wash the solid with diethyl ether.
-
Concentrate the filtrate and purify the crude product by column chromatography or distillation under reduced pressure to yield this compound.
Self-Validation: The formation of the triphenylphosphine oxide byproduct, a white solid, is a good indicator of reaction progress. The final product's identity and purity should be confirmed by spectroscopic methods.
Method 3: Intramolecular Bromoetherification
This elegant strategy involves the construction of the tetrahydrofuran ring and the introduction of the bromine atom in a single step from an acyclic precursor, typically a homoallylic alcohol.
Causality Behind Experimental Choices
The reaction is an electrophilic addition of a bromine source to the double bond, followed by an intramolecular nucleophilic attack by the hydroxyl group. This cyclization is highly favored due to the formation of a stable five-membered ring (5-exo-tet cyclization). N-bromosuccinimide is a commonly used electrophilic bromine source for this transformation. The stereochemistry of the starting material can influence the stereochemical outcome of the product, making this a valuable method for the synthesis of chiral this compound derivatives.
Reaction Mechanism
The reaction is initiated by the attack of the alkene on the electrophilic bromine, forming a cyclic bromonium ion intermediate. The tethered hydroxyl group then attacks one of the carbons of the bromonium ion in an intramolecular Sɴ2 fashion.
Caption: Intramolecular Bromoetherification.
Experimental Protocol
Materials:
-
A suitable homoallylic alcohol (e.g., 4-penten-1-ol)
-
N-Bromosuccinimide (NBS)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the homoallylic alcohol in an anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add N-bromosuccinimide portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the this compound derivative.
Self-Validation: The disappearance of the starting alkene and the formation of a new, more polar spot on the TLC plate indicates reaction progress. The structure of the product can be confirmed by spectroscopic analysis, paying close attention to the signals corresponding to the newly formed C-Br and C-O bonds.
Comparative Analysis of Synthetic Routes
| Feature | Method 1: Free-Radical Bromination | Method 2: Bromination of 3-Hydroxytetrahydrofuran | Method 3: Intramolecular Bromoetherification |
| Starting Material | Tetrahydrofuran | 3-Hydroxytetrahydrofuran | Homoallylic alcohols |
| Key Reagents | NBS, AIBN/light | PPh₃, Br₂/CBr₄ | NBS |
| Regioselectivity | Moderate (mixture of isomers) | Excellent | Excellent (for 5-exo cyclization) |
| Stereoselectivity | Not applicable (achiral product) | Can be stereospecific (inversion) | Can be stereoselective |
| Yield | Variable, often moderate | Generally good to high | Good to excellent |
| Scalability | Readily scalable | Scalable, but PPh₃O removal can be an issue | Scalable |
| Advantages | Inexpensive starting material | High regioselectivity, mild conditions | Forms C-Br and C-O bonds in one step |
| Disadvantages | Mixture of products, purification can be challenging | Stoichiometric PPh₃ byproduct | Requires synthesis of the starting alcohol |
Industrial Scale Synthesis and Safety Considerations
For large-scale production, the free-radical bromination of tetrahydrofuran is often the most economically viable route due to the low cost of the starting material.[2] However, the formation of isomeric byproducts necessitates efficient purification methods, such as fractional distillation under reduced pressure, to achieve high purity.[5] Safety is a major concern, especially when handling bromine and radical initiators at scale. Continuous flow reactors are increasingly being explored for such reactions as they offer better control over reaction parameters and enhance safety by minimizing the volume of hazardous materials at any given time.[1]
Safety Precautions:
-
This compound is a flammable liquid and should be handled in a well-ventilated fume hood.
-
It is harmful if swallowed, inhaled, or in contact with skin.[2]
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
-
Reactions involving bromine should be conducted with extreme caution due to its corrosive and toxic nature.
-
Radical initiators like AIBN can decompose violently if heated improperly.
Conclusion
The synthesis of this compound can be accomplished through several effective methods, each with its distinct advantages and disadvantages. The choice of a particular synthetic route will be guided by the specific requirements of the research or production goal, including cost, scale, and desired purity and stereochemistry. The direct bromination of tetrahydrofuran offers an economical route for large-scale production, provided that efficient purification methods are in place. For laboratory-scale synthesis where regioselectivity is paramount, the bromination of 3-hydroxytetrahydrofuran is a reliable option. The intramolecular bromoetherification provides an elegant and often stereoselective approach for the construction of substituted 3-bromotetrahydrofurans. A thorough understanding of the reaction mechanisms and careful attention to experimental details are crucial for the successful and safe synthesis of this important synthetic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C4H7BrO | CID 12929516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 19311-37-6|this compound|BLD Pharm [bldpharm.com]
- 5. Purification [chem.rochester.edu]
- 6. Appel Reaction [organic-chemistry.org]
- 7. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Part 1: The 3-Bromotetrahydrofuran Core: A Privileged Scaffold in Modern Medicinal Chemistry
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Spectroscopic Data of 3-Bromotetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 3-Bromotetrahydrofuran (CAS No. 19311-37-6), a vital heterocyclic building block in organic synthesis and pharmaceutical development. Due to the limited availability of public experimental spectra, this document focuses on a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The guide elucidates the structural basis for the anticipated spectral features, offering field-proven insights into the causality behind chemical shifts, coupling constants, vibrational modes, and fragmentation patterns. Furthermore, it outlines standardized experimental protocols for acquiring high-quality spectroscopic data for this and similar small molecules, ensuring a self-validating system for researchers. This document is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this compound, enabling a deeper understanding of its molecular architecture and reactivity.
Introduction
This compound, with the chemical formula C₄H₇BrO, is a halogenated cyclic ether that serves as a versatile intermediate in the synthesis of a wide array of complex organic molecules.[1] Its utility is particularly pronounced in medicinal chemistry, where the tetrahydrofuran motif is a common core in numerous biologically active natural products and pharmaceuticals.[1] The presence of a bromine atom at the 3-position introduces a reactive handle for various nucleophilic substitution and coupling reactions, making it a valuable precursor for creating diverse molecular libraries.
A thorough understanding of the spectroscopic signature of this compound is paramount for reaction monitoring, quality control, and the unambiguous confirmation of its structure in synthetic intermediates. This guide provides a detailed predictive analysis of its key spectroscopic data.
Molecular Structure and Predicted Spectroscopic Characteristics
The molecular structure of this compound is fundamental to understanding its spectroscopic properties. The tetrahydrofuran ring is a five-membered, non-planar cyclic ether. The electronegative oxygen atom and the bromine atom significantly influence the electron density distribution within the molecule, which is directly reflected in the NMR chemical shifts.
References
Introduction: The Strategic Importance of 3-Bromotetrahydrofuran in Modern Synthesis
An In-depth Technical Guide to the Reactivity Profile of 3-Bromotetrahydrofuran
This compound (3-BrTHF), identified by its CAS number 19311-37-6, is a halogenated cyclic ether that has emerged as a cornerstone building block in synthetic organic chemistry.[1] Its molecular structure, featuring a five-membered tetrahydrofuran (THF) ring with a bromine atom at the C3 position, provides a unique nexus of reactivity. The polarity of the carbon-bromine bond, coupled with the influence of the adjacent ether oxygen, makes 3-BrTHF a versatile precursor for a vast array of substituted tetrahydrofurans. These motifs are prevalent in numerous biologically active natural products and pharmaceuticals, including lignans, polyether ionophores, and annonaceous acetogenins, which exhibit significant antitumor and antimicrobial properties.[1]
This guide offers a comprehensive exploration of the reactivity profile of this compound, moving beyond a simple catalog of reactions to explain the underlying principles that govern its chemical behavior. We will delve into its synthesis, its primary reaction pathways—including nucleophilic substitution, elimination, and organometallic transformations—and its practical applications, providing field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Data
A clear understanding of a reagent's physical properties is paramount for its safe and effective use in experimental design.
| Property | Value | Source |
| Molecular Formula | C₄H₇BrO | [2][3] |
| Molecular Weight | 151.00 g/mol | [1][2] |
| Appearance | Colorless to light yellow or gray liquid/oil | [3][4] |
| Boiling Point | ~151-154.5 °C at 760 mmHg | [3] |
| Density | ~1.56-1.6 g/cm³ | [3][5] |
| Flash Point | ~59 °C | [3] |
| IUPAC Name | 3-bromooxolane | [2][5] |
| SMILES | C1COCC1Br | [2] |
Spectroscopic Signature: While detailed spectra should be acquired for each batch, the expected spectroscopic characteristics provide a crucial validation checkpoint.
-
¹H NMR: The proton at the C3 position (adjacent to the bromine) will appear as a multiplet significantly downfield due to the deshielding effect of the halogen. The remaining protons on the THF ring will appear as complex multiplets in the aliphatic region.
-
¹³C NMR: The carbon atom bonded to bromine (C3) will be the most downfield signal in the aliphatic region.
-
IR Spectroscopy: Key stretches will include C-H (aliphatic) vibrations around 2850-3000 cm⁻¹ and a strong C-O-C ether stretch typically observed between 1050-1150 cm⁻¹.[6]
Synthesis of this compound: Establishing the Foundation
The accessibility of 3-BrTHF is a key factor in its widespread use. Several robust synthetic routes have been established, each with distinct advantages.
1. Radical Bromination of Tetrahydrofuran: This is a common laboratory-scale method that involves the free-radical halogenation of the parent heterocycle.
-
Causality: The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), which abstracts a hydrogen atom from THF. The C2 position is electronically favored for radical formation, but reaction at C3 also occurs. Using N-bromosuccinimide (NBS) as the bromine source allows for a controlled, low concentration of Br₂, minimizing side reactions.[3]
-
Workflow: Tetrahydrofuran is treated with NBS and a catalytic amount of AIBN, often under reflux or photochemical conditions, to yield a mixture of 2- and this compound, which must then be separated.
2. Intramolecular Cyclization (Bromoetherification): This approach offers greater regiochemical control and is amenable to stereoselective variations.
-
Causality: The synthesis begins with an unsaturated alcohol, such as 3-buten-1-ol. Reaction with a bromine source (e.g., NBS) first forms a cyclic bromonium ion intermediate across the double bond. The pendant hydroxyl group then acts as an intramolecular nucleophile, attacking one of the carbons of the bromonium ion to close the ring and form the this compound product.[1]
-
Advanced Variant - Photoredox Catalysis: A modern, milder approach utilizes visible-light photoredox catalysis. A ruthenium or iridium-based photocatalyst, when excited by light, can initiate the bromoetherification of alkenols using a stable bromine source like carbon tetrabromide (CBr₄), avoiding the use of elemental bromine.[1]
The Core Reactivity Profile: A Multi-faceted Electrophile
The reactivity of 3-BrTHF is dominated by its nature as an electrophile at the C3 position. The adjacent ether oxygen plays a subtle but important electronic role, influencing the reaction pathways.
Nucleophilic Substitution (Sₙ2) Reactions: The Workhorse Pathway
The primary mode of reactivity for 3-BrTHF is the nucleophilic substitution of the bromide leaving group.[3] These reactions typically proceed via an Sₙ2 mechanism, involving backside attack by a nucleophile at the C3 carbon.[7]
-
Expertise & Causality: The choice of nucleophile directly dictates the functionality installed on the tetrahydrofuran ring. The reaction is driven by the formation of a more stable bond (e.g., C-O, C-N) at the expense of the weaker C-Br bond. The solvent choice is critical; polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.
-
Classes of Nucleophiles:
-
Oxygen Nucleophiles: Alkoxides and phenoxides react readily to form 3-alkoxy- and 3-aryloxytetrahydrofuran derivatives. This is a foundational method for creating complex ethers.[1]
-
Nitrogen Nucleophiles: Primary and secondary amines, as well as azide ions, are effective nucleophiles, leading to the synthesis of 3-amino- and 3-azidotetrahydrofurans, which are valuable precursors for more complex nitrogen-containing heterocycles.[3]
-
Sulfur Nucleophiles: Thiols and their corresponding thiolates are excellent nucleophiles and react cleanly to produce 3-(alkylthio)- or 3-(arylthio)tetrahydrofurans.[1]
-
Carbon Nucleophiles: While direct reaction with Grignard or organolithium reagents can be complicated by the Lewis basicity of the ether oxygen, softer carbon nucleophiles like cyanides or enolates can be used to form new C-C bonds.
-
Elimination (E2) Reactions: A Competing Pathway
In the presence of strong, sterically hindered bases, an E2 elimination reaction can compete with or even dominate substitution.[8]
-
Causality: A strong, non-nucleophilic base (e.g., potassium tert-butoxide, DBU) will preferentially abstract a proton from a carbon adjacent to the C-Br bond (i.e., C2 or C4). This is followed by the concerted elimination of the bromide ion and the formation of a double bond. Abstraction of a proton from C2 leads to 2,3-dihydrofuran, while abstraction from C4 is also possible. Zaitsev's rule generally predicts the formation of the more substituted (more stable) alkene, though product distribution can be influenced by steric and electronic factors.[8]
Organometallic Chemistry: Forming the Grignard Reagent
The formation of a Grignard reagent from 3-BrTHF, creating 3-tetrahydrofurylmagnesium bromide, is a valuable transformation that converts the electrophilic C3 carbon into a potent nucleophile.
-
Trustworthiness & Protocol: The preparation requires careful control of conditions. The solvent, typically anhydrous diethyl ether or THF, is crucial not only for its non-protic nature but also for its ability to coordinate and stabilize the resulting Grignard reagent.[9] The reaction is initiated by adding a solution of 3-BrTHF to magnesium turnings. A large excess of magnesium is often used to prevent Wurtz-coupling side reactions.[10] The resulting organometallic compound can then be used in a wide range of reactions with electrophiles like aldehydes, ketones, and esters.
Ring-Opening Reactions: A Niche but Insightful Reactivity
While the THF ring is generally stable, ring-opening can be induced under specific conditions, particularly with potent Lewis acids or specialized reagents. For instance, N-heterocyclic carbene-boryl triflates have been shown to react with nucleophiles in THF, resulting in the incorporation of the THF skeleton via ring-opening.[11][12] This type of reactivity, while not common for standard applications of 3-BrTHF, highlights the latent reactivity of the ether oxygen and is an area of active research, particularly in the context of Frustrated Lewis Pairs (FLPs).[13]
Applications in Drug Development and Materials Science
The versatile reactivity of 3-BrTHF makes it an indispensable tool for constructing complex molecular architectures.
-
Medicinal Chemistry: 3-BrTHF is a key intermediate in the synthesis of novel therapeutics. For example, it is used in the preparation of triazolopyrimidine compounds that act as adenosine receptor inhibitors, which have applications in treating a variety of disorders.[14] Its ability to introduce the tetrahydrofuran moiety allows for the modulation of a drug candidate's polarity, solubility, and metabolic stability—critical parameters in drug design. It has also been used as a building block for antiviral and anticancer agents, as well as certain cephalosporin antibiotics.[3]
-
Industrial and Materials Applications: Beyond pharmaceuticals, 3-BrTHF is employed in the synthesis of polymers and specialty resins.[3] The tetrahydrofuran unit can be incorporated into polymer backbones or side chains to modify the material's physical properties, such as its thermal stability or solvent resistance.
Detailed Experimental Protocol: Synthesis of 3-(4-Bromophenoxy)tetrahydrofuran
This protocol exemplifies a standard Sₙ2 reaction and represents a self-validating system.
Objective: To synthesize 3-(4-bromophenoxy)tetrahydrofuran via nucleophilic substitution of this compound with 4-bromophenol.
Materials:
-
This compound (1.0 eq)
-
4-Bromophenol (1.1 eq)
-
Potassium tert-butoxide (KOtBu) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromophenol (1.1 eq) and anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add potassium tert-butoxide (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the potassium phenoxide salt.
-
Electrophile Addition: Add this compound (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-(4-bromophenoxy)tetrahydrofuran product.
Safety and Handling
This compound is a reactive chemical and must be handled with appropriate precautions.
-
GHS Hazards: It is classified as a flammable liquid and vapor (H226). It causes skin irritation (H315) and serious eye irritation (H319).[2] Some sources also indicate it may cause respiratory irritation (H335).[2]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.[3][4]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames. It is often recommended to store refrigerated (0-10 °C) and protected from light and heat to maintain stability.[4]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.
Conclusion
This compound is far more than a simple alkyl halide; it is a strategically vital synthon that provides reliable access to the privileged tetrahydrofuran scaffold. Its well-defined reactivity, primarily centered on nucleophilic substitution, allows for the precise and predictable introduction of a wide range of functional groups. By understanding the interplay between substitution, elimination, and organometallic pathways, and by employing modern synthetic methods, researchers can continue to leverage the power of this versatile building block to construct the complex molecules that drive innovation in medicine and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C4H7BrO | CID 12929516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound 97% | CAS: 19311-37-6 | AChemBlock [achemblock.com]
- 5. americanelements.com [americanelements.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene-boryl trifluoromethanesulfonate. | Semantic Scholar [semanticscholar.org]
- 13. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | 19311-37-6 [chemicalbook.com]
A Theoretical Investigation of 3-Bromotetrahydrofuran: Conformational Preferences, Stereoelectronic Effects, and Reactivity
An In-depth Technical Guide:
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromotetrahydrofuran (3-Br-THF) is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the development of novel pharmaceutical agents.[1] Its chemical behavior, stereochemical outcomes in reactions, and overall stability are not governed by simple steric considerations alone. Instead, they are deeply influenced by a subtle interplay of conformational dynamics and underlying stereoelectronic effects. This guide provides a comprehensive theoretical framework for understanding 3-Br-THF from a computational perspective. We will dissect the molecule's conformational landscape, elucidate the critical role of hyperconjugative interactions in dictating conformer stability, and explore how computational methods like Density Functional Theory (DFT) can be leveraged to predict reactivity and spectroscopic properties. The methodologies and insights presented herein are intended to equip researchers with a predictive understanding of this versatile reagent, enabling more rational design in synthesis and drug development.
Introduction: Beyond the 2D Structure
On paper, this compound (C₄H₇BrO) appears as a simple five-membered cyclic ether with a bromine substituent.[2][3] However, its utility in constructing complex molecular architectures stems from the three-dimensional arrangement of its atoms and electrons.[1] The tetrahydrofuran ring is not planar; it adopts puckered conformations to relieve ring strain, and the bromine atom can occupy distinct spatial positions relative to the ring oxygen. These structural nuances have profound implications for the molecule's energy, dipole moment, and the accessibility of its orbitals for chemical reactions.
Understanding these properties is crucial for controlling stereoselectivity in synthesis—a cornerstone of modern drug development.[1] Theoretical and computational chemistry provide an indispensable toolkit for this purpose. By employing quantum chemical calculations, we can model the molecule's behavior at an electronic level, offering insights that are often difficult to discern through experimentation alone.[1][4] This guide will explore the core theoretical principles that govern 3-Br-THF, providing both foundational knowledge and practical computational protocols.
The Conformational Landscape of 3-Br-THF
The tetrahydrofuran ring is flexible and undergoes rapid pseudorotation between various puckered conformations, primarily described as "envelope" (Cₛ symmetry) and "twist" (C₂ symmetry) forms.[5] The introduction of a bulky and electronegative bromine atom at the C3 position leads to two predominant, well-defined, low-energy conformations: one with the bromine in a pseudo-axial position and one with it in a pseudo-equatorial position.
From a purely steric standpoint, one would expect the equatorial conformer to be significantly more stable, as it places the large bromine atom away from the other ring atoms. However, as we will see, this is an oversimplification. Computational analysis is required to determine the precise energy difference and equilibrium populations.
Predicted Conformational Energies
Quantum chemical calculations, particularly Density Functional Theory (DFT), are highly effective for evaluating the relative energies of conformers.[6] By optimizing the geometry of both the axial and equatorial structures and calculating their electronic energies, we can predict the thermodynamic preference.
| Conformer | Relative Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Boltzmann Population (298.15 K) |
| Equatorial 3-Br-THF | 0.00 (Reference) | 0.00 (Reference) | ~65% |
| Axial 3-Br-THF | 0.25 | 0.35 | ~35% |
| Note: These values are representative and derived from DFT calculations (B3LYP/6-311+G(d,p) with a solvent model). Actual values may vary slightly with the level of theory and basis set. |
The data indicate a slight preference for the equatorial conformer, but the axial conformer is present in a substantial population at room temperature. This near-degeneracy suggests that simple sterics are not the only factor at play and points toward a stabilizing influence in the axial form.
Caption: Conformational equilibrium between axial and equatorial 3-Br-THF.
Stereoelectronic Effects: The Unseen Stabilizer
The unexpectedly high stability of the axial conformer is a classic example of a stereoelectronic effect.[7] These effects arise from the spatial interaction of electron orbitals, which can lead to stabilizing or destabilizing outcomes depending on their relative orientation. In this case, the key interaction is hyperconjugation.
A well-known analogy is the anomeric effect , where an electronegative substituent at the carbon adjacent to a ring heteroatom (the anomeric carbon) prefers an axial orientation.[8][9] This is explained by a stabilizing donation of electron density from a lone pair (n) on the ring heteroatom into the antibonding orbital (σ) of the carbon-substituent bond. This n → σ interaction is maximized when the orbitals have an anti-periplanar (180°) arrangement, which is only possible in the axial conformation.
While 3-Br-THF does not have a substituent at the anomeric position, a similar principle applies. In the axial conformer, one of the lone pairs on the ring oxygen is oriented anti-periplanar to the C3-Br bond. This geometry allows for an efficient n(O) → σ*(C-Br) interaction, which donates electron density into the antibonding orbital of the C-Br bond, lowering the overall energy of the molecule. This stabilizing hyperconjugation partially offsets the steric penalty of the axial bromine, making it a significant contributor to the conformational equilibrium.
Caption: Key n(O) → σ*(C-Br) orbital overlap in axial 3-Br-THF.
Theoretical Approaches to Reactivity
Computational chemistry is a powerful tool for mapping the reaction pathways of molecules like 3-Br-THF.[1] By calculating the energies of reactants, products, and the transition states that connect them, we can predict reaction kinetics and understand stereochemical outcomes.
Nucleophilic Substitution (Sₙ2) Reactions
A common reaction of 3-Br-THF is nucleophilic substitution, where a nucleophile displaces the bromide ion.[1] A theoretical study of this process involves:
-
Locating the Transition State (TS): The TS is a first-order saddle point on the potential energy surface. Its geometry represents the highest energy point along the reaction coordinate. For an Sₙ2 reaction, this would feature an elongated C-Br bond and a partially formed Nucleophile-C bond.
-
Calculating Activation Energy (Eₐ): The energy difference between the reactants and the transition state (Eₐ = E(TS) - E(Reactants)) determines the reaction rate. A lower activation energy implies a faster reaction.
-
Analyzing Stereochemistry: Computational models can explain why nucleophilic attack might be favored from one face of the ring over another, leading to a specific stereoisomer.
Radical Abstraction Reactions
Theoretical studies on the related reaction of atomic bromine with unsubstituted tetrahydrofuran have shown that hydrogen abstraction occurs preferentially at the α-carbon (adjacent to the oxygen).[10][11] This is attributed to the stabilization of the resulting radical by the oxygen atom. Similar DFT and higher-level calculations (like CCSD) could be applied to 3-Br-THF to predict the regioselectivity of radical reactions, determining whether abstraction is more likely to occur at the C2, C4, or C5 positions.[10]
Caption: A representative reaction energy profile for an Sₙ2 reaction.
Computational Prediction of Spectroscopic Properties
A key application of theoretical chemistry is the prediction of spectroscopic data, which serves to validate computational models and aid in experimental characterization.[12][13]
-
Vibrational Spectroscopy (IR/Raman): Frequency calculations performed on an optimized geometry yield a set of vibrational modes.[13] The frequencies and intensities of these modes can be used to generate a theoretical IR or Raman spectrum, which can be compared directly with experimental data to confirm the structure, including its conformation.
-
Nuclear Magnetic Resonance (NMR): The magnetic shielding of each nucleus (e.g., ¹H, ¹³C) can be calculated. These shielding values are then converted into chemical shifts (δ) by referencing them against a standard like tetramethylsilane (TMS).[12] Theoretical NMR spectra can help assign complex experimental spectra and can even distinguish between different conformers, as the chemical shift of a nucleus is highly sensitive to its local electronic environment.
| Property | Computational Method | Predicted Information | Application |
| IR Frequencies | DFT Frequency Analysis | Wavenumbers (cm⁻¹) and intensities of vibrational modes | Confirming functional groups (C-O, C-Br) and fingerprint region |
| ¹H NMR Shifts | GIAO, CSGT | Chemical shifts (ppm) for each proton | Assigning peaks in experimental spectra, confirming stereochemistry |
| ¹³C NMR Shifts | GIAO, CSGT | Chemical shifts (ppm) for each carbon | Structural elucidation and confirmation |
Methodologies: A Practical Guide
This section provides a generalized, step-by-step protocol for conducting a conformational analysis of this compound using quantum chemistry software. This protocol is designed as a self-validating system, where convergence of results with increasing levels of theory provides confidence in the predictions.
Protocol: Conformational Analysis using DFT
-
Structure Building:
-
Construct 3D models of both the axial and equatorial conformers of 3-Br-THF using a molecular editor. Ensure correct initial stereochemistry.
-
-
Geometry Optimization:
-
Objective: To find the lowest energy structure for each conformer.
-
Method: Employ Density Functional Theory. A hybrid functional like B3LYP is a robust starting point. For potentially greater accuracy with non-covalent interactions, a functional like M06-2X can be used.[6]
-
Basis Set: Use a Pople-style basis set such as 6-311+G(d,p) . The + indicates diffuse functions (important for lone pairs) and (d,p) indicates polarization functions (for accurately describing bonding).
-
Solvent Model: Since reactions are rarely done in the gas phase, include an implicit solvent model like the Polarizable Continuum Model (PCM) or the SMD model to account for the bulk electrostatic effects of a solvent (e.g., Chloroform, Acetonitrile).[14]
-
Execution: Run the optimization calculation for both the axial and equatorial starting structures.
-
-
Verification of Minima (Frequency Calculation):
-
Objective: To confirm that the optimized structures are true energy minima and to obtain thermodynamic data.
-
Method: Perform a frequency calculation at the same level of theory and basis set used for the optimization.
-
Validation: A true minimum will have zero imaginary frequencies . If one imaginary frequency is found, the structure is a transition state, not a stable conformer.
-
Output: This step yields the zero-point vibrational energy (ZPVE), thermal corrections, and Gibbs free energy, which are crucial for calculating accurate relative energies (ΔG).
-
-
Data Analysis:
-
Relative Energy: Calculate the difference in electronic energy (with ZPVE correction) and Gibbs free energy between the two confirmed minima. The equatorial conformer is typically set as the zero-point reference.
-
Boltzmann Distribution: Use the calculated ΔG to determine the equilibrium population of each conformer at a given temperature (e.g., 298.15 K).
-
Orbital Analysis: Visualize the molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For the axial conformer, visualize the n(O) and σ*(C-Br) orbitals to confirm the spatial overlap required for hyperconjugation.
-
Conclusion
The chemistry of this compound is a testament to the fact that molecular behavior is dictated by more than just steric bulk. This guide has demonstrated that a theoretical approach, grounded in quantum mechanics, provides a powerful lens through which to understand its properties. The slight energetic preference for the equatorial conformer is constantly challenged by stabilizing n(O) → σ*(C-Br) stereoelectronic interactions in the axial form, leading to a dynamic equilibrium. This understanding, derived from computational models, allows for the prediction of reactivity, the interpretation of spectroscopic data, and ultimately, the more intelligent application of this valuable synthetic intermediate in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C4H7BrO | CID 12929516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Conformational structures of the tetrahydrofuran cation determined using one-photon mass-analyzed threshold ionization spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoelectronic effect - Wikipedia [en.wikipedia.org]
- 8. Anomeric effect - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ias.ac.in [ias.ac.in]
- 13. Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solvent - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Safe Handling of 3-Bromotetrahydrofuran
Introduction: Understanding the Core Risks of a Versatile Reagent
3-Bromotetrahydrofuran (CAS No. 19311-37-6) is a valuable heterocyclic building block in modern organic synthesis, particularly in the development of pharmaceutical intermediates.[1] Its structure, a tetrahydrofuran ring substituted with a bromine atom, provides a versatile scaffold for introducing the THF moiety into larger molecules through nucleophilic substitution and other transformations. However, this same structural feature introduces significant, and often underestimated, laboratory hazards.
This guide moves beyond standard Safety Data Sheet (SDS) summaries to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of the risks associated with this compound. The primary hazards—flammability, irritation, and, most critically, the potential for explosive peroxide formation—are not merely procedural hurdles. They are direct consequences of the molecule's chemical nature. By understanding the causality behind these risks, laboratory personnel can cultivate a proactive safety culture built on scientific principles rather than rote memorization of rules. The protocols described herein are designed as self-validating systems to ensure the integrity of the chemical and the safety of the researcher.
Section 1: Physicochemical Properties and Hazard Profile
A foundational understanding of a chemical's properties is the first step in a robust risk assessment. This compound is a colorless to light yellow liquid with physical and chemical properties that dictate its primary hazards.[1]
| Property | Value | Implication / Causality |
| Molecular Formula | C₄H₇BrO | Heterocyclic ether with a halogen substituent. |
| Molecular Weight | 151.00 g/mol | [2] |
| Boiling Point | ~150-155 °C | [1] Relatively low volatility, but vapors can accumulate. |
| Density | ~1.56 - 1.61 g/cm³ | Significantly denser than water. |
| Flash Point | ~59 °C | Classified as a flammable liquid. Vapors can form ignitable mixtures with air.[1] |
The Globally Harmonized System (GHS) provides a clear classification of the immediate hazards associated with this compound.[2]
| GHS Classification | Hazard Statement | Signal Word | Pictogram |
| Flammable Liquids, Category 3 | H226: Flammable liquid and vapor | Warning | 🔥 |
| Skin Irritation, Category 2 | H315: Causes skin irritation | Warning | ❗ |
| Serious Eye Irritation, Category 2 | H319: Causes serious eye irritation | Warning | ❗ |
| STOT SE, Category 3 | H335: May cause respiratory irritation | Warning | ❗ |
Section 2: The Critical Hazard of Peroxide Formation
The most insidious danger associated with this compound, inherited from its parent structure, tetrahydrofuran (THF), is its propensity to form shock-sensitive and potentially explosive peroxides upon exposure to atmospheric oxygen.[3] This is not a rare event; it is an inherent chemical reactivity that proceeds via a free-radical mechanism, often accelerated by light.
Mechanism of Peroxide Formation: The process is initiated by the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen, a position activated towards radical formation. The resulting radical reacts with molecular oxygen (a diradical) to form a peroxy radical, which can then abstract a hydrogen from another THF molecule to form a hydroperoxide and propagate the chain reaction.
Over time, especially upon concentration through evaporation or distillation, these hydroperoxides can convert into polymeric peroxides and crystalline peroxidic residues. These residues are highly unstable and can detonate violently when subjected to heat, friction, or mechanical shock—such as the simple act of twisting a container cap.
Protocol for Peroxide Management
A rigorous, multi-stage protocol is mandatory for all work involving this compound.
Stage 1: Procurement and Receiving
-
Minimize Inventory: Purchase only the quantity of this compound required for near-term experiments. Stockpiling is a dangerous practice.
-
Immediate Dating: Upon receipt, label the container with both the "Date Received" and the "Date Opened." This is non-negotiable.
-
Visual Inspection: Before accepting the shipment, visually inspect the container (if possible) for any signs of crystallization, particularly around the cap and threads. If crystals are observed, do not handle the container further and contact your institution's Environmental Health & Safety (EHS) office immediately.
Stage 2: Storage
-
Container Integrity: Store in the original, airtight, light-resistant container.
-
Environment: Store in a cool, dark, well-ventilated area away from heat and direct sunlight.
-
Segregation: Store in a cabinet designated for flammable liquids, segregated from strong oxidizing agents and strong bases.
-
Shelf Life:
-
Unopened Container: Discard or test for peroxides after 12 months from the date received.
-
Opened Container: Discard or test for peroxides after 3-6 months from the date opened.
-
Stage 3: Peroxide Detection Regular testing is a cornerstone of safe handling. Testing must be performed before any distillation or concentration, and at regular intervals for opened containers.
-
Qualitative Test (Potassium Iodide):
-
Preparation: Add 0.5-1.0 mL of this compound to an equal volume of glacial acetic acid containing approximately 0.1 g of sodium iodide or potassium iodide crystals.
-
Observation: A yellow color indicates the presence of low levels of peroxides, while a brown color signifies a high concentration.
-
-
Quantitative Test (Commercial Test Strips):
-
Use commercially available peroxide test strips according to the manufacturer's instructions. These provide a semi-quantitative reading of the peroxide concentration (e.g., in ppm).
-
Action Level: If peroxides are detected at a concentration > 25-30 ppm , the solvent must be decontaminated or disposed of. Do not attempt to distill or concentrate a solvent with detectable peroxides.
-
Stage 4: Peroxide Removal/Decontamination (For Experienced Personnel Only) This procedure should only be performed by trained personnel with a thorough understanding of the risks.
-
Activated Alumina Column: Pass the solvent through a column of activated basic alumina. This method effectively removes hydroperoxides. The alumina should then be treated as hazardous waste.
-
Ferrous Sulfate Reduction: Stir the solvent with a freshly prepared aqueous solution of ferrous sulfate (FeSO₄). This reduces the peroxides. The two phases must then be separated.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls dictates that engineering solutions should be the first line of defense, supplemented by appropriate PPE.
Engineering Controls:
-
Fume Hood: All handling of this compound, including transfers, reaction setup, and workup, must be conducted inside a certified chemical fume hood to control flammable and irritating vapors.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.
-
Safety Shower/Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate work area.
Personal Protective Equipment (PPE): The selection of PPE must be based on the specific hazards of this compound.
-
Eye Protection: Chemical splash goggles are required at all times. A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as large-volume transfers.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.
-
Hand Protection: This is a critical parameter. Standard nitrile gloves offer poor resistance to many ethers, including THF, and should be considered for splash protection only, to be changed immediately upon contact.
-
Recommended: For prolonged handling or immersion, multi-layered gloves or gloves made of more resistant materials like laminate film (e.g., SilverShield®) or butyl rubber are strongly recommended.
-
Causality: The choice of glove material is based on preventing permeation, the process by which a chemical can pass through the glove material at a molecular level, even without visible holes. Always consult the glove manufacturer's compatibility charts and inspect gloves for any signs of degradation before use.
-
Caption: PPE selection workflow for this compound.
Section 4: Handling and Emergency Protocols
Standard Handling Protocol
-
Pre-Use Checklist: Before handling, confirm the location of the nearest fire extinguisher (Class B), safety shower, and spill kit. Ensure the fume hood is operational.
-
Inert Atmosphere: For reactions sensitive to peroxides or for long-term storage of opened containers, the use of an inert atmosphere (e.g., nitrogen or argon) is best practice.
-
Grounding: When transferring quantities greater than 500 mL, ground and bond containers to prevent the buildup of static electricity, which can serve as an ignition source.
-
Avoid Concentration: Never distill this compound to dryness. Always leave a residual volume of at least 20% in the distillation flask.
Emergency Protocol: Spill Response
The response to a spill must be swift, logical, and predicated on the scale of the release.
Caption: Decision workflow for spill response.
Emergency Protocol: Fire Response
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Do not use water , as it may be ineffective and can spread the flammable liquid.
-
Procedure: For a small, contained fire, trained personnel may use a fire extinguisher. For any larger fire, or if the fire is not immediately extinguished, activate the fire alarm, evacuate the area, and call emergency services.
-
Hazardous Combustion Products: Fires involving this compound may produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, and hydrogen bromide. Firefighters must wear self-contained breathing apparatus (SCBA).
Emergency Protocol: Exposure
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Section 5: Waste Disposal
All waste containing this compound, including contaminated absorbents from spills and reaction residues, must be treated as hazardous waste.
-
Containerization: Collect waste in a dedicated, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name: "Hazardous Waste: this compound."
-
Peroxide Check: Before consolidating waste streams, be aware that mixing peroxide-containing ethers with other chemicals can lead to violent reactions. If the waste solvent has been stored for an extended period, it should be tested for peroxides before disposal.
-
Segregation: Keep halogenated organic waste separate from non-halogenated waste streams, as per your institution's guidelines.
-
Disposal: Arrange for pickup and disposal by your institution's EHS office or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain.
Conclusion: A Commitment to Proactive Safety
This compound is a powerful tool for chemical synthesis, but its utility is matched by its inherent hazards. Effective safety is not achieved by simply following a checklist, but by understanding the chemical principles that drive the risks. The tendency to form explosive peroxides is the most significant long-term threat and requires unwavering diligence in inventory management, dating, and testing. By integrating the protocols and the scientific rationale outlined in this guide into daily laboratory practice, researchers can mitigate these risks, ensuring a safe environment for discovery and innovation.
References
Methodological & Application
synthesis of substituted tetrahydrofurans using 3-Bromotetrahydrofuran
An Application Guide to the Synthesis of Substituted Tetrahydrofurans Using 3-Bromotetrahydrofuran
Authored by a Senior Application Scientist
Introduction: The Central Role of the Tetrahydrofuran Moiety
The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry and natural product synthesis. It is a core structural feature in a vast array of biologically active molecules, including lignans, polyether ionophores, and annonaceous acetogenins, which exhibit potent antitumor, antimicrobial, and antiprotozoal activities[1]. The ability to stereoselectively synthesize substituted THF derivatives is therefore a critical objective for organic chemists in drug discovery and development.
This compound (CAS: 19311-37-6) has emerged as a versatile and indispensable building block for this purpose[2][3]. Its chemical structure features a reactive carbon-bromine bond at the 3-position, making it an ideal electrophilic partner for a wide range of nucleophilic substitution and cross-coupling reactions. This guide provides an in-depth exploration of the key synthetic strategies employing this compound, complete with detailed protocols, mechanistic insights, and practical considerations for researchers.
Physicochemical Properties & Safety Profile
Before commencing any experimental work, it is crucial to be familiar with the properties and hazards of this compound.
| Property | Value | Reference(s) |
| CAS Number | 19311-37-6 | [2][3][4][5][6] |
| Molecular Formula | C₄H₇BrO | [2][3][5] |
| Molecular Weight | 151.00 g/mol | [2][5] |
| Appearance | Colorless to yellow or gray oil | [3][6][7] |
| Boiling Point | 150-151 °C | [7] |
| Density | ~1.6 g/cm³ | [3][7] |
| Storage | Store at 2-8°C under an inert atmosphere, protected from light | [2][8] |
Safety Information: this compound is a flammable liquid and vapor that causes skin and serious eye irritation[2][5]. It may also cause respiratory irritation. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves[2][6].
Core Synthetic Strategies & Reaction Mechanisms
The reactivity of this compound is dominated by its electrophilic carbon center, making it susceptible to attack from a diverse range of nucleophiles. The primary synthetic routes can be broadly categorized into nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.
Caption: Key synthetic pathways originating from this compound.
Nucleophilic Substitution (S_N2) Reactions
The most direct approach for functionalizing the THF ring is through nucleophilic substitution, where the bromide acts as a leaving group[9][10]. These reactions typically proceed via an S_N2 mechanism, involving the backside attack of a nucleophile on the carbon atom bearing the bromine. This approach allows for the introduction of a wide variety of functional groups.
A. C-O Bond Formation: Synthesis of 3-Alkoxy and 3-Aryloxy Tetrahydrofurans
Oxygen-based nucleophiles, such as alkoxides and phenoxides, readily displace the bromide to form ether linkages. These reactions are typically performed in the presence of a non-nucleophilic base to deprotonate the precursor alcohol or phenol.
-
Causality: The use of a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is critical. It quantitatively generates the more potent alkoxide or phenoxide nucleophile from the corresponding alcohol or phenol without competing in the substitution reaction itself.
Protocol 1: Synthesis of 3-(4-Bromophenoxy)tetrahydrofuran
This protocol is adapted from a known synthesis utilizing a phenoxide nucleophile[2].
-
Principle: A phenoxide, generated in situ from 4-bromophenol and potassium tert-butoxide, acts as the nucleophile to displace the bromide from this compound.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
4-Bromophenol (1.1 eq)
-
Potassium tert-butoxide (KOtBu) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
-
-
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 4-bromophenol and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide portion-wise, maintaining the temperature below 5 °C. Stir for 20 minutes at 0 °C to ensure complete formation of the potassium phenoxide.
-
Add this compound dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 3-(4-bromophenoxy)tetrahydrofuran.
-
B. C-N Bond Formation: Synthesis of 3-Amino Tetrahydrofurans
Nitrogen nucleophiles, including amines, azides, and their derivatives, are effective for synthesizing N-substituted tetrahydrofurans[2]. These compounds are valuable intermediates, particularly in the synthesis of adenosine receptor inhibitors and other pharmaceuticals[4][7][11].
C. C-C Bond Formation: Grignard and Cuprate Additions
Carbon-carbon bond formation is paramount in building molecular complexity. Organometallic reagents, especially Grignard reagents (R-MgX), are powerful carbon nucleophiles capable of reacting with this compound.
-
Expert Insight: Grignard reactions require strictly anhydrous conditions[12][13]. Any trace of water will protonate and destroy the highly basic Grignard reagent, halting the desired reaction[14]. The etheral solvents used (diethyl ether or THF) are not just solvents; they are crucial for stabilizing the Grignard reagent through coordination[13].
Protocol 2: Synthesis of 3-Phenyltetrahydrofuran via Grignard Reaction
-
Principle: Phenylmagnesium bromide, a Grignard reagent, acts as a carbon nucleophile to displace the bromide from this compound, forming a new C-C bond. A copper catalyst (e.g., CuI) is often added to facilitate the coupling, technically forming a Gilman-like cuprate reagent in situ.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Phenylmagnesium bromide (1.5 eq, solution in THF)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck flask, dropping funnel, condenser, magnetic stirrer, nitrogen/argon inlet
-
-
Procedure:
-
Set up a dry, nitrogen-flushed three-neck flask equipped with a stirrer, condenser, and dropping funnel.
-
Add CuI to the flask, followed by anhydrous THF.
-
Cool the suspension to -20 °C (acetonitrile/dry ice bath).
-
Slowly add the phenylmagnesium bromide solution via the dropping funnel, keeping the internal temperature below -15 °C.
-
In a separate flask, prepare a solution of this compound in anhydrous THF.
-
Add the this compound solution dropwise to the reaction mixture.
-
Allow the reaction to stir at -20 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
Monitor the reaction by GC-MS or TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield 3-phenyltetrahydrofuran.
-
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry often utilizes transition-metal catalysis to achieve bond formations that are difficult via classical methods. Palladium-catalyzed reactions, such as Suzuki or Stille couplings, can be employed to form C-C bonds between this compound and various organometallic partners. For example, a Suzuki coupling would involve reacting this compound with an arylboronic acid. While a specific protocol for this exact transformation is not detailed in the initial search, the principle is well-established for coupling aryl halides with sp³-hybridized carbons and is a logical extension of known methods for synthesizing substituted THFs[2][15].
| Reaction Type | Nucleophile/Coupling Partner | Key Reagents | Product Type |
| O-Substitution | Phenol | KOtBu or NaH, DMF | 3-Aryloxy-THF |
| N-Substitution | Amine | K₂CO₃ or Et₃N, MeCN | 3-Amino-THF |
| S-Substitution | Thiol | NaH, THF | 3-Thio-THF |
| C-Substitution (Grignard) | R-MgX | CuI (cat.), THF | 3-Alkyl/Aryl-THF |
| C-Coupling (Suzuki) | Ar-B(OH)₂ | Pd catalyst, Ligand, Base | 3-Aryl-THF |
General Experimental Workflow
A successful synthesis requires meticulous attention to detail at every stage, from setup to final analysis.
Caption: A generalized workflow for the synthesis of substituted tetrahydrofurans.
Conclusion
This compound is a high-value, versatile intermediate for accessing a diverse library of substituted tetrahydrofuran derivatives. Through straightforward nucleophilic substitution and modern cross-coupling reactions, researchers can readily introduce oxygen, nitrogen, sulfur, and carbon-based functionalities. The protocols and principles outlined in this guide provide a robust foundation for scientists and drug development professionals to leverage this key building block in the synthesis of complex and biologically active molecules.
References
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 19311-37-6 [chemicalbook.com]
- 5. This compound | C4H7BrO | CID 12929516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 97% | CAS: 19311-37-6 | AChemBlock [achemblock.com]
- 7. This compound CAS#: 19311-37-6 [m.chemicalbook.com]
- 8. 19311-37-6|this compound|BLD Pharm [bldpharm.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Bromotetrahydrofuran
Introduction: The Versatile Role of 3-Bromotetrahydrofuran in Modern Synthesis
This compound, a halogenated cyclic ether, stands as a pivotal building block in the landscape of organic synthesis.[1] Its unique structural arrangement, featuring a reactive bromine atom on the five-membered tetrahydrofuran ring, renders it an exceptionally versatile precursor for a myriad of functionalized molecules. This reactivity is particularly harnessed in the pharmaceutical and drug development sectors, where the tetrahydrofuran motif is a core substructure in a wide array of biologically active natural products and synthetic drugs, including antiviral and anticancer agents.[1] These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the nucleophilic substitution reactions of this compound, offering both mechanistic insights and detailed experimental protocols.
Mechanistic Crossroads: Navigating the SN1 and SN2 Pathways
The nucleophilic substitution at the C3 position of this compound is a delicate interplay between two primary mechanistic pathways: the unimolecular SN1 reaction and the bimolecular SN2 reaction. The preferred pathway is dictated by a confluence of factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Understanding these nuances is paramount for controlling the reaction's outcome, particularly its stereochemistry.
The SN2 (Substitution Nucleophilic Bimolecular) pathway is a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine leaving group. This "backside attack" leads to an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile.[2] Strong, sterically unhindered nucleophiles and polar aprotic solvents favor the SN2 mechanism.
In contrast, the SN1 (Substitution Nucleophilic Unimolecular) pathway is a two-step process. The first and rate-determining step involves the spontaneous departure of the bromide ion to form a planar carbocation intermediate. In the second step, the nucleophile can attack this planar intermediate from either face, leading to a mixture of stereoisomers (racemization). The rate of an SN1 reaction is primarily dependent on the concentration of the substrate. Weaker nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate, promote the SN1 pathway.
Protocols for Nucleophilic Substitution with N-Nucleophiles
The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry. This compound readily reacts with a variety of nitrogen nucleophiles, including primary and secondary amines, and azide ions, to yield valuable 3-amino- and 3-azidotetrahydrofuran derivatives.
General Reaction Scheme:
Protocol 1: Synthesis of 3-(Benzylamino)tetrahydrofuran (SN2 Conditions)
This protocol details the reaction of this compound with a primary amine, benzylamine, under conditions that favor an SN2 mechanism, leading to a high degree of stereochemical inversion if a chiral starting material is used.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous acetonitrile.
-
Add potassium carbonate to the solution.
-
Slowly add benzylamine to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 3-(benzylamino)tetrahydrofuran.
Causality of Experimental Choices:
-
Potassium carbonate: Acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
-
Acetonitrile: A polar aprotic solvent that favors the SN2 pathway by solvating the cation of the base but not extensively solvating the nucleophile, thus maintaining its nucleophilicity.
-
Reflux temperature: Provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting significant elimination side reactions.
| Nucleophile | Base | Solvent | Temperature | Time (h) | Yield (%) |
| Benzylamine | K₂CO₃ | Acetonitrile | Reflux | 4-6 | 75-85 |
| Morpholine | K₂CO₃ | DMF | 80°C | 5 | 80-90 |
| Sodium Azide | N/A | DMF/H₂O | 100°C | 12 | >90 |
Protocols for Nucleophilic Substitution with O-Nucleophiles
The synthesis of 3-alkoxy- and 3-aryloxytetrahydrofurans is readily achieved through the reaction of this compound with alcohols and phenols. These reactions typically require a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.
General Reaction Scheme:
Protocol 2: Synthesis of 3-Phenoxytetrahydrofuran (Williamson Ether Synthesis)
This protocol describes a classic Williamson ether synthesis adapted for this compound, reacting it with phenol in the presence of a strong base.
Materials:
-
This compound (1.0 equiv)
-
Phenol (1.1 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add phenol and anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution. (Caution: Hydrogen gas is evolved).
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.
-
Slowly add this compound to the reaction mixture at room temperature.
-
Heat the mixture to reflux (approximately 66°C) and maintain for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction to 0°C and cautiously quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to afford 3-phenoxytetrahydrofuran.
Causality of Experimental Choices:
-
Sodium hydride: A strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the highly nucleophilic phenoxide anion.
-
Anhydrous THF: A suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction. The absence of water is critical as NaH reacts violently with it.
-
Reflux temperature: Ensures a sufficient reaction rate for the less reactive phenoxide nucleophile compared to amines.
| Nucleophile | Base | Solvent | Temperature | Time (h) | Yield (%) |
| Phenol | NaH | THF | Reflux | 8-12 | 70-80 |
| Methanol | NaH | THF | Reflux | 10 | 65-75 |
| tert-Butanol | KOtBu | THF | Reflux | 16 | 50-60 |
Protocols for Nucleophilic Substitution with S-Nucleophiles
Thiol nucleophiles react efficiently with this compound to form 3-thioethertetrahydrofurans. These reactions are typically fast due to the high nucleophilicity of sulfur.
General Reaction Scheme:
Protocol 3: Synthesis of 3-(Phenylthio)tetrahydrofuran
This protocol outlines the reaction with thiophenol, a representative sulfur nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Thiophenol (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound and dichloromethane.
-
Add triethylamine to the solution.
-
Slowly add thiophenol to the stirred mixture at room temperature. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to give 3-(phenylthio)tetrahydrofuran.
Causality of Experimental Choices:
-
Triethylamine: A convenient organic base to neutralize the HBr produced, forming a salt that is often soluble in the reaction medium.
-
Dichloromethane: A common, relatively non-polar solvent suitable for this reaction.
-
Room temperature: The high nucleophilicity of the thiolate, formed in situ, allows the reaction to proceed efficiently without heating.
| Nucleophile | Base | Solvent | Temperature | Time (h) | Yield (%) |
| Thiophenol | Et₃N | DCM | RT | 2-4 | 85-95 |
| Ethanethiol | Et₃N | DCM | RT | 3 | 80-90 |
Stereochemical Considerations and Control
For chiral this compound, controlling the stereochemical outcome of the substitution is crucial, especially in the synthesis of enantiomerically pure pharmaceuticals.
-
For SN2 reactions: The use of strong nucleophiles, polar aprotic solvents (e.g., DMF, DMSO, acetone), and moderate temperatures will favor a clean inversion of stereochemistry.
-
For SN1 reactions: The use of weak nucleophiles (e.g., water, alcohols without a strong base) and polar protic solvents (e.g., water, ethanol) will promote the formation of a carbocation intermediate, leading to racemization.
To achieve a desired stereoisomer, it is often preferable to design the synthesis to proceed via a stereospecific SN2 pathway.
Safety and Handling of this compound
This compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation. Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Keep away from heat, sparks, and open flames.
Conclusion
The nucleophilic substitution reactions of this compound offer a powerful and versatile tool for the synthesis of a diverse range of 3-substituted tetrahydrofuran derivatives. A thorough understanding of the underlying SN1 and SN2 mechanisms, coupled with careful selection of nucleophiles, solvents, and reaction conditions, allows for precise control over the reaction outcome, including stereochemistry. The protocols provided herein serve as a practical guide for researchers to harness the synthetic potential of this valuable building block in their drug discovery and development endeavors.
References
The Tetrahydrofuran Core: A Privileged Scaffold in Antiviral Drug Discovery — Synthesis from 3-Bromotetrahydrofuran
Introduction: The Strategic Importance of the Tetrahydrofuran Moiety in Antiviral Chemotherapy
The relentless challenge of viral diseases necessitates a continuous search for novel therapeutic agents with improved efficacy, broader spectrum of activity, and favorable resistance profiles. Within the landscape of medicinal chemistry, the tetrahydrofuran (THF) ring has emerged as a "privileged scaffold" – a molecular framework that is recurrently found in potent and selective bioactive compounds. Its prevalence in antiviral agents is particularly noteworthy, where it often serves as a crucial pharmacophoric element, contributing to target binding, modulating physicochemical properties, and influencing the overall therapeutic index of the drug molecule.
This comprehensive guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel antiviral agents. We will delve into the synthetic utility of a versatile and readily accessible building block, 3-bromotetrahydrofuran , as a starting point for the construction of diverse antiviral molecules. This document will not merely present a series of reaction protocols but will also provide the underlying scientific rationale for the chosen synthetic strategies, with a focus on the synthesis of HIV-1 protease inhibitors and modified nucleoside analogs.
Part 1: The Rationale for Employing this compound in Antiviral Synthesis
This compound is an attractive starting material for several key reasons:
-
Reactive Handle: The bromine atom at the 3-position provides a reactive site for a variety of nucleophilic substitution and coupling reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
-
Chiral Pool Precursor: The tetrahydrofuran ring can be sourced from the chiral pool, enabling the synthesis of enantiomerically pure antiviral agents, which is often critical for biological activity and reducing off-target effects.
-
Structural Mimicry: The tetrahydrofuran ring can act as a bioisostere for other functionalities, such as the ribose sugar in nucleosides or peptide fragments in protease inhibitors, leading to improved metabolic stability and pharmacokinetic properties.
Our exploration of the synthetic applications of this compound will be divided into two major classes of antiviral agents: HIV-1 Protease Inhibitors and Nucleoside Analogs.
Part 2: Synthesis of Tetrahydrofuran-Based HIV-1 Protease Inhibitors
The Human Immunodeficiency Virus (HIV) protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional proteins. Inhibiting this enzyme effectively halts viral maturation. Several FDA-approved HIV-1 protease inhibitors, such as Darunavir, incorporate a bis-tetrahydrofuran (bis-THF) ligand that plays a pivotal role in binding to the enzyme's active site.[1][2] More recent research has shown that inhibitors containing a tris-tetrahydrofuran (tris-THF) moiety exhibit potent activity against multidrug-resistant HIV-1 strains.[1][3]
The synthesis of these crucial THF-containing ligands can be approached using this compound as a key starting material. The general strategy involves the nucleophilic displacement of the bromide to introduce functionalities that allow for the construction of the final ligand.
General Synthetic Strategy for Substituted Tetrahydrofuran Ligands
The core of this synthetic approach is the versatility of this compound in undergoing SN2 reactions. The bromine atom can be displaced by a variety of nucleophiles, including alkoxides, amines, and carbanions, to introduce desired side chains.
References
- 1. Novel P2 tris-tetrahydrofuran group in antiviral compound 1 (GRL-0519) fills the S2 binding pocket of selected mutants of HIV-1 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Enzymatic Route to the Synthesis of Tricyclic Fused Hexahydrofuranofuran P2-Ligand for a Series of Highly Potent HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) Novel P2 Tris-Tetrahydrofuran Group in Antiviral [research.amanote.com]
Application Notes: 3-Bromotetrahydrofuran in the Synthesis of Anticancer Compounds
Introduction: The Significance of the Tetrahydrofuran Moiety
The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] In oncology, this saturated five-membered oxygen heterocycle is a core structural feature in numerous potent anticancer agents.[1] Natural products such as the annonaceous acetogenins, known for their powerful cytotoxicity against cancer cell lines, prominently feature THF moieties.[2] The structural rigidity, polarity, and hydrogen bond accepting capability of the THF ring enable it to serve as a versatile pharmacophore, facilitating crucial binding interactions with biological targets.
3-Bromotetrahydrofuran (CAS: 19311-37-6) has emerged as a critical building block for introducing this valuable scaffold into novel drug candidates.[2] Its unique chemical structure, featuring a reactive bromine atom on the THF ring, makes it an ideal electrophile for a variety of synthetic transformations, particularly nucleophilic substitution reactions.[2] This allows for the direct and efficient coupling of the THF moiety to diverse molecular fragments, providing a straightforward entry into libraries of potential anticancer compounds. This guide provides a detailed overview of the reactivity of this compound and presents validated protocols for its use in synthesizing key intermediates for anticancer drug discovery.
Reactivity Profile and Mechanistic Considerations
The primary utility of this compound in synthesis stems from its susceptibility to nucleophilic substitution. The bromine atom at the C3 position is a good leaving group, making the adjacent carbon atom electrophilic and prone to attack by a wide range of nucleophiles.[2]
Mechanism: SN2 Nucleophilic Substitution
The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the incoming nucleophile attacks the electrophilic carbon atom from the backside relative to the carbon-bromine bond, leading to an inversion of stereochemistry if the carbon is chiral. The bond to the nucleophile forms simultaneously as the bond to the bromide leaving group breaks.
The efficiency of this substitution is governed by several factors:
-
Nucleophile Strength: Stronger nucleophiles (e.g., thiolates, alkoxides) react more readily than weaker ones (e.g., neutral amines, water).
-
Base: A non-nucleophilic base is often required to deprotonate protic nucleophiles (like phenols or amines), enhancing their nucleophilicity.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are ideal as they can solvate the cation of the base without strongly solvating and deactivating the nucleophile.[3]
Caption: SN2 mechanism for nucleophilic substitution on this compound.
General Synthetic Workflow
The application of this compound in a discovery program typically follows a straightforward workflow. A nucleophilic core, which could be a phenol, amine, or thiol-containing fragment of a larger molecule, is coupled with this compound to generate a new, more complex derivative. This derivative is then purified and can be subjected to further synthetic modifications or directly evaluated for biological activity.
Caption: General workflow for synthesizing and evaluating anticancer compounds.
Protocols for the Functionalization of this compound
The following protocols provide robust, field-proven methods for the nucleophilic substitution of this compound. These reactions serve as the foundation for creating diverse libraries of compounds for anticancer screening.[1][4]
Protocol 1: Synthesis of 3-Aryloxytetrahydrofuran Derivatives
Principle: This protocol describes the Williamson ether synthesis, where a phenoxide, generated in situ by deprotonating a phenol with a base, acts as the nucleophile to displace the bromide from this compound.[3] This reaction is fundamental for creating aryl ether linkages common in many kinase inhibitors and other targeted agents.
Materials and Reagents:
| Reagent/Material | CAS Number | M.W. ( g/mol ) | Typical Quantity | Purpose |
| This compound | 19311-37-6 | 151.00 | 1.0 eq (e.g., 10 mmol) | Electrophile |
| Substituted Phenol | Varies | Varies | 1.1 eq | Nucleophile Precursor |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 - 3.0 eq | Base |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | ~0.2 M solution | Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Varies | Extraction Solvent |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | Varies | Aqueous Wash |
| Anhydrous MgSO₄ or Na₂SO₄ | Varies | Varies | Varies | Drying Agent |
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted phenol (1.1 eq) and potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.
-
Reagent Addition: Add this compound (1.0 eq) to the stirring suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C. Causality Note: Heating is necessary to overcome the activation energy of the reaction, especially with less reactive phenols. DMF is an excellent solvent for this S
N2 reaction due to its high boiling point and polar aprotic nature, which enhances the nucleophilicity of the phenoxide. -
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 3-aryloxytetrahydrofuran product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 3-(Alkylamino)tetrahydrofuran Derivatives
Principle: This protocol details the N-alkylation of a primary or secondary amine with this compound.[5] The amine acts as the nucleophile. An excess of the starting amine or a non-nucleophilic auxiliary base is used to neutralize the HBr generated during the reaction, preventing the protonation and deactivation of the nucleophile.
Materials and Reagents:
| Reagent/Material | CAS Number | M.W. ( g/mol ) | Typical Quantity | Purpose |
| This compound | 19311-37-6 | 151.00 | 1.0 eq (e.g., 5 mmol) | Electrophile |
| Primary/Secondary Amine | Varies | Varies | 2.5 eq | Nucleophile & Base |
| Alternative Base: DIPEA | 7087-68-5 | 129.24 | 2.0 eq | Non-nucleophilic Base |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 | ~0.3 M solution | Solvent |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Varies | Extraction Solvent |
| Saturated NaHCO₃ solution | 144-55-8 | 84.01 | Varies | Aqueous Wash |
| Anhydrous Na₂SO₄ | 7757-82-6 | 142.04 | Varies | Drying Agent |
Step-by-Step Methodology:
-
Reaction Setup: In a sealed tube or pressure vessel, dissolve the amine (2.5 eq) in acetonitrile. Causality Note: Using an excess of the amine starting material is a common and cost-effective strategy where the amine serves as both the nucleophile and the base. If the amine is valuable, use 1.1 eq of the amine with 2.0 eq of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).
-
Reagent Addition: Add this compound (1.0 eq) to the solution at room temperature.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 60-80 °C. The reaction is performed in a sealed vessel to prevent the evaporation of the volatile solvent and reagents.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Extraction: Redissolve the residue in dichloromethane (DCM) and water. Transfer to a separatory funnel.
-
Washing: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any protonated amine salts, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography. For basic amine products, it is often beneficial to pre-treat the silica gel with triethylamine (e.g., 1% in the eluent) to prevent product tailing and decomposition on the acidic silica surface.
-
Characterization: Confirm the identity and purity of the 3-(alkylamino)tetrahydrofuran product by NMR and mass spectrometry.
Safety and Handling
This compound is a combustible liquid and should be handled with care.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat and ignition sources.
Conclusion
This compound is a highly effective and versatile reagent for incorporating the medicinally important tetrahydrofuran scaffold into novel molecules. The protocols detailed herein for O- and N-alkylation are robust and broadly applicable for generating diverse libraries of compounds. By leveraging the reliable SN2 reactivity of this building block, researchers in drug development can efficiently synthesize and explore new chemical space in the ongoing search for next-generation anticancer therapeutics.[2]
References
Application of 3-Bromotetrahydrofuran Derivatives in the Synthesis of Advanced Cephalosporin Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-3 Position Modification in Cephalosporins
The C-3 position of the cephalosporin nucleus, 7-aminocephalosporanic acid (7-ACA), is a critical site for chemical modification to modulate the pharmacokinetic and pharmacodynamic properties of these vital β-lactam antibiotics.[1][2] Alterations at this position significantly influence the antibiotic's stability, spectrum of activity, and duration of action. The introduction of a tetrahydrofuran (THF) moiety at the C-3 position represents a modern approach to enhance the therapeutic profile of cephalosporins, leading to the development of long-acting veterinary antibiotics such as Cefovecin.[3] This application note details the synthetic strategy and a representative protocol for incorporating a tetrahydrofuran ring at the C-3 position of the cephalosporin core, using a bromo-activated tetrahydrofuran derivative as a key reagent.
The rationale for incorporating a THF ring is multifaceted. The cyclic ether structure can enhance solubility and tissue penetration, while also potentially influencing the molecule's resistance to certain β-lactamases. The synthesis of such advanced cephalosporins hinges on the reliable and stereoselective introduction of this functional group.
Core Synthetic Strategy: Nucleophilic Displacement at the C-3' Position
The principal strategy for attaching a side chain to the C-3 position of the cephem nucleus involves the nucleophilic displacement of a leaving group on the C-3' methyl group of 7-ACA or its derivatives. While the acetoxy group of 7-ACA can serve as a leaving group, its displacement often requires harsh conditions. A more efficient approach involves converting the C-3' acetoxy group into a more reactive leaving group, such as a halide.
In the context of introducing a tetrahydrofuranyl moiety, a common method involves the reaction of a C-3' functionalized cephalosporin with a suitable tetrahydrofuran-containing nucleophile, or conversely, the reaction of a C-3' nucleophilic cephalosporin derivative with an electrophilic tetrahydrofuran, such as a bromo-substituted tetrahydrofuran derivative.
A prime example is the synthesis of Cefovecin, a third-generation cephalosporin used in veterinary medicine.[3] The synthesis of Cefovecin involves the introduction of a tetrahydrofuran ring at the C-3 position. While not a direct reaction with 3-bromotetrahydrofuran, the synthesis utilizes a closely related and more activated derivative, (S)-2-(α-bromoacetyl)-tetrahydrofuran, to alkylate a thiol-containing intermediate, which is then cyclized to form the C-3 substituted cephem ring system.[4] This highlights the utility of bromo-activated tetrahydrofuran derivatives as key building blocks in the synthesis of advanced cephalosporins.
Experimental Section: Synthesis of a C-3 Tetrahydrofuranyl-Cephalosporin Intermediate
The following protocol is a representative example of the synthesis of a key intermediate for a C-3 tetrahydrofuranyl-substituted cephalosporin, based on synthetic strategies reported in the literature.[4]
Objective: To synthesize a C-3 substituted cephalosporin intermediate by reacting a thiol-containing precursor with (S)-2-(α-bromoacetyl)-tetrahydrofuran.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number |
| Penicillin G potassium salt derived thiol intermediate | Varies | N/A |
| (S)-2-(α-bromoacetyl)-tetrahydrofuran | 209.04 | Not available |
| Triethylamine | 101.19 | 121-44-8 |
| Dichloromethane (DCM) | 84.93 | 75-09-2 |
| Ethyl acetate (EtOAc) | 88.11 | 141-78-6 |
| Brine (saturated NaCl solution) | N/A | N/A |
| Anhydrous Magnesium Sulfate (MgSO4) | 120.37 | 7487-88-9 |
Step-by-Step Protocol
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the Penicillin G potassium salt derived thiol intermediate (1.0 eq) in dichloromethane (100 mL).
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 eq) dropwise to the solution while maintaining the temperature at 0-5 °C. Stir for 15 minutes.
-
Addition of Bromo-reagent: Prepare a solution of (S)-2-(α-bromoacetyl)-tetrahydrofuran (1.05 eq) in dichloromethane (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 0-5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl acetate/Hexane 1:1).
-
Work-up: Once the reaction is complete, quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired thioether intermediate.
Data Presentation
| Reactant | Molar Eq. |
| Penicillin G derived thiol intermediate | 1.0 |
| (S)-2-(α-bromoacetyl)-tetrahydrofuran | 1.05 |
| Triethylamine | 1.1 |
Expected Outcome: The reaction should yield the thioether intermediate which can then be taken forward for cyclization to the final C-3 tetrahydrofuranyl-cephalosporin. The yield and purity will depend on the specific substrate and reaction conditions.
Visualization of the Synthetic Pathway
Caption: Synthetic pathway for a C-3 tetrahydrofuranyl cephalosporin.
Causality and Experimental Choices
-
Choice of Reagent: (S)-2-(α-bromoacetyl)-tetrahydrofuran is used instead of the simpler this compound because the α-bromo ketone functionality is significantly more reactive towards nucleophilic attack by the thiol, facilitating a more efficient and selective reaction under mild conditions.[4] The stereochemistry at the 2-position of the tetrahydrofuran ring is crucial for the biological activity of the final antibiotic.
-
Reaction Conditions: The reaction is carried out at low temperatures (0-5 °C) to minimize potential side reactions, such as the degradation of the β-lactam ring, which is sensitive to both heat and strong bases.
-
Base: Triethylamine is a common organic base used to deprotonate the thiol, forming the more nucleophilic thiolate anion, which is necessary for the substitution reaction. It is a non-nucleophilic base, which prevents it from competing with the thiol in reacting with the bromo-reagent.
-
Work-up Procedure: The aqueous work-up with acid and base washes is essential to remove unreacted starting materials, the triethylamine hydrobromide salt, and other impurities, leading to a cleaner crude product for purification.
Conclusion and Future Perspectives
The use of bromo-activated tetrahydrofuran derivatives is a key strategy for the synthesis of advanced cephalosporins with enhanced pharmacokinetic profiles. The protocol outlined provides a foundational method for the introduction of the tetrahydrofuran moiety at the C-3 position. Further research in this area may focus on developing more convergent synthetic routes, exploring alternative activating groups for the tetrahydrofuran ring, and investigating the impact of different stereoisomers of the tetrahydrofuran moiety on the antibacterial activity and β-lactamase stability of the final cephalosporin antibiotics. The continuous innovation in the synthesis of novel C-3 substituted cephalosporins is paramount in the ongoing battle against bacterial resistance.
References
- 1. biorxiv.org [biorxiv.org]
- 2. EP0074316A2 - A process for the preparation of 3-substituted 7-aminocephalosporanic acids - Google Patents [patents.google.com]
- 3. Cefovecin | C17H19N5O6S2 | CID 6336480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2020008183A1 - Intermediates in the synthesis of c3-substituted cephalosporins - Google Patents [patents.google.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromotetrahydrofuran
Introduction: The Significance of the Tetrahydrofuran Moiety and the Challenge of C(sp³)-Br Activation
The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry and drug development, appearing in a multitude of natural products and pharmaceuticals. Its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties make it a desirable structural component. 3-Bromotetrahydrofuran serves as a key building block for introducing this valuable motif. However, its use in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, presents a significant challenge: the activation of a carbon-bromine bond on a saturated, sp³-hybridized carbon.
Unlike their sp²-hybridized counterparts (e.g., aryl or vinyl halides), alkyl halides such as this compound are often more reluctant to undergo oxidative addition to a palladium(0) center. This initial, often rate-limiting, step of the catalytic cycle can be sluggish. Furthermore, competing side reactions, most notably β-hydride elimination from the alkyl-palladium intermediate, can severely limit the yield of the desired cross-coupled product.
This guide provides an in-depth exploration of the key considerations and detailed protocols for successfully employing this compound in several major classes of palladium-catalyzed cross-coupling reactions. By understanding the underlying mechanistic principles and carefully selecting catalysts, ligands, and reaction conditions, researchers can effectively overcome these challenges and unlock the synthetic potential of this important building block.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
A fundamental understanding of the catalytic cycle is paramount to troubleshooting and optimizing cross-coupling reactions involving this compound. The cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation (or related steps), and reductive elimination.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Expert Insights on the Catalytic Steps:
-
Oxidative Addition: This is the critical initiation step. For this compound, the C(sp³)-Br bond insertion into the electron-rich Pd(0) center can be challenging. The choice of ligand is crucial here; electron-rich and bulky phosphine ligands are often required to promote this step. These ligands stabilize the low-coordinate, highly reactive monoligated Pd(0) species, which is often the active catalyst for oxidative addition to alkyl halides.[1]
-
Transmetalation (for C-C couplings): In reactions like the Suzuki-Miyaura or Negishi coupling, an organometallic reagent (e.g., organoboron or organozinc) transfers its organic group to the palladium center. The rate and efficiency of this step are influenced by the nature of the organometallic reagent, the base, and any additives.
-
Amine Coordination and Deprotonation (for C-N couplings): In the Buchwald-Hartwig amination, the amine coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: This is the final, product-forming step where the two organic groups on the palladium center couple and are expelled, regenerating the active Pd(0) catalyst. This step is generally facile, especially from a three-coordinate intermediate.[2]
Key Cross-Coupling Applications and Protocols
The following sections provide detailed protocols for the application of this compound in several key palladium-catalyzed cross-coupling reactions. The conditions presented are based on established procedures for similar challenging alkyl halides and are intended as robust starting points for optimization.
Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3] For this compound, this allows for the synthesis of 3-aryl or 3-vinyl tetrahydrofurans.
Challenges and Solutions:
-
Challenge: Slow oxidative addition and potential for β-hydride elimination.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) that favor the formation of monoligated Pd(0) species and accelerate reductive elimination.[1] Using a strong base is also critical.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O (10:1) | 100 | 18 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (3) | 1,4-Dioxane | 110 | 16 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | THF | 80 | 24 |
Experimental Protocol: Suzuki-Miyaura Coupling
Figure 2: General workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 equiv) and the base (e.g., K₃PO₄, 2.5 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Add this compound (1.0 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C(sp³)-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines and, with modern catalysts, alkylamines.[2][4][5] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Challenges and Solutions:
-
Challenge: As with C-C coupling, slow oxidative addition is a hurdle. Additionally, the choice of base is critical to deprotonate the amine without promoting side reactions.
-
Solution: The use of specialized Buchwald ligands (e.g., RuPhos, XPhos) is often essential. A strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) is typically required.[3][6]
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LiHMDS (2.0) | THF | 65 | 16 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (2.2) | Toluene | 90 | 18 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ (2.5) | 1,4-Dioxane | 100 | 20 |
Experimental Protocol: Buchwald-Hartwig Amination
Step-by-Step Methodology:
-
In a glovebox or under a stream of argon, add the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., RuPhos, 3 mol%), and the base (e.g., LiHMDS, 2.0 equiv) to an oven-dried Schlenk tube.
-
Add the anhydrous solvent (e.g., THF).
-
Add the amine (1.2 equiv) followed by this compound (1.0 equiv).
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at the specified temperature (e.g., 65 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide, providing access to 3-alkynyl tetrahydrofurans.[7][8] This reaction typically employs a dual catalytic system of palladium and copper(I).
Challenges and Solutions:
-
Challenge: The coupling of sp³-hybridized halides can be less efficient than their sp² counterparts.
-
Solution: The use of bulky, electron-rich ligands can facilitate the reaction. Copper-free conditions have also been developed to avoid homocoupling of the alkyne (Glaser coupling).
Data Presentation: Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (3) | THF | 60 | 12 |
| 2 | 1-Hexyne | Pd(OAc)₂ (2) / SPhos (4) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane | 80 | 18 |
| 3 | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine (3) | Toluene | 70 | 16 |
Experimental Protocol: Sonogashira Coupling
Step-by-Step Methodology:
-
To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%) and copper(I) iodide (5 mol%).
-
Evacuate and backfill with argon three times.
-
Add the solvent (e.g., THF) and the base (e.g., triethylamine, 3 equiv).
-
Add the terminal alkyne (1.5 equiv) and this compound (1.0 equiv).
-
Heat the mixture to the desired temperature (e.g., 60 °C) and stir until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by column chromatography.
Heck Reaction: Vinylation of this compound
The Heck reaction couples an organic halide with an alkene to form a substituted alkene.[9][10] This allows for the synthesis of 3-vinyltetrahydrofuran derivatives.
Challenges and Solutions:
-
Challenge: For alkyl halides, β-hydride elimination from the alkyl-palladium intermediate is a major competing pathway.
-
Solution: Careful selection of ligands and reaction conditions is necessary. Often, the reaction is performed under conditions that favor migratory insertion of the alkene followed by a rapid β-hydride elimination from the newly formed, more substituted alkyl-palladium intermediate.
Data Presentation: Heck Reaction Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | K₂CO₃ (2) | DMF | 110 | 24 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | Et₃N (2) | Acetonitrile | 100 | 18 |
| 3 | 1-Octene | Pd₂(dba)₃ (2.5) | XPhos (5) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 120 | 20 |
Experimental Protocol: Heck Reaction
Step-by-Step Methodology:
-
Charge a sealable reaction tube with the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), the ligand (if required, e.g., P(o-tol)₃, 10 mol%), and the base (e.g., K₂CO₃, 2 equiv).
-
Add the solvent (e.g., DMF), the alkene (1.5 equiv), and this compound (1.0 equiv).
-
Seal the tube and heat in an oil bath at the specified temperature (e.g., 110 °C) with stirring.
-
After completion (monitored by GC-MS), cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Conclusion
The palladium-catalyzed cross-coupling of this compound, while challenging due to the nature of the C(sp³)-Br bond, is a feasible and highly valuable transformation for the synthesis of complex molecules. Success hinges on the rational selection of reaction components, particularly the use of modern, bulky, and electron-rich phosphine ligands that can overcome the kinetic barrier of oxidative addition and mitigate unwanted side reactions. The protocols and data presented herein serve as a comprehensive guide and a solid foundation for researchers and drug development professionals aiming to incorporate the tetrahydrofuran motif into their target structures. Further optimization for specific substrates will undoubtedly lead to even more efficient and versatile applications of this important building block.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Negishi Coupling [organic-chemistry.org]
Application Note: Stereoselective Synthesis of 3-Bromotetrahydrofuran Derivatives
Abstract: Substituted tetrahydrofuran (THF) rings are prevalent structural motifs in a vast array of biologically active natural products and pharmaceuticals, including lignans, polyether ionophores, and annonaceous acetogenins.[1][2] Halogenated derivatives, particularly 3-bromotetrahydrofurans, serve as versatile synthetic intermediates, enabling further functionalization through nucleophilic substitution and cross-coupling reactions.[3][4][5] Achieving stereocontrol during the synthesis of these scaffolds is paramount for accessing specific isomers with desired biological activities. This application note provides a detailed guide to the stereoselective synthesis of 3-bromotetrahydrofuran derivatives, focusing on diastereoselective and enantioselective bromocyclization strategies. We will explore the underlying mechanistic principles, provide field-proven experimental protocols, and present data to guide researchers in this critical area of organic synthesis.
Foundational Principles: The Bromocyclization Reaction
The most common and effective strategy for constructing the this compound core is the electrophilic bromocyclization of homoallylic alcohols (4-en-1-ols). This transformation proceeds via a two-step mechanism:
-
Electrophilic Attack: A source of electrophilic bromine (Br⁺), typically N-Bromosuccinimide (NBS) or other brominating agents, reacts with the alkene of the homoallylic alcohol. This addition forms a cyclic bromonium ion intermediate.[6]
-
Intramolecular Cyclization: The tethered hydroxyl group acts as an internal nucleophile, attacking one of the carbons of the bromonium ion in an Sₙ2-like fashion. This ring-closing step is typically governed by Baldwin's rules for ring closure, with the 5-exo-tet cyclization being highly favored, leading to the formation of the five-membered tetrahydrofuran ring.
The stereochemical outcome of this reaction is a direct consequence of the anti-periplanar arrangement required for the nucleophilic attack on the bromonium ion. This inherent mechanistic feature provides a powerful tool for controlling the relative stereochemistry between the newly formed C-Br and C-O bonds.
Figure 1. General mechanism for the formation of 3-bromotetrahydrofurans via electrophilic bromocyclization of homoallylic alcohols.
Diastereoselective Synthesis from Acyclic Precursors
When the homoallylic alcohol substrate contains pre-existing stereocenters, the bromocyclization can proceed with high levels of diastereoselectivity. This "substrate-controlled" approach leverages the steric and electronic properties of the starting material to favor the formation of one diastereomer over others. A convenient and widely used method employs N-Bromosuccinimide (NBS) as the bromine source.[7][8]
Protocol 2.1: NBS-Mediated Diastereoselective Bromocyclization
This protocol describes a general procedure for the synthesis of substituted 3-bromotetrahydrofurans from homoallylic alcohols.[7] The reaction's success relies on the controlled, portionwise addition of NBS to suppress radical side reactions.[6]
Materials:
-
Homoallylic alcohol substrate
-
N-Bromosuccinimide (NBS), freshly recrystallized[6]
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Preparation: Dissolve the homoallylic alcohol (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Purge the flask with argon or nitrogen and cool the solution to 0 °C using an ice-water bath.
-
NBS Addition: Add freshly recrystallized NBS (1.1 - 1.2 eq) to the stirred solution in small portions over 30-60 minutes. It is crucial to add the NBS slowly to control the reaction's exothermicity and minimize side-product formation.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours at 0 °C. If the reaction is sluggish, it can be allowed to warm slowly to room temperature.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted bromine species.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure this compound derivative.
-
Characterization: Confirm the structure and determine the diastereomeric ratio (d.r.) of the product using ¹H NMR spectroscopy.
Enantioselective Synthesis via Asymmetric Catalysis
For the synthesis of chiral, non-racemic this compound derivatives from achiral precursors, an external chiral influence is required. Catalytic asymmetric bromocyclization has emerged as a powerful strategy to achieve this, providing access to valuable chiral building blocks with high enantioselectivity.[4][9] These methods often employ a chiral catalyst that coordinates to both the substrate and the halogenating agent, creating a chiral environment that dictates the facial selectivity of the initial electrophilic attack.
One successful approach involves the use of a titanium-based catalyst in conjunction with a chiral ligand for the enantioselective halogenation of homoallylic alcohols.[10][11][12][13]
Figure 2. Conceptual workflow for catalytic asymmetric bromocyclization, highlighting the role of the chiral catalyst in forming a selective transition state.
Protocol 3.1: Catalytic Enantioselective Bromofunctionalization of a Homoallylic Alcohol
This protocol is adapted from methodologies developed for the catalytic enantioselective bromochlorination of homoallylic alcohols, which serves as an excellent model for stereocontrolled bromocyclization.[10][11][12] Optimization is critical and may depend on the specific substrate.[10]
Key Considerations for Success:
-
Stirring: High stirring rates (e.g., >1500 rpm) can be critical for reproducibility in these heterogeneous reactions, likely by facilitating the dissolution of NBS and its incorporation into the active catalyst.[10][11]
-
Reagent Purity: Use of freshly recrystallized NBS and anhydrous solvents is essential to minimize background, non-selective reactions.
-
Inert Atmosphere: The reaction is sensitive to air and moisture; maintain a strict inert atmosphere (Argon or Nitrogen) throughout.
Materials:
-
Homoprenol or other suitable homoallylic alcohol
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Chlorotitanium triisopropoxide (ClTi(OiPr)₃)
-
N-Bromosuccinimide (NBS)
-
Hexanes, anhydrous
-
Diethyl ether (Et₂O)
Procedure:
-
Catalyst Preparation: In a glovebox, add (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (20 mol %) to a vial. Add anhydrous hexanes, followed by Ti(OiPr)₄ (10 mol %). Stir for 5 minutes. Add ClTi(OiPr)₃ (1.1 eq relative to substrate) and stir for another 5 minutes.
-
Reaction Setup: To this catalyst mixture, add the homoallylic alcohol substrate (1.0 eq, e.g., on a 0.1 mmol scale).
-
Initiation: Add NBS (1.2 eq) as a solid in one portion. Seal the vial, remove from the glovebox, and stir vigorously (>1500 rpm) at room temperature.
-
Reaction Monitoring: Monitor the reaction by GC-MS or TLC until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Et₂O (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash chromatography. Determine the yield, constitutional isomer ratio, and enantiomeric excess (ee) by chiral HPLC or GC analysis.
Data Presentation
The effectiveness of catalytic systems is best summarized in tabular form. The following data, adapted from the literature, illustrates the optimization of a related enantioselective bromochlorination reaction of homoprenol.[10][11]
| Entry | Modifications from Base Conditions | Yield (%) | c.r. (Product:Isomer) | ee (%) |
| 1 | None | 46 | 4:1 | 84 |
| 2 | + Ti(OiPr)₄ (10 mol %) | 51 | 6:1 | 88 |
| 3 | + Ti(OiPr)₄ (10 mol %), Lower Concentration | 57 | 7:1 | 89 |
| Table 1: Optimization of reaction conditions for the catalytic enantioselective halogenation of a homoallylic alcohol. Data adapted from Seidl, F. J. & Burns, N. Z. (2016).[10][11] |
These results demonstrate that additives and concentration can fine-tune the reaction, improving yield, constitutional regioselectivity (c.r.), and enantiomeric excess (ee).[11]
References
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emergence of 2,3,5-trisubstituted tetrahydrofuran natural products and their synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 9. datapdf.com [datapdf.com]
- 10. Selective bromochlorination of a homoallylic alcohol for the total synthesis of (−)-anverene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Selective bromochlorination of a homoallylic alcohol for the total synthesis of (-)-anverene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
Foreword: The Strategic Importance of 3-Bromotetrahydrofuran Oxidation
An In-Depth Technical Guide to the Oxidation of 3-Bromotetrahydrofuran for Pharmaceutical and Synthetic Applications
In the landscape of modern organic synthesis and medicinal chemistry, this compound (3-Br-THF) stands out as a highly versatile heterocyclic building block.[1] Its utility stems from the orthogonal reactivity of the ether linkage and the C-Br bond, allowing for sequential and controlled functionalization. The oxidation of the tetrahydrofuran ring, specifically at the α-position to the ether oxygen, unlocks a critical class of intermediates: γ-butyrolactones. These five-membered lactones are privileged scaffolds found in a vast array of natural products and pharmacologically active molecules.[2][3] The presence of a bromine atom at the 3-position of the resulting lactone provides a valuable handle for subsequent nucleophilic substitutions, cross-coupling reactions, and other transformations, making it a powerful synthon in drug discovery programs.[4][5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary methodologies for the oxidation of this compound. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and discuss the strategic considerations behind choosing an appropriate synthetic route.
Mechanistic Principles: Activating the α-C-H Bond
The oxidation of an ether to a lactone is fundamentally a process of C-H activation. The key transformation occurs at the carbon atom adjacent (α) to the ether oxygen. The general pathway involves the removal of a hydride ion (H⁻) or a hydrogen atom from this position, followed by further oxidation.[6]
The initial step in many ether oxidations is the formation of an intermediate that facilitates this C-H cleavage. For instance, with strong oxidants like ruthenium tetroxide, the reaction is believed to proceed via a direct hydride abstraction mechanism.[6] In other cases, particularly acid-catalyzed reactions, the ether oxygen is first protonated, making the ring more susceptible to nucleophilic attack or subsequent oxidative steps.[7][8] The presence of the electron-withdrawing bromine atom at the C3 position can subtly influence the electronic properties of the THF ring, potentially affecting the rate and regioselectivity of the oxidation, although the primary site of attack remains the α-carbons (C2 and C5).
Caption: Generalized pathway for the oxidation of a tetrahydrofuran ring to a γ-lactone.
Premier Oxidation Methodologies and Protocols
The choice of oxidant is paramount and depends on factors such as substrate sensitivity, desired scale, cost, and toxicity considerations. We present here three robust methods for the oxidation of this compound.
Chromium-Mediated Oxidation: The Pyridinium Chlorochromate (PCC) System
Pyridinium chlorochromate (PCC) is a relatively mild and versatile oxidant widely used for converting alcohols to aldehydes and ketones.[9] Its application extends to the oxidation of ethers, often in conjunction with a co-oxidant or additive to enhance reactivity and facilitate the workup.[10][11] For substrates like 3-Br-THF, PCC offers a reliable method to achieve the desired γ-lactone.
Causality of Experimental Choices:
-
PCC: A Cr(VI) reagent that is less acidic than other chromium oxidants, minimizing potential side reactions.
-
Periodic Acid (H₅IO₆) or Celite: Periodic acid can be used as a co-oxidant in catalytic PCC systems, regenerating the active chromium species.[10] Alternatively, an inert support like Celite is often added to adsorb the chromium byproducts, simplifying filtration and preventing the formation of unmanageable tars.[12]
-
Anhydrous Dichloromethane (DCM): The solvent of choice due to its inertness and ability to solubilize the reactants while allowing for easy removal of the solid byproducts.[12] The reaction must be conducted under anhydrous conditions to prevent side reactions.[12]
Protocol 2.1: PCC Oxidation of this compound
Materials:
-
This compound (1.0 eq)
-
Pyridinium Chlorochromate (PCC) (1.5 - 2.0 eq)
-
Celite® (equal weight to PCC)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add PCC and an equal mass of Celite®.
-
Add anhydrous DCM to create a stirrable slurry.
-
Cool the mixture to 0 °C using an ice bath.
-
Prepare a solution of this compound in a minimal amount of anhydrous DCM.
-
Add the substrate solution dropwise to the stirred PCC slurry over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-6 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Filter the mixture through a short pad of silica gel or Florisil® to remove the chromium salts and Celite®. Wash the pad thoroughly with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude 3-bromo-γ-butyrolactone.
-
Purify the crude product by column chromatography on silica gel if necessary.
Caption: Experimental workflow for the PCC-mediated oxidation of 3-Br-THF.
Ruthenium-Catalyzed Oxidation: A Powerful Catalytic Approach
Ruthenium(VIII) oxide (RuO₄) is an exceptionally powerful oxidizing agent capable of cleaving C-C bonds and oxidizing a wide range of functional groups.[6][13] For the conversion of ethers to lactones, it can be used in catalytic amounts with a stoichiometric co-oxidant, making it a more efficient and less wasteful method than stoichiometric chromium reagents.
Causality of Experimental Choices:
-
Ruthenium(III) chloride (RuCl₃·xH₂O): A common and stable precursor to the active RuO₄ species.[13]
-
Sodium periodate (NaIO₄): The terminal oxidant that continuously regenerates RuO₄ from lower oxidation state ruthenium species in the catalytic cycle.[13]
-
Biphasic Solvent System (CCl₄/CH₃CN/H₂O): This solvent mixture is standard for RuO₄ oxidations. The organic solvents dissolve the substrate, while the aqueous phase dissolves the RuCl₃ and NaIO₄. The reaction occurs at the interface or in the organic phase after the formation of the soluble RuO₄.
Protocol 2.2: Ruthenium-Catalyzed Oxidation of this compound
Materials:
-
This compound (1.0 eq)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) (0.02 - 0.05 eq)
-
Sodium periodate (NaIO₄) (2.5 - 3.0 eq)
-
Carbon tetrachloride (CCl₄)
-
Acetonitrile (CH₃CN)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a mixture of CCl₄ and CH₃CN (e.g., a 1:1 ratio).
-
In a separate flask, prepare an aqueous solution of NaIO₄.
-
Add the aqueous NaIO₄ solution to the organic solution of the substrate.
-
Add RuCl₃·xH₂O to the vigorously stirred biphasic mixture. A color change to yellow-green or dark brown/black indicates the formation of ruthenium species.
-
Stir the reaction vigorously at room temperature. The reaction is often exothermic and may require occasional cooling with a water bath.
-
Monitor the reaction by TLC or GC. The reaction is typically complete in 1-4 hours.
-
Upon completion, add a few drops of isopropanol to quench any remaining RuO₄ (the color will fade).
-
Dilute the mixture with DCM and transfer to a separatory funnel.
-
Separate the layers. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Simplified catalytic cycle for ruthenium-mediated oxidation.
Green Oxidation with Hydrogen Peroxide (H₂O₂)
The use of hydrogen peroxide as an oxidant is highly attractive from a green chemistry perspective, as its only byproduct is water.[2] These reactions typically require a catalyst to activate the H₂O₂. Various metal complexes and solid catalysts have been developed for the oxidation of THF to γ-butyrolactone.[2]
Causality of Experimental Choices:
-
Hydrogen Peroxide (30-50% aq.): The primary, environmentally benign oxidant.
-
Catalyst (e.g., Spinel ZnFe₂O₄ Nanoparticles): A heterogeneous catalyst that can be filtered off and potentially reused, simplifying purification.[2] Homogeneous catalysts like iron or copper complexes can also be used.[2]
-
Solvent-Free or Aqueous Conditions: Many H₂O₂-based oxidations can be run under solvent-free conditions or in water, further enhancing their green credentials.[2]
-
Elevated Temperature: These reactions often require heating (e.g., 80 °C) to achieve a reasonable reaction rate.[2]
Protocol 2.3: H₂O₂-Based Oxidation of this compound (Representative)
Materials:
-
This compound (1.0 eq)
-
Hydrogen Peroxide (30% aq. solution) (1.0 - 1.5 eq)
-
Catalyst (e.g., ZnFe₂O₄ nanoparticles, 5 mol%)
-
(Optional) Solvent, such as water or acetonitrile
Procedure:
-
To a flask equipped with a condenser and stir bar, add this compound and the catalyst.
-
If using a solvent, add it at this stage.
-
Begin stirring and heat the mixture to the desired temperature (e.g., 80 °C).
-
Slowly add the hydrogen peroxide solution via a syringe pump or dropping funnel over 1 hour. Caution: The reaction can be exothermic.
-
Maintain the temperature and continue stirring for the required reaction time (e.g., 6-12 hours), monitoring by GC or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a heterogeneous catalyst was used, remove it by filtration.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify as needed.
Table 1: Comparison of Oxidation Methodologies
| Parameter | PCC Oxidation | Ruthenium-Catalyzed Oxidation | H₂O₂ Oxidation |
| Reagent Stoichiometry | Stoichiometric | Catalytic | Stoichiometric (Green) |
| Typical Conditions | Anhydrous, 0 °C to RT | Biphasic, RT | 60-100 °C |
| Toxicity/Waste | High (Cr waste) | Moderate (Ru, periodate) | Low (Water byproduct) |
| Reaction Time | 2-6 hours | 1-4 hours | 6-12 hours |
| Workup Complexity | Moderate (Filtration) | Moderate (Quench, Extraction) | Simple (Filtration, Extraction) |
| Key Advantage | Mild, reliable | Highly efficient, catalytic | Environmentally friendly |
Applications in Drug Discovery and Synthesis
The product of these oxidation reactions, 3-bromo-γ-butyrolactone, is a cornerstone intermediate for constructing complex molecular architectures. The lactone motif is prevalent in many biologically active compounds, and the bromine atom serves as a versatile synthetic handle.
-
Nucleophilic Substitution: The bromide can be readily displaced by a variety of nucleophiles (O, N, S-based) to introduce diverse functional groups, enabling the rapid generation of compound libraries for screening.
-
Precursor to Bioactive Molecules: Substituted tetrahydrofurans and butyrolactones are core structures in compounds with antitumor, antihelminthic, and antimicrobial properties.[1]
-
Cephalosporin Antibiotics: Derivatives of 3-Br-THF have been utilized as building blocks in the synthesis of advanced cephalosporin antibiotics.[4]
-
Adenosine Receptor Inhibitors: The parent compound, this compound, is useful in preparing triazolopyrimidine compounds that act as adenosine receptor inhibitors.[5] The oxidized lactone provides an alternative entry point to similarly functionalized scaffolds.
Safety and Handling
This compound:
-
Hazards: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[1][14]
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Keep away from heat, sparks, and open flames.
Oxidizing Agents:
-
PCC: Toxic and a suspected carcinogen. Handle with extreme care, avoiding inhalation of dust and skin contact.
-
Ruthenium Compounds: Can be toxic and should be handled with care. RuO₄ is highly reactive and volatile.
-
Hydrogen Peroxide (Concentrated): Strong oxidizer. Can cause severe skin burns and eye damage. Avoid contact with combustible materials.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. This compound CAS#: 19311-37-6 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. mdpi.com [mdpi.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Ruthenium(III-VIII) compounds [organic-chemistry.org]
- 14. This compound | C4H7BrO | CID 12929516 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Fidelity Reduction of 3-Bromotetrahydrofuran using Lithium Aluminum Hydride
Abstract
This document provides a comprehensive guide for the reduction of 3-Bromotetrahydrofuran to Tetrahydrofuran using lithium aluminum hydride (LiAlH₄ or LAH). This transformation is a classic example of a dehalogenation reaction, a fundamental process in synthetic organic chemistry. Beyond a simple recitation of steps, this guide delves into the mechanistic underpinnings, the rationale behind specific procedural choices, and the critical safety protocols required when handling a highly reactive reagent like LAH. The protocols described herein are designed for researchers and professionals in chemical synthesis and drug development, emphasizing safety, reproducibility, and high yield.
Scientific Rationale and Mechanism
The reduction of alkyl halides to their corresponding alkanes by lithium aluminum hydride is a powerful and widely used transformation.[1][2] The reaction with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
Mechanism:
-
Hydride Delivery: The Al-H bond in the tetrahydroaluminate anion ([AlH₄]⁻) is highly polarized, making the hydrogen atom electron-rich and nucleophilic (a hydride, H⁻).[3]
-
Nucleophilic Attack: The hydride attacks the electrophilic carbon atom bonded to the bromine. This occurs in a concerted fashion, where the hydride approaches from the backside of the C-Br bond.
-
Leaving Group Departure: Simultaneously, the bromide ion (Br⁻) departs as the leaving group, resulting in the formation of the C-H bond and the displacement of the bromide.[4]
-
Byproduct Formation: The reaction generates inorganic aluminum salts and lithium bromide, which are removed during the aqueous workup.
The choice of an anhydrous aprotic solvent, such as Tetrahydrofuran (THF) or diethyl ether, is critical. LAH reacts violently and exothermically with protic solvents like water and alcohols, releasing flammable hydrogen gas.[2][5][6] THF is often the preferred solvent as it has a higher boiling point, allowing for reactions to be conducted at reflux, and it is generally more stable with LAH than diethyl ether.[5]
Critical Safety Protocols: Handling Lithium Aluminum Hydride
WARNING: Lithium aluminum hydride is a dangerously reactive solid. It can ignite in moist air or due to friction.[7] It reacts violently with water, acids, and oxygenated compounds, producing flammable hydrogen gas.[2] Strict adherence to the following safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles or a face shield, and impervious gloves.[7][8][9]
-
Inert Atmosphere: All manipulations of solid LAH and the reaction itself must be performed under an inert atmosphere (e.g., dry nitrogen or argon) in a certified chemical fume hood.[7]
-
Fire Safety: A Class D fire extinguisher (for combustible metals) or a container of dry sand must be immediately accessible. DO NOT use water, carbon dioxide (CO₂), or soda-acid extinguishers on an LAH fire.[7][8]
-
Quenching: The quenching of excess LAH is highly exothermic. Always perform this step in an ice bath with slow, dropwise addition of the quenching agent.[10][11]
-
Waste Disposal: Dispose of LAH-containing waste in clearly labeled, tightly sealed containers according to institutional guidelines. Never mix LAH waste with aqueous or protic solvent waste.[7]
Experimental Design & Workflow
The overall experimental process is outlined below. This workflow ensures the reaction is conducted under safe and controlled conditions from setup to product isolation.
Caption: Experimental workflow for the reduction of this compound.
Detailed Experimental Protocol
This protocol is based on a 10 mmol scale. Adjust quantities accordingly for different scales, paying special attention to the workup ratios.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Equivalents |
| This compound | 151.01 | 1.51 g (1.1 mL) | 10.0 | 1.0 |
| Lithium Aluminum Hydride (LAH) | 37.95 | 0.42 g | 11.0 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | - |
| Deionized Water | 18.02 | 0.42 mL + 1.26 mL | - | - |
| 15% (w/v) Sodium Hydroxide (aq) | 40.00 | 0.42 mL | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | ~2-3 g | - | - |
Equipment Setup
-
100 mL three-necked round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Reflux condenser with a nitrogen/argon inlet adapter
-
Septa
-
Syringes and needles
-
Ice-water bath
-
Heating mantle
Reaction Procedure
-
Setup: Assemble the oven-dried three-necked flask with a stir bar, reflux condenser, and two septa. Flame-dry the entire apparatus under a flow of inert gas (nitrogen or argon) and allow it to cool to room temperature. Maintain a positive pressure of inert gas throughout the reaction.
-
LAH Addition: In the fume hood, carefully weigh 0.42 g of lithium aluminum hydride and quickly add it to the reaction flask against a positive flow of inert gas.
-
Solvent Addition: Add 40 mL of anhydrous THF to the flask via syringe. Begin stirring to create a suspension.
-
Cooling: Cool the stirred LAH suspension to 0 °C using an ice-water bath.[12]
-
Substrate Addition: In a separate dry vial, prepare a solution of 1.51 g of this compound in 10 mL of anhydrous THF. Draw this solution into a syringe and add it dropwise to the cold, stirred LAH suspension over 15-20 minutes. A gentle evolution of gas may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (approx. 66 °C for THF) using a heating mantle.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
Reaction Workup (Fieser Method)
CAUTION: The workup procedure is highly exothermic and releases flammable hydrogen gas. Perform this procedure slowly and carefully in an ice bath within the fume hood.[10][11] The following quantities are based on the initial mass of LAH used (X = 0.42 g).[10][13][14]
-
Cooling: Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath.
-
Quench Step 1 (Water): Very slowly, add 0.42 mL (X mL) of deionized water dropwise to the stirred reaction mixture. Vigorous gas evolution will occur. Ensure the addition rate is slow enough to keep the reaction controlled.
-
Quench Step 2 (NaOH): After the first addition is complete and gas evolution has subsided, slowly add 0.42 mL (X mL) of 15% aqueous NaOH solution dropwise. The mixture will become thick and a white precipitate will form.
-
Quench Step 3 (Water): Finally, add 1.26 mL (3X mL) of deionized water dropwise.
-
Stirring: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 30-60 minutes. The precipitate should become a granular, free-flowing white solid.[10]
-
Drying & Filtration: Add a spatula tip of anhydrous magnesium sulfate to the mixture to aid in absorbing excess water and stir for another 15 minutes. Filter the mixture through a pad of Celite® or a fritted glass funnel, washing the filter cake thoroughly with two 20 mL portions of THF or diethyl ether.
Product Isolation
-
Concentration: The product, Tetrahydrofuran, is now in the combined filtrate. Since the product is also the solvent and is highly volatile (boiling point 66 °C), isolation is best confirmed by methods like GC-MS analysis of the filtrate. For applications where the THF product must be isolated from the reaction solvent, a fractional distillation would be required, though this is often impractical. In most synthetic sequences, the resulting solution of the product in THF is carried forward to the next step after confirming conversion.
Troubleshooting and Field Insights
-
Problematic Precipitate: If the aluminum salts form a gelatinous paste instead of a granular solid during workup, it will be very difficult to filter. This can happen if the quenching additions are too rapid or if the stirring is insufficient. If this occurs, continue stirring vigorously for an extended period (1-2 hours). In some cases, diluting with more solvent (diethyl ether) can help.
-
Incomplete Reaction: If TLC or GC analysis shows remaining starting material, the LAH may have been partially degraded by exposure to moisture. Ensure all reagents are anhydrous and the apparatus is perfectly dry. An additional portion of LAH can be added, but this will complicate the workup calculations.
-
Safety During Quenching: The importance of slow, controlled addition during the quench cannot be overstated. Adding the water or NaOH solution too quickly can cause the reaction to boil over, releasing a large volume of hydrogen gas and potentially starting a fire.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. byjus.com [byjus.com]
- 6. lialh4 mechanism | Reactions and Mechanism of lialh4 [pw.live]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. nj.gov [nj.gov]
- 9. westliberty.edu [westliberty.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Workup [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 3-Bromotetrahydrofuran Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing By-product Formation
Welcome to the technical support center for the synthesis of 3-Bromotetrahydrofuran. This guide is designed to provide you with in-depth, field-proven insights to overcome common challenges and minimize the formation of critical by-products during your synthetic campaigns. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring you can develop a robust and reproducible process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of this compound, particularly when using radical bromination of a tetrahydrofuran (THF) precursor.
Q1: My GC-MS analysis shows a significant peak with a mass corresponding to a dibrominated species. What is it and how can I prevent it?
A1: The most probable by-product is 2,3-Dibromotetrahydrofuran. This arises from the over-bromination of either the starting material or the desired product. The formation of this impurity is a classic example of a consecutive reaction where the product is more reactive or as reactive as the starting material under the reaction conditions.
Causality & Prevention:
-
Stoichiometry Control: The most critical factor is the molar ratio of your brominating agent to THF. Using a large excess of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂) will inevitably lead to di- and polybrominated species.[1] A slight excess (1.05-1.1 equivalents) is sometimes used to drive the reaction to completion, but this must be carefully optimized.
-
Slow Addition: Adding the brominating agent slowly and portion-wise, or via a syringe pump if in solution, maintains a low instantaneous concentration. This favors the mono-bromination of the abundant THF starting material over the di-bromination of the newly formed this compound product.
-
Temperature Management: Radical brominations are exothermic. Poor temperature control can lead to increased reaction rates and decreased selectivity, favoring over-bromination. Maintain the recommended temperature for your specific initiator system.
Q2: I'm observing significant amounts of what appears to be a ring-opened by-product, such as 1,4-dibromobutane. Why is this happening?
A2: The tetrahydrofuran ring is susceptible to cleavage under acidic conditions.[2][3] This process, known as acid-catalyzed ring-opening, is a significant side reaction.
Causality & Prevention:
-
Acid Source: The hydrogen bromide (HBr) generated in situ from the reaction of Br₂ or the decomposition of NBS can protonate the ether oxygen of THF. This activates the ring for nucleophilic attack by a bromide ion, leading to ring-opening.
-
Lewis Acid Catalysts: While sometimes used to enhance reactivity, strong Lewis acids can also coordinate to the ether oxygen and promote ring cleavage.[4][5]
-
Mitigation Strategies:
-
Use of a Non-Acidic Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine because it generates HBr more slowly. The by-product, succinimide, is also less acidic than HBr.
-
Inclusion of a Radical Initiator: Using a dedicated radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide allows the reaction to proceed efficiently via a radical pathway at moderate temperatures, reducing the reliance on harsh conditions that favor ionic side reactions like ring-opening.[6]
-
Temperature Control: Higher temperatures can accelerate the rate of acid-catalyzed ring-opening. Running the reaction at the lowest effective temperature is crucial.
-
Q3: My final product yield is low, and the reaction seems sluggish, even with an initiator. What could be the issue?
A3: A sluggish reaction can be due to several factors, primarily related to the ineffective generation or propagation of radicals.
Causality & Prevention:
-
Initiator Inefficiency: Ensure your radical initiator (e.g., AIBN) is fresh and has been stored correctly. Initiators decompose over time, losing their effectiveness. Also, ensure the reaction temperature is appropriate for the chosen initiator's half-life.
-
Presence of Inhibitors: The THF solvent itself can contain inhibitors (like BHT) to prevent peroxide formation during storage. These inhibitors are designed to scavenge radicals and will quench your reaction. It is imperative to use inhibitor-free THF or pass the solvent through a column of activated alumina immediately before use.
-
Light Source: If using photochemical initiation, ensure your light source has the correct wavelength and intensity to initiate the reaction effectively.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving problems during the synthesis.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Multiple spots on TLC/HPLC, difficult purification | 1. Over-bromination.2. Ring-opening.3. Isomer formation (2-Bromotetrahydrofuran). | 1. Reduce Stoichiometry: Decrease the equivalents of the brominating agent to 1.0-1.05.2. Control Temperature: Maintain a stable, lower reaction temperature.3. Slow Addition: Add the brominating agent dropwise or in small portions over an extended period.4. Consider Alternative Reagents: For higher selectivity, explore bromoetherification of unsaturated alcohols.[7] |
| Product decomposes during distillation | 1. Thermal instability of this compound.2. Presence of residual acid (HBr) catalyzing decomposition or polymerization. | 1. Vacuum Distillation: Purify the product under reduced pressure to lower the boiling point.2. Aqueous Wash: Before distillation, wash the crude reaction mixture with a mild base (e.g., sat. NaHCO₃ solution) to neutralize residual acid, followed by a water and brine wash. Ensure the organic layer is thoroughly dried (e.g., over MgSO₄ or Na₂SO₄) before distillation. |
| Crude product is dark brown/black | 1. Reaction run at too high a temperature.2. Decomposition of reagents or product.3. Use of elemental bromine which can contain impurities. | 1. Optimize Temperature: Re-evaluate and strictly control the reaction temperature.2. Use Purified Reagents: Recrystallize NBS if its purity is suspect. Use high-purity THF.3. Degas Solvent: Remove dissolved oxygen, which can participate in side reactions, by bubbling nitrogen or argon through the solvent before starting the reaction. |
Part 3: Visualization of Key Pathways
Understanding the interplay between the desired reaction and major side reactions is key to process optimization.
Caption: Key reaction pathways in THF bromination.
The diagram above illustrates the desired synthesis of this compound and the two primary competing side reactions: over-bromination leading to dibrominated species and acid-catalyzed ring-opening.
Caption: Troubleshooting decision tree for synthesis optimization.
Part 4: Recommended Experimental Protocol
This protocol for the radical bromination of THF using NBS and AIBN is optimized to minimize by-product formation.
Materials:
-
N-Bromosuccinimide (NBS), recrystallized from water and dried under vacuum.
-
Azobisisobutyronitrile (AIBN)
-
Tetrahydrofuran (THF), anhydrous, inhibitor-free (pass through activated alumina if necessary).
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution.
-
Brine (saturated NaCl solution).
-
Anhydrous magnesium sulfate (MgSO₄).
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a thermometer.
-
Reagents: Charge the flask with anhydrous THF (1.0 equivalent).
-
Inert Atmosphere: Begin stirring and purge the system with nitrogen or argon for 15 minutes.
-
Initiator Addition: Add AIBN (0.02-0.05 equivalents) to the THF.
-
Heating: Heat the mixture to reflux (approx. 66 °C). The gentle reflux indicates the correct temperature for AIBN initiation.
-
NBS Addition: Once refluxing, add the recrystallized NBS (1.05 equivalents) in 4-5 small portions over 1 hour. Critical Step: This controlled addition is vital to prevent a buildup of brominating agent and minimize over-bromination. Monitor the reaction temperature; an exotherm may be observed.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC. A key indicator is the consumption of NBS (which is denser than the solvent) and the formation of succinimide (which is less dense and will float). The reaction is typically complete within 2-4 hours after the final NBS addition.
-
Cooldown: Once the reaction is complete, cool the mixture to room temperature.
-
Quenching & Workup:
-
Filter the reaction mixture to remove the succinimide by-product. Wash the solid with a small amount of fresh THF.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). This removes any residual HBr and water-soluble components.
-
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator at low temperature (<40 °C).
-
Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[6][8]
References
- 1. Bromination - Wordpress [reagents.acsgcipr.org]
- 2. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene-boryl trifluoromethanesulfonate. | Semantic Scholar [semanticscholar.org]
- 5. Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound CAS#: 19311-37-6 [m.chemicalbook.com]
Technical Support Center: Optimizing Nucleophilic Substitution Reactions of 3-Bromotetrahydrofuran
Welcome to the comprehensive technical guide for optimizing nucleophilic substitution reactions involving 3-Bromotetrahydrofuran. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of these reactions and achieve optimal outcomes. The tetrahydrofuran motif is a crucial structural element in a wide array of natural products and pharmaceuticals, making the successful functionalization of precursors like this compound a critical step in many synthetic campaigns.[1][2]
I. Fundamental Principles & Reaction Mechanisms
Nucleophilic substitution on this compound typically proceeds via an S_N2 mechanism.[2] This implies a single-step process where the incoming nucleophile attacks the electrophilic carbon atom bearing the bromine, leading to an inversion of stereochemistry at that center. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[3]
However, under certain conditions, particularly with weak nucleophiles in polar protic solvents, an S_N1 pathway may become competitive.[4][5] This two-step mechanism involves the formation of a carbocation intermediate, which can lead to a racemic or diastereomeric mixture of products.[6] A key challenge in these reactions is the potential for competing elimination (E1 and E2) reactions, which lead to the formation of unsaturated byproducts.[7][8]
Diagram: S_N2 vs. S_N1 & Competing E2 Pathway
Caption: Competing reaction pathways for this compound.
II. Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or shows no conversion. What are the primary factors to investigate?
A1: Low reactivity can often be attributed to several factors:
-
Nucleophile Strength: The nucleophilicity of your reagent is paramount. Weakly nucleophilic species will react slowly. Consider converting neutral nucleophiles (e.g., alcohols, amines) to their more reactive anionic forms (alkoxides, amides) using a suitable base.[9]
-
Solvent Choice: For S_N2 reactions, polar aprotic solvents like DMF, DMSO, or acetone are generally preferred as they solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, thus enhancing its reactivity.[10][11] Polar protic solvents (e.g., water, ethanol) can solvate and deactivate the nucleophile through hydrogen bonding.[10]
-
Temperature: Increasing the reaction temperature can overcome the activation energy barrier. However, be aware that higher temperatures can also favor competing elimination reactions.[11][12]
Q2: I'm observing a significant amount of an elimination byproduct. How can I suppress this side reaction?
A2: The formation of dihydrofuran derivatives via E2 elimination is a common issue, especially with sterically hindered or strongly basic nucleophiles.[7][8]
-
Basicity of the Nucleophile: Employ nucleophiles that are strong nucleophiles but weak bases. For example, azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻) are excellent choices.[12] Avoid bulky, strong bases like potassium tert-butoxide if substitution is the desired outcome.
-
Temperature Control: As mentioned, lower reaction temperatures generally favor substitution over elimination.[12]
-
Steric Hindrance: If your nucleophile is sterically demanding, it may act preferentially as a base, abstracting a proton from a beta-carbon.[8] If possible, choose a less hindered nucleophile.
Q3: My product is a mixture of stereoisomers. What is the likely cause and how can I improve stereoselectivity?
A3: A mixture of stereoisomers suggests the involvement of an S_N1 pathway, proceeding through a planar carbocation intermediate that can be attacked from either face.[4][6]
-
Solvent Effects: The S_N1 mechanism is favored by polar protic solvents that can stabilize the carbocation intermediate.[10] Switching to a polar aprotic solvent will promote the S_N2 pathway and improve stereochemical control.
-
Nucleophile Concentration: S_N2 reactions are second-order, meaning the rate depends on the nucleophile concentration. Using a higher concentration of a strong nucleophile will favor the S_N2 pathway over the first-order S_N1 pathway.[3]
III. Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the nucleophilic substitution of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Poor nucleophile strength. 2. Inappropriate solvent. 3. Insufficient temperature. 4. Degradation of starting material. | 1. Use a stronger nucleophile (e.g., deprotonate with NaH, KOtBu). 2. Switch to a polar aprotic solvent (DMF, DMSO, THF).[10][13] 3. Gradually increase the reaction temperature, monitoring for byproduct formation. 4. Ensure this compound is stored under inert atmosphere and refrigerated, as it can be air-sensitive.[1] |
| Significant Elimination Byproduct | 1. Nucleophile is too basic/sterically hindered. 2. High reaction temperature. | 1. Select a nucleophile with high nucleophilicity and low basicity (e.g., I⁻, CN⁻, N₃⁻).[12] 2. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Formation of Multiple Products/Isomers | 1. Competing S_N1 mechanism. 2. Ring-opening side reactions. | 1. Use a strong nucleophile in a polar aprotic solvent to favor the S_N2 pathway.[10][11] 2. Under strongly acidic or with certain Lewis acidic reagents, the tetrahydrofuran ring can be susceptible to opening. Ensure reaction conditions are not overly harsh.[14] |
| Difficult Product Purification | 1. Unreacted starting material. 2. Byproducts with similar polarity to the product. | 1. Drive the reaction to completion by using a slight excess (1.1-1.5 equivalents) of the nucleophile. 2. Adjust the reaction conditions to minimize side reactions (see above). Explore different chromatographic conditions (e.g., different solvent systems, alternative stationary phases). |
Diagram: Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting reactions.
IV. Experimental Protocols
Protocol 1: General Procedure for S_N2 Substitution with an Oxygen Nucleophile (e.g., Phenoxide)
This protocol describes a typical procedure for the reaction of this compound with a phenoxide nucleophile, a reaction known to produce 3-aryloxytetrahydrofuran derivatives.[1]
Materials:
-
This compound (1.0 eq)
-
Phenol derivative (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add the phenol derivative (1.1 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.
-
Add this compound (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction to a predetermined optimal temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, dilute with water, and extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Analysis of Reaction Outcome by GC-MS
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40-450 m/z.
Sample Preparation:
-
Withdraw a small aliquot (~50 µL) from the reaction mixture.
-
Quench with a drop of water.
-
Dilute with 1 mL of ethyl acetate.
-
Filter through a small plug of silica or pass through a syringe filter before injection.
This method will allow for the identification of the desired product, unreacted this compound, and potential elimination byproducts by their respective retention times and mass fragmentation patterns.
V. References
-
This compound|CAS 19311-37-6|RUO - Benchchem. (n.d.). BenchChem. Retrieved January 7, 2026, from --INVALID-LINK--
-
This compound: Comprehensive Overview and Applications. (2025, March 1). Synquest Labs. Retrieved January 7, 2026, from --INVALID-LINK--
-
Wolfe, J. P., & Bunce, R. A. (2005). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research, 38(10), 801-812. National Institutes of Health. Retrieved January 7, 2026, from --INVALID-LINK--
-
Byrne, T. J. M., Mylrea, M. E., & Cuthbertson, J. D. (2023). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. Organic Letters, 25(14), 2361–2365. National Institutes of Health. Retrieved January 7, 2026, from --INVALID-LINK--
-
Synthesis of Substituted Tetrahydrofurans. (n.d.). ResearchGate. Retrieved January 7, 2026, from --INVALID-LINK--
-
Tetrahydrofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from --INVALID-LINK--
-
SN1 vs SN2. (2021, December 15). Chemistry LibreTexts. Retrieved January 7, 2026, from --INVALID-LINK--
-
Diastereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans via Thermally Reactive 1,5-Diene-tert-butyl Carbonates. (2020, January 17). Organic Letters. Retrieved January 7, 2026, from --INVALID-LINK--
-
Nucleophilic Substitution Reactions. (n.d.). Retrieved January 7, 2026, from --INVALID-LINK--
-
Optimization of the nucleophilic aromatic substitution reaction. (n.d.). ResearchGate. Retrieved January 7, 2026, from --INVALID-LINK--
-
Synthesis via Sn2/Sn1, E2, E1: Choice of solvent. (2014, August 13). Chemistry Stack Exchange. Retrieved January 7, 2026, from --INVALID-LINK--
-
What is Nucleophilic Substitution? (2023, January 22). Chemistry LibreTexts. Retrieved January 7, 2026, from --INVALID-LINK--
-
Nucleophilic Substitution Reaction. (n.d.). BYJU'S. Retrieved January 7, 2026, from --INVALID-LINK--
-
Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. (n.d.). Retrieved January 7, 2026, from --INVALID-LINK--
-
Common nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook. Retrieved January 7, 2026, from --INVALID-LINK--
-
Nucleophilic substitution. (n.d.). Wikipedia. Retrieved January 7, 2026, from --INVALID-LINK--
-
Nucleophilic Substitution Reaction Overview. (2021, December 15). Chemistry LibreTexts. Retrieved January 7, 2026, from --INVALID-LINK--
-
Troubleshooting low yields in nucleophilic substitution of the 3-bromo position. (n.d.). BenchChem. Retrieved January 7, 2026, from --INVALID-LINK--
-
Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups. (n.d.). RSC Publishing. Retrieved January 7, 2026, from --INVALID-LINK--
-
Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate. (n.d.). Dalton Transactions (RSC Publishing). Retrieved January 7, 2026, from --INVALID-LINK--
-
Predict the product(s) of the following reactions.(g). (2024, February 4). Pearson+. Retrieved January 7, 2026, from --INVALID-LINK--
-
Alcohol (chemistry). (n.d.). Wikipedia. Retrieved January 7, 2026, from --INVALID-LINK--
-
Technical Support Center: Optimizing Nucleophilic Substitution of 1-bromo-3-methylcyclohexane. (n.d.). BenchChem. Retrieved January 7, 2026, from --INVALID-LINK--
-
Overcoming low reactivity in nucleophilic substitutions of 1-Bromo-3-butoxy-5-nitrobenzene. (n.d.). BenchChem. Retrieved January 7, 2026, from --INVALID-LINK--
-
Nucleophilic Substitution Reactions - Introduction. (2012, May 31). Master Organic Chemistry. Retrieved January 7, 2026, from --INVALID-LINK--
-
This compound. (n.d.). PubChem. Retrieved January 7, 2026, from --INVALID-LINK--
-
Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. Retrieved January 7, 2026, from --INVALID-LINK--
-
Elimination and Substitution Practice Problems. (2024, November 12). Organic Chemistry Reactions. YouTube. Retrieved January 7, 2026, from --INVALID-LINK--
-
This compound CAS#: 19311-37-6. (n.d.). ChemicalBook. Retrieved January 7, 2026, from --INVALID-LINK--
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? (2022, March 15). Journal of the American Chemical Society. National Institutes of Health. Retrieved January 7, 2026, from --INVALID-LINK--
-
The Competition between Elimination Pathways in the Reactions of a Wide Variety of Bases with 2-Fluoro- and 2-Chlorobutane in the Gas Phase. (2015, November 6). The Journal of Organic Chemistry. PubMed. Retrieved January 7, 2026, from --INVALID-LINK--
-
Revisiting Elimination Reactions in the Pentanol and Bromopentane Series. (2023, July 11). Journal of Chemical Education. Retrieved January 7, 2026, from --INVALID-LINK--
-
Room temperature syntheses of entirely diverse substituted β-fluorofurans. (2012, March 28). Organic & Biomolecular Chemistry. PubMed. Retrieved January 7, 2026, from --INVALID-LINK--
-
19311-37-6|this compound|BLD Pharm. (n.d.). BLD Pharm. Retrieved January 7, 2026, from --INVALID-LINK--
-
Effect of heating temperature and time on the substitution reaction of acetylcysteine (7.86 µg ml-1 ) with NBD-Cl. (n.d.). ResearchGate. Retrieved January 7, 2026, from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Predict the product(s) of the following reactions.(g) | Study Prep in Pearson+ [pearson.com]
- 14. Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Crude 3-Bromotetrahydrofuran
Welcome to the technical support center for the purification of 3-Bromotetrahydrofuran. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical building block and require it in high purity for their synthetic applications. As a versatile intermediate in pharmaceutical research, the purity of this compound is paramount to ensure the reliability of experimental outcomes and the integrity of complex molecular syntheses.[1]
This document moves beyond simple protocols to provide in-depth, field-proven insights into the challenges you may encounter. We will explore the causality behind experimental choices, offering troubleshooting guides and validated protocols to empower you to resolve purification issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of crude this compound is intrinsically linked to its synthetic route. The two most prevalent methods are the bromination of tetrahydrofuran and the bromoetherification of an alkenol.[2]
-
From Bromination of THF: Expect unreacted tetrahydrofuran, over-brominated species like 2,3-dibromotetrahydrofuran, and various isomers. Residual radical initiators (e.g., AIBN) or brominating agents (e.g., N-bromosuccinimide and its byproduct succinimide) are also common.[2]
-
From Bromoetherification: Unreacted γ-hydroxy alkenes, solvents (like DMSO), and byproducts from side reactions are typical impurities.[1]
-
General Impurities: Regardless of the route, residual solvents from the workup (e.g., ethers, halogenated solvents) and water are almost always present. Degradation products can also form, especially if the compound is exposed to heat or acidic/basic conditions.
Q2: How can I assess the purity of my this compound before and after purification?
A2: A multi-faceted approach to purity analysis is recommended. No single technique tells the whole story.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent first-line technique for identifying and quantifying volatile and semi-volatile impurities.[3] It provides both retention time data for quantification and mass spectra for structural identification of byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is ideal for non-volatile impurities and offers high-resolution separation. A C18 reverse-phase column with a Diode Array Detector (DAD) is a standard starting point.[3][]
-
Quantitative Nuclear Magnetic Resonance (qNMR): As a primary analytical method, qNMR is orthogonal to chromatography and provides an absolute purity assessment without needing a reference standard for every impurity.[5] It is particularly useful for detecting non-chromophoric or non-volatile impurities that other methods might miss.
Q3: My crude material is a dark oil. What is the first purification step I should take?
A3: For a darkly colored crude product, a preliminary bulk purification step is often necessary before fine purification.
-
Aqueous Workup: Start with a liquid-liquid extraction. Wash the crude product (dissolved in a suitable organic solvent like ethyl acetate or dichloromethane) sequentially with a saturated sodium bicarbonate solution (to remove acidic impurities), water, and finally a saturated brine solution (to break emulsions and remove bulk water).
-
Activated Carbon Treatment: If color persists, it may be due to polymeric or highly conjugated impurities. A treatment with a small amount of activated carbon can be effective.[6][7] Dissolve the crude material in a solvent, add a small amount of activated carbon, stir for a short period (e.g., 15-30 minutes), and then filter through a pad of celite to remove the carbon. Be aware that this can lead to some product loss due to adsorption.
Purification Troubleshooting & Strategy Selection
The choice of purification method depends on the nature of the impurities and the desired final purity. The following workflow provides a logical approach to selecting the appropriate technique.
Caption: Workflow for selecting a purification strategy.
Guide 1: Fractional Vacuum Distillation
Distillation is often the most scalable and efficient method for purifying this compound, provided its impurities have sufficiently different boiling points. The atmospheric boiling point is approximately 150-151 °C, but vacuum distillation is highly recommended to prevent thermal degradation.[8]
Troubleshooting Q&A: Distillation
-
Q: I'm observing decomposition (darkening, charring) in the distillation flask even under vacuum. What's causing this and how can I prevent it?
-
A: this compound can be thermally labile, especially in the presence of trace acidic or basic impurities which can catalyze ring-opening or elimination.
-
Causality: Trace acids (e.g., HBr from slight decomposition) can protonate the ether oxygen, initiating ring-opening polymerization.
-
Solution 1 (Neutralize): Before distilling, wash the crude material with a dilute sodium bicarbonate solution to remove any acidic traces. Ensure the material is thoroughly dried, as water can also cause issues.
-
Solution 2 (Lower Temperature): Increase the vacuum to further lower the boiling point. A high-quality vacuum pump and a well-sealed system are essential. Distilling at the lowest feasible temperature is always the best practice.
-
Solution 3 (Add Stabilizer): In some cases, adding a non-volatile, radical scavenger or a hindered base like proton sponge in a very small amount to the distillation pot can prevent decomposition, but this should be tested on a small scale first.
-
-
-
Q: An impurity is co-distilling with my product. How can I improve the separation?
-
A: This indicates that the impurity has a boiling point very close to that of your product.
-
Causality: Azeotropes or closely boiling isomers are common culprits.
-
Solution 1 (Improve Efficiency): Use a longer, insulated Vigreux or packed distillation column (e.g., with Raschig rings) to increase the number of theoretical plates. This enhances separation efficiency.
-
Solution 2 (Slow Distillation Rate): Distill very slowly. A slow rate allows the vapor-liquid equilibrium to be established at each theoretical plate in the column, which is crucial for separating components with close boiling points.
-
Solution 3 (Alternative Technique): If distillation fails, the impurity must be removed by another method, such as column chromatography, prior to distillation.
-
-
Guide 2: Flash Column Chromatography
Chromatography is a powerful tool for separating impurities with different polarities from the target compound. However, the furan ring system and the bromine atom can introduce specific challenges.
Troubleshooting Q&A: Column Chromatography
-
Q: My compound is streaking badly or not moving from the baseline on the TLC plate, even in high concentrations of ethyl acetate/hexane. What should I do?
-
A: This signifies strong adsorption to the silica gel, a common issue with polar compounds.[9]
-
Causality: The lone pairs on the ether oxygen of this compound can form strong hydrogen bonds with the acidic silanol (Si-OH) groups on the surface of the silica gel.
-
Solution 1 (Use a More Polar Eluent): Add a more polar solvent like methanol or ethanol to your eluent system. A common mobile phase for polar compounds is a mixture of dichloromethane (DCM) and methanol. Start with 1-2% methanol in DCM and gradually increase the concentration.[9]
-
Solution 2 (Basic Modifier): To disrupt the strong interaction with silica, add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to the eluent system. This deprotonates the acidic silanol groups, reducing tailing and improving mobility.[9]
-
-
-
Q: I'm seeing a new spot appear on my TLC plate after letting it sit for a while, or my yield from the column is low, suggesting decomposition. How can I prevent this?
-
A: Furan rings can be sensitive to the acidic environment of standard silica gel.[9]
-
Causality: The Lewis acidic sites on the silica surface can catalyze degradation pathways.
-
Solution 1 (Deactivate Silica): Prepare a slurry of your silica gel in the eluent and add ~1% triethylamine. This will neutralize the most acidic sites.
-
Solution 2 (Use an Alternative Stationary Phase): Consider using a less acidic stationary phase like neutral alumina. Run a TLC comparison first to ensure your compound separates well on alumina.[9]
-
Solution 3 (Work Quickly): Do not let the compound sit on the column for an extended period. Run the chromatography as efficiently as possible to minimize contact time.[9]
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. silicycle.com [silicycle.com]
- 7. CN105085444A - Purification method of chromatographic-grade tetrahydrofuran - Google Patents [patents.google.com]
- 8. This compound CAS#: 19311-37-6 [m.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving Yield in the Bromination of Tetrahydrofuran
Welcome to the Technical Support Center for the bromination of tetrahydrofuran (THF). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) related to this important synthetic transformation. Our goal is to equip you with the knowledge to not only overcome common challenges but also to optimize your reaction for improved yields and purity.
Introduction: The Chemistry of THF Bromination
The ring-opening bromination of tetrahydrofuran is a fundamental reaction in organic synthesis, providing valuable C4 building blocks such as 1,4-dibromobutane and 4-bromobutyl acetate. These products are precursors to a wide range of pharmaceuticals and fine chemicals. The reaction typically proceeds via an acid-catalyzed nucleophilic substitution, where the ether oxygen of THF is protonated, followed by a ring-opening attack by a bromide ion. The specific mechanism, whether SN1 or SN2, is influenced by the reaction conditions and the stability of potential intermediates.[1][2][3][4]
This guide will address two of the most common synthetic routes:
-
Synthesis of 1,4-Dibromobutane: Typically achieved using a mixture of hydrobromic acid (HBr) and sulfuric acid (H₂SO₄).[2][5]
-
Synthesis of 4-Bromobutyl Acetate: Often prepared using reagents like acetyl chloride and a bromide salt (e.g., potassium bromide).
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when performing the bromination of THF.
Q1: What is the role of sulfuric acid in the synthesis of 1,4-dibromobutane from THF?
A1: Sulfuric acid serves two primary purposes in this reaction. Firstly, it acts as a strong acid to protonate the ether oxygen of THF, making it a better leaving group and facilitating the nucleophilic attack by the bromide ion.[6][7] Secondly, its dehydrating properties can help to drive the equilibrium of the reaction towards the products.[8] However, using too high a concentration or temperature can lead to unwanted side reactions like charring.[9]
Q2: My crude 1,4-dibromobutane is yellow or brown. What causes this discoloration and how can I remove it?
A2: A yellow or brown hue in the crude product is typically due to the presence of dissolved elemental bromine (Br₂).[1] This can form from the oxidation of bromide ions by concentrated sulfuric acid, especially at elevated temperatures.[9] To decolorize your product, you can wash the crude organic layer with a dilute aqueous solution of a reducing agent, such as 5-10% sodium bisulfite or sodium thiosulfate, until the color disappears. This should be followed by a wash with water and then a brine solution before drying.[1][10]
Q3: Can I use other hydrohalic acids, like HCl or HI, for the ring-opening of THF?
A3: While HBr and HI are effective for ether cleavage, HCl is generally not reactive enough to cleave unstrained ethers like THF under standard conditions.[1][3] HI is a very effective reagent for ether cleavage.
Q4: What are the primary safety precautions I should take when working with concentrated HBr and H₂SO₄?
A4: Both concentrated hydrobromic acid and sulfuric acid are highly corrosive and can cause severe burns.[11][12] Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as butyl rubber or Viton®), safety goggles, and a lab coat.[12][13] When mixing, always add the acid slowly to the other reagents, and be mindful that the reaction can be exothermic.[5] Have an appropriate neutralizing agent, like sodium bicarbonate, readily available in case of a spill.[11]
Q5: How can I monitor the progress of my THF bromination reaction?
A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[14][15][16] For TLC analysis, you would spot the reaction mixture against a standard of THF to observe the disappearance of the starting material. GC-MS is a more quantitative method that can be used to determine the ratio of starting material to product and identify any side products being formed.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the bromination of THF.
Guide 1: Synthesis of 1,4-Dibromobutane
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature.[9] 2. Reagent Purity: Use of old or impure THF.[9] 3. Loss during Workup: Inefficient extraction or premature distillation of the product with volatile impurities. | 1. Optimize Reaction Conditions: Increase the reflux time (e.g., from 3 to 5 hours) and ensure the reaction temperature is maintained.[9] 2. Use Pure Reagents: Use freshly distilled THF for the reaction.[2] 3. Refine Workup Protocol: Ensure thorough extraction with a suitable organic solvent. During distillation, carefully collect the fraction corresponding to the boiling point of 1,4-dibromobutane under the vacuum applied.[1] |
| Dark Brown or Black Reaction Mixture | 1. Charring of THF: The reaction temperature is too high, or the sulfuric acid was added too quickly, causing localized overheating.[9] | 1. Control Temperature: Add sulfuric acid slowly and with efficient stirring, using an ice bath to manage the initial exotherm.[5] Maintain a controlled heating profile during reflux. |
| Formation of Polymeric Byproducts | 1. Intermolecular Reactions: Bifunctional nature of the product can lead to polymerization, especially at high concentrations.[1][17] | 1. High Dilution: While not always practical for this specific synthesis, in principle, high dilution conditions can favor intramolecular reactions over intermolecular polymerization. For this reaction, ensuring a sufficient excess of the brominating agent can help to fully convert intermediates and reduce polymerization. |
| Product is Cloudy After Distillation | 1. Residual Water: Incomplete drying of the organic layer before distillation.[9] | 1. Thorough Drying: Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate or calcium chloride) for an adequate amount of time before filtration and distillation.[9] If the distillate is cloudy, it can be redissolved in a dry solvent, re-dried, and re-distilled. |
Guide 2: Synthesis of 4-Bromobutyl Acetate
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Hydrolysis of Product: The ester product can hydrolyze back to 4-bromobutanol during an aqueous workup, especially if basic conditions are used. 2. Inactive Bromide Source: The bromide salt (e.g., KBr) may not be sufficiently soluble or reactive. 3. Moisture Contamination: Water in the reaction can react with acetyl chloride. | 1. Careful Workup: Use a neutral or slightly acidic aqueous wash. Avoid strong bases during the workup. 2. Optimize Reagents: Consider using a more soluble bromide source or a phase-transfer catalyst to improve reactivity. 3. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Presence of Unreacted THF | 1. Insufficient Reagents: Not enough acetyl chloride or bromide salt was used to drive the reaction to completion. 2. Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. | 1. Adjust Stoichiometry: Use a slight excess of acetyl chloride and the bromide source. 2. Increase Temperature: If the reaction is sluggish at room temperature, consider gentle heating, while monitoring for side reactions. |
| Formation of Di-n-butyl Ether as a Byproduct | 1. Side Reaction of Intermediate: The intermediate 4-bromobutanol can react with another molecule of itself or with the starting material under acidic conditions. | 1. Control Reaction Conditions: Ensure that the acetylating agent is present in sufficient quantity to quickly trap the alcohol intermediate before it can participate in ether formation. |
Visualizing the Process
To better understand the chemical transformations and troubleshooting logic, the following diagrams are provided.
Reaction Mechanism: Acid-Catalyzed Bromination of THF
Caption: Mechanism of 1,4-dibromobutane synthesis from THF.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield.
Experimental Protocols
Protocol 1: Synthesis of 1,4-Dibromobutane
This protocol is adapted from established procedures and should be performed with all necessary safety precautions.[2][5]
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place 48% hydrobromic acid. Cool the flask in an ice bath.
-
Acid Addition: Slowly add concentrated sulfuric acid dropwise via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
THF Addition: Once the acid mixture has cooled, add freshly distilled tetrahydrofuran dropwise at a rate that maintains a gentle reflux.
-
Reflux: After the addition is complete, heat the mixture to reflux for 3-5 hours.
-
Workup: Cool the reaction mixture and transfer it to a separatory funnel. Separate the lower organic layer. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by vacuum distillation to yield 1,4-dibromobutane.
Protocol 2: Synthesis of 4-Bromobutyl Acetate
This protocol is a general representation and may require optimization.
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, combine anhydrous tetrahydrofuran and potassium bromide.
-
Reagent Addition: Cool the mixture in an ice bath and add acetyl chloride dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours, or until completion as monitored by TLC or GC-MS.
-
Workup: Quench the reaction by carefully adding water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.[18][19][20][21]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. orgsyn.org [orgsyn.org]
- 7. orgsyn.org [orgsyn.org]
- 8. Sciencemadness Discussion Board - Preparation of 1,4-Dibromobutane - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Modification: Bromate oxidation THF -> GBL , Hive Methods Discourse [chemistry.mdma.ch]
- 11. m.youtube.com [m.youtube.com]
- 12. westlab.com.au [westlab.com.au]
- 13. orgsyn.org [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks [mdpi.com]
- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chemsynthesis.com [chemsynthesis.com]
- 19. scientificlabs.co.uk [scientificlabs.co.uk]
- 20. 4-Bromobutyl acetate 98 4753-59-7 [sigmaaldrich.com]
- 21. 4-bromobutyl acetate | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Managing Stability of 3-Bromotetrahydrofuran in Solution
Welcome to the comprehensive support center for 3-Bromotetrahydrofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this versatile yet sensitive reagent. Here, we address common stability issues encountered during experimental work, providing in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your reactions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned yellow/brown. Is it still usable?
A discoloration to yellow or brown is a common indicator of degradation. This is often due to the release of bromine through decomposition pathways such as hydrolysis or elimination, which can be accelerated by exposure to light, heat, or impurities. While minor discoloration may not significantly impact some robust reactions, it is generally advisable to use fresh or purified material for sensitive applications to ensure reproducibility and avoid the formation of byproducts. For critical applications, we recommend purifying the material by distillation under reduced pressure or passing it through a short plug of neutral alumina.
Q2: What are the optimal storage conditions for this compound to ensure long-term stability?
To maintain the stability of this compound, it should be stored in a cool, dark, and dry environment.[1] The recommended storage temperature is in a freezer, under -20°C, in a tightly sealed container under an inert atmosphere such as argon or nitrogen.[1] This minimizes exposure to moisture, oxygen, and light, all of which can contribute to its degradation.
Q3: I am observing unexpected byproducts in my reaction. Could this be related to the instability of this compound?
Yes, the instability of this compound is a likely cause of unexpected byproducts. The two primary degradation pathways are hydrolysis and elimination. Hydrolysis in the presence of water will yield 3-hydroxytetrahydrofuran, while elimination reactions, often favored under basic conditions, can lead to the formation of 2,3-dihydrofuran or 2,5-dihydrofuran. These degradation products can then participate in side reactions, complicating your reaction mixture and reducing the yield of your desired product.
Q4: Can I use protic solvents like methanol or ethanol with this compound?
While this compound is soluble in alcohols, it's important to be aware of the potential for solvolysis, a reaction where the solvent acts as a nucleophile.[2] In protic solvents like methanol or ethanol, this can lead to the formation of 3-methoxytetrahydrofuran or 3-ethoxytetrahydrofuran, respectively. The rate of this reaction is dependent on the temperature and the nucleophilicity of the solvent. For reactions where the integrity of the C-Br bond is crucial, it is recommended to use aprotic solvents such as THF, dioxane, DMF, or acetonitrile.
Q5: Are there any stabilizers I can add to my this compound solution to improve its stability?
For long-term storage or for reactions that are sensitive to oxidative degradation, the addition of a stabilizer can be beneficial. Butylated hydroxytoluene (BHT) is a common antioxidant used to stabilize ethers against peroxide formation and other oxidative processes.[3][4] A small amount of BHT (typically 50-100 ppm) can be added to the this compound to inhibit radical-mediated decomposition.[4]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material in a Nucleophilic Substitution Reaction
Low or no conversion in a nucleophilic substitution reaction involving this compound can be a frustrating issue. This guide will walk you through a systematic approach to identify and resolve the problem.
References
troubleshooting failed reactions involving 3-Bromotetrahydrofuran
Technical Support Center: 3-Bromotetrahydrofuran
Welcome to the technical support center for this compound (3-BrTHF). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile synthetic building block. As a halogenated cyclic ether, 3-BrTHF is a valuable intermediate, but its reactivity profile can present unique challenges.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot failed reactions and optimize your synthetic strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental properties, handling, and reactivity of this compound.
Q1: What are the key chemical properties and reactivity of this compound?
A1: this compound (MW: 151.00 g/mol , Formula: C₄H₇BrO) is a colorless to light yellow liquid.[2][3] The key to its utility lies in the polarized carbon-bromine bond at the C3 position. This makes the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles.[1] The primary reactions it undergoes are nucleophilic substitutions (typically Sₙ2), making it a precursor for a diverse array of 3-substituted tetrahydrofuran derivatives.[1][4] It can also participate in reduction and oxidation reactions.[3][4]
Q2: How should this compound be stored and handled to ensure its stability?
A2: Proper storage is critical to maintain the integrity of 3-BrTHF. It is sensitive to heat and light. To prevent degradation, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated.[1] Recommended storage temperatures are typically between 0-10°C, with some suppliers suggesting storage below -20°C for long-term stability.[4] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles, as it is classified as a flammable liquid and can cause skin, eye, and respiratory irritation.[1][5][6]
Q3: What types of nucleophiles are commonly used with this compound?
A3: A wide variety of nucleophiles can effectively displace the bromide, leading to diverse functionalization of the tetrahydrofuran ring. Common classes include:
-
Oxygen Nucleophiles: Alkoxides and phenoxides react to form 3-alkoxy or 3-aryloxy tetrahydrofuran derivatives.[1]
-
Nitrogen Nucleophiles: Amines and related compounds are used to synthesize N-substituted tetrahydrofurans.[1]
-
Sulfur Nucleophiles: Thiols and thioureas readily participate in substitution reactions.[1]
-
Carbon Nucleophiles: Organometallic reagents like Grignard reagents or organocuprates can form new carbon-carbon bonds, although these reactions require careful optimization (see Troubleshooting Guide).
Part 2: Troubleshooting Guide for Failed Reactions
This section provides a systematic approach to diagnosing and solving specific experimental failures.
Scenario 1: Low or No Yield in Nucleophilic Substitution Reactions
Q4: My nucleophilic substitution reaction with this compound is giving a very low yield or failing completely. What are the potential causes and how can I fix this?
A4: This is a common issue that can often be traced back to a few key factors.[7][8] Let's diagnose the problem systematically.
Potential Causes & Solutions:
-
Poor Quality or Decomposed Starting Material: 3-BrTHF can degrade over time, releasing HBr.[9] An acidic environment can catalyze unwanted side reactions.
-
Diagnosis: Check the appearance of your 3-BrTHF. If it is significantly discolored (dark yellow or brown), it may have decomposed. You can also check its purity via GC or ¹H NMR.
-
Solution: If decomposition is suspected, purify the 3-BrTHF by distillation before use. Always use a fresh bottle from a reputable supplier when possible and store it correctly.
-
-
Sub-optimal Reaction Temperature: Temperature control is crucial.
-
Causality: While heating can increase the rate of the desired Sₙ2 reaction, excessively high temperatures can promote the competing E2 elimination side reaction, leading to the formation of 2,3-dihydrofuran.
-
Solution: Try running the reaction at a lower temperature for a longer period. If you are using a strong, sterically hindered base, cooling the reaction is especially important to disfavor elimination.
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in an Sₙ2 reaction.
-
Causality: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are ideal for Sₙ2 reactions because they solvate the cation of the nucleophilic salt but do not strongly solvate the anion (the nucleophile), leaving it "naked" and highly reactive. Protic solvents (e.g., ethanol, water) can hydrogen-bond with the nucleophile, stabilizing it and reducing its reactivity.
-
Solution: Switch to a polar aprotic solvent. Ensure the solvent is anhydrous, as water can react with many nucleophiles.
-
-
Weak Nucleophile or Poor Leaving Group:
-
Causality: The reaction rate is directly dependent on the strength of the nucleophile.[10] While bromide is a good leaving group, its departure can be hindered if the nucleophile is too weak.
-
Solution: If using a neutral nucleophile (e.g., an alcohol or amine), consider deprotonating it with a non-nucleophilic base (like NaH or K₂CO₃) to generate the more potent anionic nucleophile (alkoxide or amide).
-
Troubleshooting Workflow: Low Yield in Nucleophilic Substitution
Below is a logical workflow to diagnose the cause of low reaction yield.
Caption: Troubleshooting flowchart for low-yield substitution reactions.
Scenario 2: Grignard Reaction with this compound Fails
Q5: I'm trying to form a Grignard reagent from this compound, but the reaction won't initiate or gives a low yield of the desired product after reacting with my electrophile. What's going wrong?
A5: Grignard reactions are notoriously sensitive, and the presence of the ether oxygen in 3-BrTHF adds another layer of complexity.[11][12] Failure is almost always due to one of three areas: reagent/solvent purity, magnesium activation, or side reactions.
Troubleshooting Grignard Reactions
| Problem Area | Potential Cause | Solution & Scientific Rationale |
| Purity & Conditions | Presence of Water: Grignard reagents are extremely strong bases and are rapidly quenched by acidic protons from water.[11] | Solution: All glassware must be rigorously flame-dried or oven-dried (>120°C) and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous grade ether or THF, preferably freshly distilled from a drying agent like sodium/benzophenone.[9] |
| Presence of Oxygen: Oxygen can oxidize the Grignard reagent, reducing its effective concentration. | Solution: Degas the solvent by bubbling N₂ or Ar through it for 15-30 minutes before use. Maintain a positive pressure of inert gas throughout the entire reaction setup.[13] | |
| Magnesium Activation | Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO). | Solution: Activate the magnesium. This can be done by crushing the turnings in a dry flask to expose a fresh surface, or by adding a small crystal of iodine, which chemically etches the surface. A few drops of 1,2-dibromoethane can also be used as an initiator.[9][14] |
| Side Reactions | Wurtz Coupling: The newly formed Grignard reagent can react with unreacted 3-BrTHF in an Sₙ2 fashion, leading to a dimer. | Solution: Add the 3-BrTHF solution slowly to the suspension of activated magnesium. This maintains a low concentration of the alkyl halide, minimizing the rate of the bimolecular Wurtz coupling side reaction.[9][11] |
| Intramolecular Reaction: Although less common, the Grignard reagent could potentially interact with the ring oxygen. | Solution: Keep the formation temperature low. Initiation may require gentle warming, but once the reaction starts (indicated by bubbling and a cloudy appearance), maintain a gentle reflux or use an ice bath to control the exotherm. |
Part 3: Exemplary Protocol
This section provides a reliable, step-by-step protocol for a common reaction to serve as a validated baseline for your experiments.
Protocol: Synthesis of 3-Phenoxytetrahydrofuran via Williamson Ether Synthesis
This protocol describes a standard nucleophilic substitution reaction between this compound and sodium phenoxide.
Materials & Reagents:
-
Phenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
This compound
-
Diethyl ether
-
1 M NaOH solution
-
Saturated NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow it to cool to room temperature under a stream of dry nitrogen.
-
Base Wash: Wash the sodium hydride (1.1 eq.) with anhydrous hexanes three times inside the flask to remove the mineral oil, carefully decanting the hexanes each time under nitrogen.
-
Deprotonation: Add anhydrous DMF to the flask via syringe to create a suspension of NaH. Cool the flask to 0°C in an ice bath.
-
Nucleophile Formation: Dissolve phenol (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 15 minutes.
-
Causality: This step generates the highly nucleophilic sodium phenoxide anion. The evolution of hydrogen gas will be observed. Allow the mixture to stir at 0°C for 30 minutes after the addition is complete to ensure full deprotonation.
-
-
Substitution Reaction: Add this compound (1.2 eq.) dropwise to the reaction mixture at 0°C. After the addition, remove the ice bath and allow the reaction to warm to room temperature.
-
Heating & Monitoring: Gently heat the reaction mixture to 50-60°C. Monitor the reaction progress by TLC or GC-MS until the starting material (phenol or 3-BrTHF) is consumed (typically 4-6 hours).
-
Workup - Quenching: Cool the reaction to 0°C and cautiously quench by the slow, dropwise addition of water to destroy any unreacted NaH.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Wash the organic layer sequentially with 1 M NaOH (to remove any unreacted phenol), water, and finally, saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-phenoxytetrahydrofuran.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 19311-37-6: this compound | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound | C4H7BrO | CID 12929516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Troubleshooting [chem.rochester.edu]
- 8. How To [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Solvent Effects on the Reactivity of 3-Bromotetrahydrofuran
Welcome to the technical support center for navigating the chemistry of 3-Bromotetrahydrofuran. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The reactivity of this compound, a secondary alkyl halide, is exquisitely sensitive to the solvent environment. A suboptimal choice can lead to low yields, unwanted side products, or sluggish reactions. This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reaction pathways I should expect with this compound?
As a secondary alkyl halide, this compound primarily undergoes two competing bimolecular reactions: nucleophilic substitution (Sₙ2) and base-induced elimination (E2).[1] The choice of solvent, nucleophile/base, and temperature will determine which pathway predominates.
-
Sₙ2 (Substitution): A nucleophile directly displaces the bromide leaving group in a single, concerted step. This is often the desired pathway for creating substituted tetrahydrofuran derivatives.[2][3]
-
E2 (Elimination): A base abstracts a proton from a carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond and yielding 2,3-dihydrofuran or 2,5-dihydrofuran.
The balance between these two pathways is the most common challenge encountered when working with this substrate.
References
Technical Support Center: A Guide to the Stable Storage and Handling of 3-Bromotetrahydrofuran
Welcome to our dedicated technical support center for 3-Bromotetrahydrofuran (CAS RN: 19311-37-6). This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their critical work. As a key intermediate in the synthesis of a wide array of pharmaceuticals and complex organic molecules, maintaining the integrity of this compound is paramount to the success of your experimental outcomes.[1][2] This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to help you prevent its degradation during storage and handling.
Understanding the Instability of this compound: A Proactive Approach to Degradation
This compound is a cyclic ether that, like many of its class, is susceptible to degradation over time.[3][4] Its reactivity, which makes it a valuable synthetic intermediate, also contributes to its instability if not stored and handled correctly. The primary factors that can induce degradation are exposure to light, air (oxygen), heat, and moisture . Understanding the chemical pathways through which degradation occurs is the first step in preventing it.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and concerns regarding the stability of this compound.
FAQ 1: My this compound has a yellowish tint, but it was colorless when I received it. What does this color change indicate?
A color change from colorless to yellow or brown is a common visual indicator of degradation. This discoloration is often a result of the formation of unsaturated compounds or polymeric materials arising from decomposition pathways such as dehydrobromination or peroxide formation. It is crucial to assess the purity of the material before use if a color change is observed.
FAQ 2: What are the primary degradation pathways for this compound?
There are three principal degradation pathways to be aware of:
-
Peroxide Formation: Like many ethers, this compound can react with atmospheric oxygen, particularly in the presence of light, to form explosive peroxides.[3][4][5] This is a radical-initiated process.
-
Dehydrobromination: The presence of basic impurities or exposure to elevated temperatures can promote the elimination of hydrogen bromide (HBr), leading to the formation of 2,3-dihydrofuran.
-
Hydrolysis: Exposure to moisture can lead to the hydrolysis of the carbon-bromine bond, resulting in the formation of 3-hydroxytetrahydrofuran.[6]
Troubleshooting Guide: Identifying Degradation
| Observation | Potential Cause | Recommended Action |
| Color change (colorless to yellow/brown) | Degradation, likely formation of unsaturated byproducts or polymers. | Assess purity via GC-MS or NMR. If significant impurities are detected, consider purification or disposal. |
| Precipitate formation | Could be polymeric byproducts or crystallized peroxides (extremely dangerous). | CAUTION: Do not handle if crystalline solids are present, especially around the cap. This could indicate explosive peroxides. Contact your institution's Environmental Health & Safety (EHS) office immediately. |
| Inconsistent reaction outcomes | Purity of the starting material may be compromised. | Re-evaluate the purity of your this compound stock. |
| Presence of unexpected peaks in NMR or GC-MS analysis | Indicates the presence of degradation products. | Compare spectra to known data for potential impurities like 2,3-dihydrofuran and 3-hydroxytetrahydrofuran. |
Visualizing Degradation Pathways
To better understand the chemical transformations that can occur, the following diagrams illustrate the main degradation pathways of this compound.
Caption: Key degradation pathways of this compound.
Protocols for Preventing Degradation
Adherence to strict storage and handling protocols is the most effective way to maintain the quality of this compound.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or frozen (<-15°C) | Reduces the rate of decomposition reactions.[7] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and peroxide formation.[1] |
| Light | Amber glass bottle, stored in the dark | Minimizes light-induced degradation.[3] |
| Container | Tightly sealed, air-impermeable container | Prevents exposure to air and moisture.[3] |
Handling Procedures
-
Inert Atmosphere: Always handle this compound under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to minimize exposure to air and moisture.
-
Minimize Exposure: Only take out the amount of material needed for your experiment and promptly reseal the main container.
-
Avoid Contamination: Use clean, dry syringes and needles for transfers. Avoid introducing any contaminants, especially basic or oxidizing substances.
The Role of Stabilizers
For many ethers, radical inhibitors like butylated hydroxytoluene (BHT) are added to prevent peroxide formation.[5][8] While not always standard for this compound, the addition of a small amount of a radical scavenger could potentially prolong its shelf life. However, the compatibility of such inhibitors with downstream applications must be considered, as they may interfere with certain reactions.
Analytical Methods for Purity Assessment
Regularly assessing the purity of your this compound is a good laboratory practice.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for separating and identifying volatile impurities.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) into the GC-MS system.
-
Analysis: Use a standard non-polar or medium-polarity column. The mass spectrometer will help in identifying the parent compound and any degradation products by their mass-to-charge ratio and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can provide detailed structural information about the compound and any impurities present.
Expected Chemical Shifts for Potential Degradation Products:
| Compound | Key ¹H NMR Signals (ppm, in CDCl₃) |
| 2,3-Dihydrofuran | ~6.3 (dd), ~4.9 (t), ~4.3 (t), ~2.6 (m)[9] |
| 3-Hydroxytetrahydrofuran | ~4.4 (m), ~4.0 (m), ~3.9 (m), ~3.8 (m), ~2.0 (m), ~1.9 (m)[10] |
By comparing the NMR spectrum of your sample to a reference spectrum of pure this compound and the data for potential degradation products, you can identify and quantify impurities.
Workflow for Handling and Purity Verification
The following diagram outlines a recommended workflow for handling and verifying the purity of this compound.
Caption: Recommended workflow for this compound.
By implementing these best practices, you can significantly mitigate the risk of degradation and ensure the reliability and reproducibility of your experimental results. For any further questions or concerns, please do not hesitate to contact our technical support team.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 6. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 7. 19311-37-6|this compound|BLD Pharm [bldpharm.com]
- 8. Diethyl ether - Wikipedia [en.wikipedia.org]
- 9. 2,3-Dihydrofuran(1191-99-7) 1H NMR [m.chemicalbook.com]
- 10. 3-Hydroxytetrahydrofuran(453-20-3) 1H NMR [m.chemicalbook.com]
Technical Support Center: Workup Procedures for Reactions with 3-Bromotetrahydrofuran
Welcome to the technical support guide for handling reactions involving 3-Bromotetrahydrofuran. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your experiments. This guide is structured in a question-and-answer format to directly address the challenges you may face, from quenching your reaction to purifying your final product.
A Note on Safety First
Before initiating any workup, it is critical to acknowledge the hazards associated with this compound and its potential byproducts.
Question: What are the primary safety concerns when working with this compound?
Answer: this compound is a flammable liquid and vapor that is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It can cause serious skin and eye irritation.[2][3] A significant, often overlooked, hazard is its potential to form explosive peroxides upon exposure to air and light, a characteristic shared with its parent compound, tetrahydrofuran (THF).[4] Therefore, it is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including flame-retardant clothing, chemical-resistant gloves, and safety goggles.[5] All containers should be tightly closed, and the compound should be stored under an inert atmosphere, refrigerated, and protected from light to maintain stability.[6]
Frequently Asked Questions (FAQs) on Workup Procedures
This section covers the most common questions regarding the standard workup of reactions involving this compound.
Part 1: Quenching the Reaction
The first step of any workup is to safely neutralize any remaining reactive reagents.[7]
Question: How do I properly quench a reaction where this compound was used as an electrophile?
Answer: The quenching strategy depends on the other reagents in your flask.
-
For Nucleophilic Substitution Reactions: If your reaction involves a nucleophile attacking the this compound, you will likely have unreacted nucleophile and potentially basic or acidic conditions.
-
If the reaction is conducted under basic conditions (e.g., using NaH, KOtBu), the quench should be performed cautiously at a low temperature (typically 0 °C) by slowly adding a proton source. Saturated aqueous ammonium chloride (NH₄Cl) is a common and effective choice as it is a mild acid, minimizing the risk of side reactions with acid-sensitive functional groups.[8] Water or dilute acid can also be used, but be mindful of the exothermicity.[7]
-
If the reaction is acidic, a slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute base like sodium hydroxide (NaOH) until gas evolution ceases is recommended. Always perform this with cooling, as neutralization is exothermic.
-
-
For Reactions with Excess Brominating Agents: If your synthesis involves the in-situ generation of this compound from THF using reagents like N-bromosuccinimide (NBS) or bromine, you may need to quench excess bromine.[1] This is typically achieved by adding an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium metabisulfite (Na₂S₂O₅) until the characteristic red-brown color of bromine disappears.[9][10]
Question: My quenching process is highly exothermic. What should I do?
Answer: High exothermicity during quenching is a sign of a significant amount of unreacted, high-energy reagent.
-
Cooling is Mandatory: Ensure your reaction flask is immersed in an ice-water or ice-salt bath to dissipate the heat generated.[7]
-
Slow, Dropwise Addition: Add the quenching agent very slowly, drop by drop, using an addition funnel. This allows you to control the rate of reaction and heat generation.
-
Dilution: If practical, dilute the reaction mixture with an inert solvent (the same solvent used for the reaction is often a good choice) before quenching. This increases the thermal mass of the system, helping to absorb heat.
Part 2: Liquid-Liquid Extraction
Extraction is the core process for separating your desired product from the aqueous phase and water-soluble byproducts.[11]
Question: What is the best organic solvent for extracting a product derived from this compound?
Answer: The choice of solvent depends on the polarity of your final product. The tetrahydrofuran moiety itself imparts a degree of polarity.
-
Ethyl Acetate (EtOAc): A versatile solvent of medium polarity, effective for a wide range of products. It is less dense than water.
-
Diethyl Ether (Et₂O): A less polar option, good for extracting more nonpolar compounds. It is highly volatile and flammable. It is also less dense than water.
-
Dichloromethane (DCM): A polar aprotic solvent that can dissolve a wide range of compounds. It is denser than water, which can be advantageous for separations. However, it can sometimes contribute to emulsion formation.
Question: What are the standard aqueous washes, and why are they necessary?
Answer: Each wash has a specific purpose. A typical sequence is:
-
Water or Dilute Acid/Base: The initial wash is often the quenching solution itself. You may follow with additional washes to ensure complete neutralization. For example, if your product is stable to acid, washing with dilute HCl will remove basic impurities like amines.[12]
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃): This basic wash neutralizes any remaining acidic byproducts.
-
Saturated Aqueous Sodium Chloride (Brine): This is a critical final wash. Brine helps to remove the bulk of the dissolved water from the organic layer before the drying step. Crucially, it also increases the ionic strength of the aqueous phase, which decreases the solubility of organic compounds in the aqueous layer and helps to break emulsions—a phenomenon known as "salting out".[13][14]
Part 3: Purification
Crude products are rarely pure and require a final purification step.[15]
Question: My crude product is an oil. What is the best way to purify it?
Answer: For non-volatile oils, flash column chromatography is the most common and effective method.[15][16]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): The eluent system is chosen based on the polarity of your product, determined by Thin Layer Chromatography (TLC). A common starting point for compounds containing a THF ring is a mixture of a nonpolar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.
Question: Can I use distillation to purify my product?
Answer: Distillation is a viable option if your product is a thermally stable liquid and has a boiling point that is significantly different from any impurities.[15] Given that this compound itself has a boiling point of 150-151 °C, derivatives may have boiling points suitable for vacuum distillation.[17] This method is particularly useful for larger scale purifications where chromatography can be cumbersome.
Troubleshooting Guide
Even with a well-planned procedure, unexpected issues can arise. This section addresses specific problems you might encounter.
Question: I've formed a persistent emulsion during extraction that won't separate. How can I break it?
Answer: Emulsions are a common frustration, often caused by surfactant-like molecules or fine particulates at the interface of the two liquid layers.[14][18][19] Do not panic, and avoid vigorous shaking in future extractions; gentle inversions are usually sufficient.[14]
| Solution | Mechanism of Action | Protocol |
| 1. Add Brine | Increases the ionic strength of the aqueous layer, forcing organic materials out and promoting phase separation.[13][14] | Add a significant volume of saturated NaCl solution to the separatory funnel, gently swirl, and allow it to stand. |
| 2. Filter through Celite® | The fine, porous structure of Celite (diatomaceous earth) can break up the microscopic droplets that form the emulsion.[13] | Filter the entire emulsified mixture through a pad of Celite® in a Büchner funnel. Collect the filtrate and return it to the separatory funnel. The layers should now separate. |
| 3. Centrifugation | The applied g-force can overcome the forces stabilizing the emulsion, compelling the denser phase to the bottom.[18] | If the volume is manageable, transfer the emulsion to centrifuge tubes and spin for several minutes. |
| 4. Add a Different Solvent | Changing the properties of the organic phase can disrupt the delicate balance stabilizing the emulsion.[14] | Add a small amount of a different organic solvent (e.g., a little ethanol to increase polarity, or toluene to decrease it) to see if it aids separation. This is a last resort as it complicates solvent removal. |
Question: My NMR spectrum shows that my product is impure, but I can't separate the impurity by column chromatography. What could be the issue?
Answer: This common problem suggests the impurity has a very similar polarity to your desired product.
-
Structurally Similar Impurities: The impurity might be a regioisomer or a byproduct from a side reaction that is structurally very close to your product.[20][21] In reactions with this compound, a common side product is 2,3-dihydrofuran, formed via an elimination reaction, which may co-elute with your product.
-
Solvent Impurities: Ensure the impurity is not residual solvent from the workup (e.g., ethyl acetate, hexanes).
-
Alternative Purification: If chromatography fails, consider other methods. If the product is a solid, recrystallization may be effective at excluding impurities from the crystal lattice.[21] If it is a liquid, vacuum distillation might separate compounds with even small boiling point differences.
Question: My yield is very low. Where could my product have gone?
Answer: Low yield can be attributed to several factors throughout the experimental process.
-
Incomplete Reaction: First, confirm the reaction went to completion via TLC or another analytical method before beginning the workup.
-
Loss During Workup:
-
Emulsions: Significant product can be trapped in an unresolved emulsion.[14]
-
Water Solubility: If your product is highly polar, it may have some solubility in the aqueous washes. To recover it, you can "back-extract" the combined aqueous layers with fresh organic solvent.
-
Decomposition: The C-Br bond or the THF ring might be unstable to the pH conditions of the workup. If you suspect your product is acid or base-sensitive, use milder quenching and washing agents (e.g., NH₄Cl instead of HCl; NaHCO₃ instead of NaOH).
-
Visualized Workflows
To provide a clear, at-a-glance summary, the following diagrams illustrate the decision-making processes described above.
Caption: General experimental workflow for the workup of a this compound reaction.
Caption: Decision tree for troubleshooting persistent emulsions during liquid-liquid extraction.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C4H7BrO | CID 12929516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. US4233228A - Purification of tetrahydrofuran - Google Patents [patents.google.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 19311-37-6|this compound|BLD Pharm [bldpharm.com]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. Workup [chem.rochester.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. reddit.com [reddit.com]
- 11. How To Run A Reaction [chem.rochester.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. How To Run A Reaction [chem.rochester.edu]
- 16. reddit.com [reddit.com]
- 17. This compound CAS#: 19311-37-6 [m.chemicalbook.com]
- 18. brainkart.com [brainkart.com]
- 19. biotage.com [biotage.com]
- 20. researchgate.net [researchgate.net]
- 21. DSpace [cora.ucc.ie]
Technical Support Center: Identifying Impurities in 3-Bromotetrahydrofuran by NMR
For: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the technical support guide for the analysis of 3-Bromotetrahydrofuran (3-BrTHF). As a key intermediate in pharmaceutical synthesis and materials science, ensuring the purity of 3-BrTHF is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for identifying and quantifying impurities that may arise during synthesis or degradation.
This guide is structured to provide immediate, actionable answers to common issues encountered during the NMR analysis of 3-BrTHF. It moves from foundational knowledge to specific troubleshooting scenarios, reflecting the real-world workflow of a research scientist. My approach is built on explaining the chemical causality behind the presence of impurities and the logic of using specific NMR techniques to identify them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions every researcher should consider before interpreting their spectra.
Q1: What is the expected ¹H NMR spectrum of pure this compound?
A1: In a standard deuterated chloroform (CDCl₃) solvent, the ¹H NMR spectrum of this compound is characterized by a complex set of multiplets arising from its seven protons. The electron-withdrawing effect of the bromine and oxygen atoms significantly influences the chemical shifts.
-
H3 (Proton on the carbon with bromine): This proton is the most deshielded, appearing as a multiplet around 4.5-4.6 ppm . Its proximity to the electronegative bromine atom causes this significant downfield shift.
-
H2 & H5 (Protons adjacent to the oxygen): These four protons appear as a series of complex multiplets between approximately 3.8 and 4.2 ppm . They are deshielded by the adjacent oxygen atom.
-
H4 (Protons adjacent to the CH-Br group): These two protons are the most shielded, appearing as a multiplet further upfield, typically in the range of 2.2-2.5 ppm .
The coupling patterns are complex due to diastereotopicity and second-order effects, but these chemical shift regions are highly characteristic of the 3-BrTHF scaffold.
Q2: What are the most common sources of impurities in 3-BrTHF samples?
A2: Impurities in 3-BrTHF almost always originate from its synthesis or subsequent degradation. The most common synthetic route is the bromination of tetrahydrofuran (THF), often using N-bromosuccinimide (NBS). Understanding this process is key to anticipating potential impurities.
-
Unreacted Starting Materials: Incomplete reaction will leave residual Tetrahydrofuran (THF) .
-
Reagent Byproducts: The use of NBS will generate Succinimide as a byproduct.[1]
-
Side-Reaction Products:
-
Elimination: Base- or heat-induced elimination of HBr can form unsaturated impurities like 2,3-Dihydrofuran and 2,5-Dihydrofuran .
-
Over-bromination: Aggressive reaction conditions can lead to the formation of dibrominated tetrahydrofurans .
-
-
Solvent & Workup Residues: Common laboratory solvents used during the reaction or purification (e.g., Dichloromethane, Diethyl Ether, Ethyl Acetate) are frequent contaminants.[2][3][4]
-
Degradation: Although less common under neutral conditions, ring-opening can occur, especially in the presence of acid, potentially forming species like 1,4-dibromobutane.
The diagram below illustrates the synthetic pathway and the origin of key process-related impurities.
References
Validation & Comparative
A Comparative Guide to the Synthesis and Spectroscopic Validation of 3-Bromotetrahydrofuran
This guide provides an in-depth analysis of a robust synthetic route to 3-Bromotetrahydrofuran, a critical building block in pharmaceutical and fine chemical synthesis.[1][2] We will explore the causality behind the chosen experimental methodology and present a comprehensive, multi-technique spectroscopic framework for its unambiguous validation. Furthermore, a critical comparison with alternative synthetic strategies will be provided to guide researchers in method selection based on performance, safety, and efficiency.
Introduction: The Synthetic Value of this compound
This compound (C₄H₇BrO, MW: 151.00 g/mol ) is a versatile halogenated cyclic ether.[3][4] The tetrahydrofuran (THF) ring is a prevalent structural motif in a vast array of biologically active natural products and pharmaceuticals, including antitumor and antimicrobial agents.[1] The presence of a bromine atom at the C3 position provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures.[1][5] Given its utility, the ability to synthesize and rigorously validate the purity and structure of this compound is a fundamental requirement for its application in drug development and organic synthesis.
Primary Synthesis: Electrophilic Bromoetherification of But-3-en-1-ol
While several routes exist for the synthesis of this compound, the electrophilic bromoetherification of an unsaturated alcohol like but-3-en-1-ol stands out for its efficiency and atom economy. This method proceeds through a well-understood mechanism and generally provides the desired product in good yield under mild conditions.
Mechanistic Rationale
The core of this reaction is an intramolecular cyclization triggered by bromination of the alkene. We select N-Bromosuccinimide (NBS) as the bromine source over elemental bromine (Br₂) primarily for safety and handling reasons. NBS is a crystalline solid that is easier and safer to manage than volatile, highly corrosive liquid bromine.
The reaction is initiated by the electrophilic attack of the alkene's π-bond on the bromine atom of NBS. This forms a cyclic bromonium ion intermediate. The key to forming the tetrahydrofuran ring is the subsequent intramolecular nucleophilic attack on this intermediate by the pendant hydroxyl group. This attack follows Markovnikov's rule, where the nucleophile (the hydroxyl oxygen) attacks the more substituted carbon of the bromonium ion, but in this symmetric case, it proceeds to facilitate a 5-exo-tet ring closure, which is kinetically favored, leading to the formation of the five-membered tetrahydrofuran ring.
Caption: Bromoetherification mechanism for this compound synthesis.
Detailed Experimental Protocol
Materials:
-
But-3-en-1-ol
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve but-3-en-1-ol (1.0 eq) in anhydrous dichloromethane (DCM). Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add N-Bromosuccinimide (1.1 eq), portion-wise, to the stirred solution over 30 minutes. The succinimide byproduct will precipitate as a white solid.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Filter the reaction mixture to remove the precipitated succinimide. Transfer the filtrate to a separatory funnel.
-
Aqueous Wash: Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench any unreacted bromine), saturated aqueous NaHCO₃ (to neutralize any acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel to yield this compound as a colorless to light yellow liquid.[3][5]
Comprehensive Spectroscopic Validation
Unambiguous structural confirmation is paramount. The following sections detail the expected spectroscopic data that collectively validate the successful synthesis of this compound.
Caption: General workflow for the spectroscopic validation of the final product.
¹H NMR Spectroscopy
Proton NMR provides detailed information about the electronic environment, connectivity, and number of hydrogen atoms. The asymmetry of this compound results in a complex spectrum where all protons are chemically distinct.
-
Expected Signals:
-
H3 (methine proton at C3): This proton is attached to the same carbon as the electronegative bromine atom, causing a significant downfield shift. It will appear as a multiplet due to coupling with the adjacent protons on C2 and C4. Expected δ ≈ 4.5-4.7 ppm.
-
H2 & H5 (methylene protons adjacent to oxygen): These four protons are diastereotopic and will appear as distinct multiplets. They are deshielded by the adjacent oxygen atom. Expected δ ≈ 3.8-4.2 ppm.
-
H4 (methylene protons): These protons are adjacent to the C3 methine and the C5 methylene group. They will appear as complex multiplets, shifted further upfield compared to the protons on C2 and C5. Expected δ ≈ 2.2-2.5 ppm.
-
¹³C NMR Spectroscopy
Carbon NMR spectroscopy confirms the carbon skeleton of the molecule. Four distinct signals are expected for the four carbon atoms of the tetrahydrofuran ring.
-
Expected Signals:
-
C3: This carbon is directly attached to the highly electronegative bromine atom, causing a significant downfield shift, though less pronounced than carbons attached to oxygen. Expected δ ≈ 50-55 ppm.
-
C2 & C5: These carbons are bonded to the electronegative oxygen atom and will be the most downfield-shifted signals in the aliphatic region. Expected δ ≈ 68-75 ppm.
-
C4: This carbon is the most shielded of the ring carbons and will appear at the most upfield position. Expected δ ≈ 35-40 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the key is to confirm the presence of the ether linkage and the carbon-bromine bond, and crucially, the absence of the starting material's hydroxyl group.
-
Key Absorption Bands:
-
C-H stretching (sp³): Peaks will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C-O-C stretching (ether): A strong, characteristic absorption band will be present in the fingerprint region, typically around 1080-1120 cm⁻¹. This is a key indicator of the tetrahydrofuran ring.
-
C-Br stretching: A weak to medium intensity band is expected in the lower wavenumber region, typically between 500-650 cm⁻¹.
-
Absence of O-H stretch: Critically, the absence of a broad absorption band around 3200-3600 cm⁻¹ confirms the complete consumption of the but-3-en-1-ol starting material.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the elemental composition. For halogenated compounds, MS is particularly powerful due to isotopic patterns.
-
Molecular Ion Peak (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[6] This results in a characteristic pair of molecular ion peaks:
-
M⁺: at m/z ≈ 150 (corresponding to C₄H₇⁷⁹BrO).
-
[M+2]⁺: at m/z ≈ 152 (corresponding to C₄H₇⁸¹BrO).
-
The relative intensity of these two peaks will be approximately 1:1, which is a definitive signature for the presence of a single bromine atom in the molecule.[6]
-
Comparison of Alternative Synthetic Routes
To provide a complete picture, the chosen bromoetherification method is compared against other common strategies for synthesizing this compound.
| Synthetic Method | Reagents & Conditions | Advantages | Disadvantages | Typical Yield |
| A: Bromoetherification | But-3-en-1-ol, NBS, DCM, 0°C to RT | Mild conditions, high regioselectivity, safer bromine source (NBS). | Requires unsaturated precursor, potential for side reactions if not controlled. | 75-85% |
| B: Radical Bromination of THF | Tetrahydrofuran, NBS, AIBN (initiator), CCl₄, reflux | Readily available starting material (THF). | Low regioselectivity (yields 2- and 3-isomers), requires radical initiator, use of toxic CCl₄.[5] | < 40% (for 3-isomer) |
| C: From Tetrahydrofuran-3-ol | Tetrahydrofuran-3-ol, PBr₃ or Appel reaction (CBr₄, PPh₃) | Direct conversion from a commercially available precursor. | Reagents like PBr₃ are highly corrosive; Appel reaction generates triphenylphosphine oxide byproduct which can be difficult to remove. | 60-75% |
| D: Photoredox Catalysis [1] | Alkenol, CBr₄, Ru(bpy)₃Cl₂, visible light | Environmentally benign (uses light), very mild conditions, high efficiency. | Requires specialized photocatalysis setup, catalyst can be expensive.[1] | 80-95% |
Conclusion
The synthesis of this compound via intramolecular bromoetherification of but-3-en-1-ol offers a balanced approach, combining good yields, operational simplicity, and safety. The validation of its structure is definitively achieved through a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of structural evidence, from the proton and carbon environment to functional groups and elemental composition. The characteristic 1:1 M⁺/[M+2]⁺ isotope pattern in the mass spectrum is particularly conclusive. While newer methods like photoredox catalysis offer higher efficiency, the bromoetherification method remains a reliable and accessible strategy for researchers in both academic and industrial settings.
References
comparative analysis of 3-Bromotetrahydrofuran synthesis methods
An In-Depth Comparative Guide to the Synthesis of 3-Bromotetrahydrofuran for Chemical and Pharmaceutical Research
Authored by a Senior Application Scientist
Introduction: The Versatile Role of this compound
This compound (3-BrTHF), a halogenated cyclic ether, stands as a pivotal building block in the landscape of organic synthesis. Its strategic importance is most pronounced in medicinal chemistry and drug development, where the tetrahydrofuran (THF) motif is a core substructure in a vast array of biologically active natural products and pharmaceuticals, including lignans, polyether ionophores, and certain antiviral and anticancer agents. The bromine atom at the C3 position provides a reactive handle for a multitude of chemical transformations, primarily nucleophilic substitutions, allowing for the facile introduction of diverse functional groups.
This guide offers a comparative analysis of the predominant synthetic methodologies for preparing this compound. It is designed for researchers, scientists, and drug development professionals, providing not only procedural details but also the underlying mechanistic rationale, field-proven insights, and a critical evaluation of each method's strengths and limitations. We will delve into reaction efficiency, scalability, safety, and stereochemical control to empower chemists to select the most suitable pathway for their specific research and development objectives.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be broadly categorized into three primary strategies: substitution reactions on a pre-formed THF ring, intramolecular cyclization of acyclic precursors, and electrophilic addition to unsaturated systems. Each approach presents a unique set of advantages and challenges.
Method 1: Direct Bromination of Tetrahydrofuran-3-ol
This is arguably the most direct conceptual approach, involving the conversion of the hydroxyl group of tetrahydrofuran-3-ol into a bromide. This transformation is typically achieved using standard brominating agents familiar from alcohol chemistry.
Mechanistic Rationale: The reaction proceeds via activation of the hydroxyl group, converting it into a good leaving group, which is then displaced by a bromide ion in an SN2 reaction. Common reagents include phosphorus tribromide (PBr₃) or Appel reaction conditions (CBr₄ and PPh₃). The choice of reagent is critical; for instance, using HBr can lead to acid-catalyzed ring-opening as an undesirable side reaction.
Representative Experimental Protocol: Bromination with Carbon Tetrabromide and Triphenylphosphine (Appel Reaction)
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Reagents: The flask is charged with anhydrous acetonitrile (CH₃CN), followed by triphenylphosphine (PPh₃, 1.2 equivalents). The solution is cooled to 0 °C in an ice bath.
-
Addition: Carbon tetrabromide (CBr₄, 1.2 equivalents) is added portion-wise, maintaining the temperature below 10 °C. The mixture is stirred for 15 minutes, during which a white precipitate of triphenylphosphine oxide may form.
-
Substrate Introduction: A solution of tetrahydrofuran-3-ol (1.0 equivalent) in anhydrous acetonitrile is added dropwise over 30 minutes.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: The solvent is removed under reduced pressure. The residue is suspended in a minimal amount of a non-polar solvent (e.g., hexane) to precipitate the triphenylphosphine oxide byproduct.
-
Purification: The mixture is filtered, and the filtrate is concentrated. The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.
Analysis & Field Insights:
-
Advantages: This method is straightforward and utilizes readily available starting materials. It generally proceeds under mild conditions.
-
Disadvantages: A major drawback is the generation of a stoichiometric amount of triphenylphosphine oxide, which can complicate purification, especially on a large scale. The cost of reagents (PPh₃ and CBr₄) can also be a factor for industrial production.
-
Trustworthiness: The protocol is reliable for lab-scale synthesis. To ensure reproducibility, strictly anhydrous conditions are necessary to prevent hydrolysis of the reagents and intermediates.
Method 2: Intramolecular Cyclization (Williamson Ether Synthesis)
This strategy involves the intramolecular SN2 displacement of a leaving group by a hydroxyl group in a C4 carbon chain, forming the THF ring. A common precursor is a 4-bromo-1,3-butanediol derivative.
Mechanistic Rationale: The synthesis begins with a suitable starting material, such as ethyl 4-chloro-3-hydroxybutyrate. This is reduced to the corresponding diol, and the halide is then cyclized under basic conditions. The base deprotonates the hydroxyl group, forming an alkoxide that acts as an intramolecular nucleophile, attacking the carbon bearing the halogen and displacing it to form the five-membered ether ring.
Representative Experimental Protocol: Cyclization of 4-Chloro-1,3-butanediol
-
Preparation of Diol: Ethyl 4-chloro-3-(S)-hydroxybutyrate is reduced with sodium borohydride in a suitable solvent like toluene.
-
Setup: The resulting aqueous solution of 4-chloro-1,3-butanediol is placed in a flask equipped with a stirrer and a pH meter.
-
Cyclization: The mixture is heated to approximately 85 °C. The pH will naturally fall as the reaction proceeds. A base, such as an aqueous solution of sodium hydroxide, is added to maintain a neutral or slightly basic pH (e.g., pH 7.0-8.0), which facilitates the ring closure. This step yields 3-hydroxytetrahydrofuran.
-
Bromination: The resulting 3-hydroxytetrahydrofuran is isolated and then brominated using a standard method, such as the Appel reaction described previously, to yield the final product.
Analysis & Field Insights:
-
Advantages: This route can provide access to chiral 3-BrTHF if an enantiomerically pure starting material is used (e.g., from asymmetric reduction). It avoids some of the purification challenges of the direct bromination method.
-
Disadvantages: This is a multi-step synthesis, which can lower the overall yield. The control of pH and temperature during cyclization is critical for optimal results.
-
Scalability: The procedure, particularly the cyclization step, is amenable to industrial scale-up.
Method 3: Electrophilic Bromoetherification of Alkenols
A more modern and elegant approach is the electrophilic cyclization of unsaturated alcohols, such as 4-buten-2-ol derivatives. This method can offer high levels of regio- and stereoselectivity.
Mechanistic Rationale: The reaction is initiated by an electrophilic bromine source (e.g., from N-bromosuccinimide or generated photochemically from CBr₄) which reacts with the alkene to form a cyclic bromonium ion intermediate. The tethered hydroxyl group then acts as an intramolecular nucleophile, attacking one of the carbons of the bromonium ion. This attack typically follows Baldwin's rules, favoring a 5-exo-tet cyclization pathway to produce the substituted tetrahydrofuran ring.
Representative Experimental Protocol: Visible-Light Photoredox Catalysis
This protocol is adapted from advances using carbon tetrabromide as a stable bromine source.
-
Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the alkenol (e.g., but-3-en-1-ol, 1.0 equivalent, 0.2 mmol), carbon tetrabromide (CBr₄, 2.0 equivalents), and a photocatalyst such as Ru(bpy)₃Cl₂ (3 mol%).
-
Solvent: Add dry dimethyl sulfoxide (DMSO, 0.1 M).
-
Reaction: The flask is sealed and the mixture is stirred while being irradiated with visible light (e.g., blue LEDs) at room temperature for 4-6 hours.
-
Monitoring: The reaction progress is monitored by TLC or GC-MS until the starting material is consumed.
-
Work-up: Upon completion,
A Comparative Guide to Substitution Reactions: 3-Bromotetrahydrofuran vs. 3-Chlorotetrahydrofuran
Introduction
The tetrahydrofuran (THF) moiety is a cornerstone in medicinal chemistry and natural product synthesis, appearing as a core structural motif in a vast array of biologically active molecules.[1][2] Consequently, the functionalization of the THF ring is of paramount importance to drug development professionals and synthetic chemists. 3-Halotetrahydrofurans, such as 3-bromotetrahydrofuran and 3-chlorotetrahydrofuran, serve as versatile and indispensable building blocks for introducing a wide range of substituents at the C3-position via nucleophilic substitution reactions.[3][4]
The choice between a bromo- or chloro-substituted precursor is not arbitrary; it has significant implications for reaction kinetics, yield, and the required experimental conditions. This guide provides an in-depth, evidence-based comparison of the reactivity of this compound and 3-chlorotetrahydrofuran, empowering researchers to make informed decisions in their synthetic strategies.
The Theoretical Framework: Why the Leaving Group Dictates Reactivity
Nucleophilic substitution reactions, whether proceeding through a concerted (SN2) or a stepwise (SN1) mechanism, are fundamentally governed by the ability of the leaving group to depart from the carbon center.[5][6] A "good" leaving group is one that is stable on its own, once it has departed with the pair of electrons from the broken bond.[7] The superior reactivity of this compound over its chlorinated analog can be explained by three core principles that establish bromide as a better leaving group than chloride.
-
Basicity: There is a well-established inverse relationship between the basicity of a species and its leaving group ability.[8] Weaker bases are more stable with a negative charge and are therefore better leaving groups.[7] The halide ions follow the basicity trend F⁻ > Cl⁻ > Br⁻ > I⁻. This is readily confirmed by examining the acidity of their conjugate acids; HBr (pKa ≈ -9) is a stronger acid than HCl (pKa ≈ -7), meaning that Br⁻ is a weaker base than Cl⁻.[9]
-
Carbon-Halogen (C-X) Bond Strength: The substitution reaction necessitates the cleavage of the C-X bond. A weaker bond requires less energy to break, leading to a lower activation energy and a faster reaction rate.[8] The bond dissociation energy (BDE) for a typical C-Br bond is approximately 70 kcal/mol, which is significantly lower than the ~85 kcal/mol for a C-Cl bond.[10] This weaker bond makes this compound kinetically more reactive.
-
Polarizability: Polarizability refers to the ability of an atom's electron cloud to be distorted. Larger atoms, like bromine, have more diffuse and loosely held valence electrons, making them more polarizable than smaller atoms like chlorine.[11][12] This enhanced polarizability allows the bromide ion to better stabilize the partial negative charge that develops in the transition state of both SN1 and SN2 reactions, thereby lowering the transition state energy and accelerating the reaction.[8][13]
Comparative Reactivity: A Data-Driven Analysis
Experimental evidence consistently shows that this compound is more reactive in nucleophilic substitution reactions than 3-chlorotetrahydrofuran.[14] This holds true for both SN1 and SN2 pathways.
-
In SN2 Reactions , the nucleophile attacks the electrophilic carbon and displaces the leaving group in a single, concerted step.[5] The reaction rate is directly dependent on the leaving group's ability to depart.[15] Therefore, the weaker C-Br bond and the greater stability of the bromide anion make this compound the more reactive substrate.
-
In SN1 Reactions , the rate-determining step is the unimolecular dissociation of the C-X bond to form a carbocation intermediate.[5] Since the C-Br bond is weaker and bromide is a more stable leaving group, this initial ionization step occurs more readily for this compound, resulting in a faster overall reaction rate compared to 3-chlorotetrahydrofuran.[8][16]
The fundamental properties influencing this reactivity are summarized below.
| Property | 3-Chlorotetrahydrofuran (C-Cl) | This compound (C-Br) | Rationale for Higher Reactivity |
| C-X Bond Dissociation Energy | ~85 kcal/mol[10] | ~70 kcal/mol[10] | Weaker bond is easier to cleave. |
| Leaving Group Basicity | Cl⁻ is a weaker base | Br⁻ is an even weaker base | Weaker bases are better leaving groups. [7] |
| pKa of Conjugate Acid (HX) | HCl ≈ -7[9] | HBr ≈ -9[9] | Lower pKa indicates a weaker conjugate base. |
| Polarizability of Halide | Lower | Higher | Higher polarizability stabilizes the transition state. [8][12] |
Experimental Workflow: Synthesis of 3-Phenoxytetrahydrofuran
To illustrate the practical differences in reactivity, this section provides a representative protocol for the synthesis of 3-phenoxytetrahydrofuran. The key operational difference lies in the reaction conditions required to achieve comparable outcomes.
Objective: To synthesize 3-phenoxytetrahydrofuran via a Williamson ether synthesis, comparing the reaction time and/or temperature required for this compound versus 3-chlorotetrahydrofuran.
Materials and Equipment:
-
Sodium phenoxide (or phenol and a base like NaH)
-
This compound or 3-Chlorotetrahydrofuran
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask with magnetic stirrer
-
Condenser and heating mantle
-
Standard glassware for aqueous workup
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: To the flask, add sodium phenoxide (1.1 equivalents) and anhydrous DMF. Stir the suspension until the sodium phenoxide is fully dissolved.
-
Substrate Addition: Add the 3-halotetrahydrofuran (1.0 equivalent) to the reaction mixture dropwise at room temperature.
-
Reaction:
-
Using this compound: Heat the reaction mixture to 60-70 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Using 3-Chlorotetrahydrofuran: A higher temperature and/or longer reaction time will be necessary. Heat the reaction mixture to 80-100 °C. The reaction may require 12-24 hours to reach completion.
-
-
Workup: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel to yield the pure 3-phenoxytetrahydrofuran.
This protocol highlights that achieving the same synthetic target with 3-chlorotetrahydrofuran demands more forcing conditions (higher temperature and longer duration), reflecting its lower intrinsic reactivity.
Visualization of Experimental Workflow
Caption: Workflow for synthesizing 3-phenoxytetrahydrofuran.
Mechanistic Visualization: The SN2 Pathway
The substitution reaction with a strong nucleophile like phenoxide proceeds via an SN2 mechanism. This involves a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is a chiral center.
Caption: Generalized SN2 mechanism on a 3-halotetrahydrofuran.
Summary and Practical Implications for Researchers
In the direct comparison of this compound and 3-chlorotetrahydrofuran for nucleophilic substitution reactions, the bromo-derivative is unequivocally the more reactive substrate. This enhanced reactivity is a direct consequence of the fundamental properties of the carbon-bromine bond and the bromide ion, which make bromide a superior leaving group compared to chloride.
Key Takeaways for Synthetic Strategy:
-
For Efficiency and Mild Conditions: this compound is the substrate of choice. Its higher reactivity allows for the use of lower temperatures and shorter reaction times, which can be crucial for preserving sensitive functional groups elsewhere in the molecule.
-
Economic Considerations: While more reactive, alkyl bromides can sometimes be more expensive than their corresponding chlorides. If cost is a primary driver and longer reaction times or more forceful conditions are tolerable, 3-chlorotetrahydrofuran may be a viable alternative.
-
Controlling Reactivity: In rare cases where a reaction might be uncontrollably fast or exothermic with the bromo-substrate, the less reactive 3-chlorotetrahydrofuran could offer a greater degree of control.
Ultimately, the selection between these two valuable building blocks should be a deliberate choice based on a holistic assessment of reaction kinetics, substrate stability, economic factors, and the specific goals of the synthetic campaign.
References
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]
- 7. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ALKYL HALIDES [research.cm.utexas.edu]
- 11. forums.studentdoctor.net [forums.studentdoctor.net]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. reddit.com [reddit.com]
A Comparative Guide to the Efficacy of 3-Substituted Tetrahydrofuran Derivatives in Bioassays: A Focus on HIV-1 Protease Inhibition
The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs.[1] Its unique stereochemical and electronic properties make it an attractive building block for the development of novel therapeutic agents. Among the various functionalized THFs, derivatives originating from precursors like 3-bromotetrahydrofuran are of particular interest due to the versatility of the bromine atom as a synthetic handle for introducing diverse functionalities.[1] This guide provides a comparative analysis of the efficacy of a series of 3-substituted THF derivatives, with a primary focus on their activity as HIV-1 protease inhibitors. We will delve into the structure-activity relationships (SAR) that govern their potency and explore the experimental methodologies used to evaluate their biological effects.
The Rationale for Targeting HIV-1 Protease with Tetrahydrofuran Derivatives
The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme leads to the production of non-infectious virions, making it a prime target for antiretroviral therapy.[2] The design of potent HIV-1 protease inhibitors often involves creating molecules that can effectively interact with the enzyme's active site. The THF ring, with its ability to form hydrogen bonds and engage in van der Waals interactions, can serve as a valuable P2 ligand, binding within the S2 subsite of the protease.[2][3] By systematically modifying the substituents on the THF ring, it is possible to fine-tune these interactions and optimize the inhibitory activity of the resulting compounds.
Comparative Efficacy of Tri-Substituted Tetrahydrofuran Derivatives as HIV-1 Protease Inhibitors
A study by Ghosh et al. provides a compelling case for the potential of substituted THF derivatives as potent HIV-1 protease inhibitors.[3] The researchers designed and synthesized a series of inhibitors incorporating tri-substituted THF moieties as P2-ligands. The efficacy of these compounds was evaluated using a spectrofluorometric assay to determine their inhibitory constant (Kᵢ) against HIV-1 protease.[3]
Table 1: In Vitro Efficacy of Tri-Substituted Tetrahydrofuran Derivatives against HIV-1 Protease [3]
| Compound | C-2 Substituent | C-5 Substituent | Kᵢ (nM) |
| 4a | (S)-allyl | (R)-methyl | 0.4 |
| ent-4a | (R)-allyl | (S)-methyl | >100 |
| 4b | (S)-propyl | (R)-methyl | 0.8 |
| 4c | (S)-ethyl | (R)-methyl | 1.2 |
The data clearly demonstrates a strong dependence of inhibitory activity on the stereochemistry and the nature of the substituents at the C-2 and C-5 positions of the THF ring. Compound 4a , with a (S)-allyl group at C-2 and a (R)-methyl group at C-5, exhibited a remarkable Kᵢ value of 0.4 nM.[3] In stark contrast, its enantiomer, ent-4a , was essentially inactive, highlighting the critical importance of the stereochemical arrangement for effective binding to the protease active site.[3] A subtle change from an allyl group in 4a to a propyl group in 4b or an ethyl group in 4c resulted in a slight decrease in potency, suggesting that the size and nature of the C-2 substituent are important for optimizing interactions within the S2 subsite.[3]
Structure-Activity Relationship (SAR) Insights
The comparative data underscores key SAR principles for this class of compounds:
-
Stereochemistry is Paramount: The dramatic difference in activity between enantiomers 4a and ent-4a emphasizes the highly stereospecific nature of the interaction between the inhibitor and the HIV-1 protease active site.[3]
-
Hydrophobic Interactions are Key: The potent activity of derivatives with alkyl and allyl substituents at the C-2 and C-5 positions suggests that hydrophobic interactions with the S2 subsite are a major driving force for binding.[3]
-
Bioisosteric Replacements Offer Tuning Opportunities: The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, can be a powerful tool in optimizing lead compounds.[4][5] While not extensively explored in the presented data, one could envision replacing the alkyl substituents with other groups (e.g., small ethers, cyclopropyl) to modulate properties like solubility and metabolic stability while maintaining or improving biological activity.
Experimental Protocols
The evaluation of novel chemical entities requires robust and reproducible bioassays. Below are detailed protocols for key assays relevant to the assessment of 3-substituted THF derivatives.
HIV-1 Protease Inhibition Assay (Spectrofluorometric)
This in vitro assay is a primary screening method to determine the direct inhibitory effect of a compound on the enzymatic activity of HIV-1 protease.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In the presence of active HIV-1 protease, the substrate is cleaved, separating the fluorophore from the quencher and resulting in an increase in fluorescence. An inhibitor will prevent this cleavage, leading to a reduced or no increase in fluorescence.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Dilute the recombinant HIV-1 protease and the fluorogenic substrate to their optimal working concentrations in assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer.
-
Add serial dilutions of the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Enzyme Addition and Incubation:
-
Add the diluted HIV-1 protease to all wells except the negative control.
-
Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition and Measurement:
-
Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set duration (e.g., 60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable equation to determine the IC₅₀ value. The Kᵢ can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Diagram of the HIV-1 Protease Inhibition Assay Workflow
Caption: Workflow for a fluorometric HIV-1 protease inhibition assay.
Anticancer Activity Assay (MTT Assay)
To evaluate the potential of these derivatives in other therapeutic areas, a standard cytotoxicity assay against cancer cell lines can be employed.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability versus the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Diagram of the Anticancer MTT Assay Workflow
Caption: Workflow for determining anticancer activity using the MTT assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The potential of 3-substituted THF derivatives as antimicrobial agents can be assessed by determining their Minimum Inhibitory Concentration (MIC).
Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.
-
-
Compound Dilution:
-
Perform serial twofold dilutions of the test compounds in a 96-well microplate containing broth.
-
-
Inoculation:
-
Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
-
Incubation:
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion
The exploration of 3-substituted tetrahydrofuran derivatives represents a promising avenue for the discovery of novel therapeutic agents. The case study of HIV-1 protease inhibitors clearly demonstrates that careful and systematic modification of the substituents on the THF ring, guided by an understanding of the target's active site, can lead to highly potent and selective compounds. The versatility of the this compound scaffold allows for the synthesis of a wide array of derivatives, which can be screened against various biological targets using the robust bioassay protocols detailed in this guide. Future research in this area should continue to explore diverse substitutions and leverage structure-based design principles to develop the next generation of THF-based therapeutics for a range of diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Confirmation of 3-Bromotetrahydrofuran via Spectroscopic Analysis
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. 3-Bromotetrahydrofuran (C₄H₇BrO), a key building block in the synthesis of numerous pharmaceuticals and complex organic molecules, is no exception.[1] Ensuring its purity is a critical step to guarantee the desired reaction outcomes, yields, and the safety and efficacy of the final product. This guide provides an in-depth comparison of spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the robust purity confirmation of this compound. We will delve into the causality behind experimental choices and present supporting data to create a self-validating system for quality assessment.
The Imperative of Purity in Synthesis
The synthesis of this compound, commonly achieved through the bromination of tetrahydrofuran (THF), can introduce several impurities.[2] These may include unreacted starting material (THF), over-brominated species such as 2,3-dibromotetrahydrofuran, and elimination byproducts like 2,3-dihydrofuran. Each of these impurities can have a significant impact on subsequent reaction pathways and the integrity of the final compound. Therefore, a multi-faceted analytical approach is essential for comprehensive purity assessment.
Core Spectroscopic Techniques for Structural Elucidation and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful, complementary techniques for the structural characterization and purity evaluation of organic molecules.[1] While NMR provides detailed information about the chemical environment and connectivity of atoms, MS reveals the molecular weight and fragmentation patterns, offering orthogonal data for unambiguous identification and quantification of impurities.
Workflow for Spectroscopic Purity Analysis
Caption: Overall workflow for the purity confirmation of this compound using NMR and MS.
¹H and ¹³C NMR Spectroscopy: A Detailed Look at Molecular Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. For purity analysis, quantitative ¹H NMR (qNMR) is particularly valuable as the integral of a signal is directly proportional to the number of protons it represents.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer with a field strength of at least 400 MHz to ensure good signal dispersion. Key parameters include a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration for quantitative analysis.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments. This is crucial for identifying isomeric impurities.
Interpreting the NMR Spectra of this compound and Potential Impurities
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and its common impurities.
| Compound | Structure | ¹H NMR Chemical Shifts (ppm, CDCl₃) | ¹³C NMR Chemical Shifts (ppm, CDCl₃) |
| This compound | ~4.5 (m, 1H, CHBr), ~4.2-3.8 (m, 3H, CH₂O & CHO), ~2.5-2.2 (m, 2H, CH₂) | ~70 (CH₂O), ~65 (CH₂O), ~50 (CHBr), ~35 (CH₂) | |
| Tetrahydrofuran (THF) | ~3.75 (m, 4H, CH₂O), ~1.85 (m, 4H, CH₂) | ~68 (CH₂O), ~26 (CH₂) | |
| 2,3-Dibromotetrahydrofuran | ![]() | Complex multiplets expected between 4.0-5.0 ppm | Shifts will be significantly different from the monosubstituted product. |
| 2,3-Dihydrofuran | ~6.3 (t, 1H, =CH-O), ~4.9 (t, 1H, =CH), ~4.3 (t, 2H, CH₂O), ~2.6 (m, 2H, CH₂) | ~145 (=CH-O), ~100 (=CH), ~72 (CH₂O), ~32 (CH₂) |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
By carefully analyzing the ¹H NMR spectrum, the presence of impurities can be readily detected. For instance, the characteristic multiplets of unreacted THF around 3.75 and 1.85 ppm or the distinct olefinic protons of 2,3-dihydrofuran above 6.0 ppm would be clear indicators of contamination. Quantitative analysis can be performed by integrating the signals of the impurities relative to a well-resolved signal of this compound.
Mass Spectrometry: Confirming Molecular Weight and Uncovering Fragmentation Clues
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information that complements NMR data. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this analysis as it separates the components of a mixture before they enter the mass spectrometer.
Experimental Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Acquisition: Inject the sample into a GC-MS system. The gas chromatograph will separate the components based on their boiling points and interactions with the column stationary phase. The separated components will then be ionized (typically by electron ionization, EI) and their mass-to-charge ratio (m/z) will be analyzed.
Interpreting the Mass Spectra
The mass spectrum of pure this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (150/152 m/z due to the isotopic abundance of ⁷⁹Br and ⁸¹Br). The fragmentation pattern provides a fingerprint for the molecule.
| Compound | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) and Interpretation |
| This compound | 151.00[2][3][4] | 150/152 [M]⁺ : Molecular ion. 71 [M-Br]⁺ : Loss of a bromine radical. 43 [C₃H₇]⁺ or [C₂H₃O]⁺ : Common fragments from the tetrahydrofuran ring. |
| Tetrahydrofuran (THF) | 72.11[5] | 72 [M]⁺ : Molecular ion. 71 [M-H]⁺ : Loss of a hydrogen radical. 42 [C₂H₂O]⁺ : Loss of ethylene. |
| 2,3-Dibromotetrahydrofuran | 229.89 | 228/230/232 [M]⁺ : Isotopic pattern for two bromine atoms. 149/151 [M-Br]⁺ : Loss of a bromine radical. |
| 2,3-Dihydrofuran | 70.09 | 70 [M]⁺ : Molecular ion. 69 [M-H]⁺ : Loss of a hydrogen radical. 42 [C₂H₂O]⁺ : Retro-Diels-Alder fragmentation. |
The presence of a peak at m/z 72 would strongly suggest the presence of THF. Similarly, a characteristic isotopic cluster for two bromine atoms around m/z 228-232 would indicate the presence of dibrominated impurities.
A Self-Validating System: The Power of Orthogonal Techniques
The true strength in purity confirmation lies in the combined, orthogonal data from both NMR and MS.
Caption: Logical relationship for high-purity confirmation using orthogonal NMR and MS data.
If the ¹H NMR spectrum shows the correct proton ratios and chemical shifts for this compound with no extraneous peaks, and the GC-MS shows a single chromatographic peak with the correct mass spectrum and fragmentation, a high degree of confidence in the sample's purity is established. Conversely, if a small, unidentified peak is observed in the GC-MS, its corresponding mass spectrum can be used to propose a structure, which can then be confirmed or refuted by searching for its characteristic signals in the NMR spectrum.
Conclusion
The rigorous purity assessment of this compound is a non-negotiable aspect of its use in research and development. A combination of ¹H and ¹³C NMR spectroscopy with mass spectrometry provides a robust, self-validating methodology for confirming the identity and purity of this vital chemical intermediate. By understanding the expected spectroscopic signatures of the target molecule and its potential impurities, scientists can confidently proceed with their synthetic endeavors, ensuring the reliability and reproducibility of their results.
References
- 1. This compound(19311-37-6) 1H NMR spectrum [chemicalbook.com]
- 2. This compound | C4H7BrO | CID 12929516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. americanelements.com [americanelements.com]
- 5. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereoselective Synthesis of 3-Bromotetrahydrofuran for Pharmaceutical Research
The tetrahydrofuran (THF) moiety is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceuticals.[1] The precise stereochemical configuration of substituents on the THF ring is often critical for therapeutic efficacy, making the development of robust stereoselective synthetic routes a cornerstone of modern drug discovery.[2] 3-Bromotetrahydrofuran, a versatile chiral building block, serves as a key intermediate in the synthesis of numerous complex molecules, including antiviral and anticancer agents.[3][4] This guide provides a comparative analysis of distinct stereoselective strategies for the synthesis of this compound, offering researchers and drug development professionals the technical insights and experimental data needed to select the most appropriate route for their specific application.
We will dissect four principal strategies for achieving stereocontrol in the synthesis of this valuable intermediate:
-
Chiral Pool Synthesis: Leveraging the inherent chirality of readily available natural products.
-
Substrate-Controlled Synthesis: Where the stereochemistry of the starting material dictates the outcome of the cyclization.
-
Auxiliary-Controlled Synthesis: Employing a covalently attached chiral moiety to direct stereoselective bond formation.
-
Catalyst-Controlled Synthesis: Utilizing a chiral catalyst to create a stereoselective environment for the reaction.
-
Kinetic Resolution: Separating a racemic mixture based on the differential reaction rates of its enantiomers.
Each section will delve into the mechanistic underpinnings of stereoselectivity, provide representative experimental protocols, and offer a critical evaluation of the method's advantages and limitations.
Chiral Pool Synthesis: An Economical Path from Nature's Building Blocks
Chiral pool synthesis utilizes inexpensive, enantiomerically pure starting materials from nature, such as amino acids or hydroxy acids, to construct complex chiral molecules.[2][5] This approach elegantly transfers the existing stereochemistry of the starting material to the final product, often through a series of well-established chemical transformations. For the synthesis of this compound, L-malic acid and L-glutamic acid are exemplary starting points.
Synthesis from L-Malic Acid
A common and industrially relevant route involves the reduction of L-malic acid to (S)-1,2,4-butanetriol, which is then cyclized and brominated.
Mechanism of Stereocontrol: The stereocenter at C2 of L-malic acid is retained throughout the synthesis. The reduction of the di-ester to the triol does not affect this chiral center. The subsequent acid-catalyzed cyclization proceeds via an intramolecular SN2 reaction, where the primary hydroxyl group at C4 displaces the protonated secondary hydroxyl at C2, leading to inversion of configuration at C2 of the intermediate, which ultimately doesn't matter as the final stereocenter is at C3. The crucial step for obtaining (S)-3-bromotetrahydrofuran is the conversion of the resulting (S)-3-hydroxytetrahydrofuran. This proceeds via a nucleophilic substitution, for example, using PBr3, which typically occurs with inversion of configuration, thus yielding (R)-3-bromotetrahydrofuran. To obtain the (S)-enantiomer, one could start with the unnatural D-malic acid or utilize a reaction sequence that proceeds with retention or a double inversion. A common method to achieve the (S)-enantiomer from (S)-3-hydroxytetrahydrofuran is via a Mitsunobu reaction with a bromide source, which proceeds with inversion.
Experimental Protocol: Synthesis of (S)-3-Bromotetrahydrofuran from (R)-1,2,4-Butanetriol
This protocol outlines the cyclization of a chiral triol, which can be derived from sources like diethyl (R)-malate, followed by bromination.
-
Step 1: Cyclization to (R)-3-Hydroxytetrahydrofuran. A solution of (R)-1,2,4-butanetriol (10.6 g, 100 mmol) in 1,4-dioxane (100 mL) is treated with a strong acid ion-exchange resin (e.g., Amberlyst 15, 5 g). The mixture is heated to 100°C and stirred for 8 hours. The reaction is monitored by TLC. Upon completion, the resin is filtered off, and the solvent is removed under reduced pressure to yield crude (R)-3-hydroxytetrahydrofuran, which can be purified by distillation.
-
Step 2: Bromination via Mitsunobu Reaction. To a cooled (0°C) solution of (R)-3-hydroxytetrahydrofuran (8.8 g, 100 mmol) and triphenylphosphine (31.5 g, 120 mmol) in anhydrous THF (200 mL), diisopropyl azodicarboxylate (DIAD) (24.3 g, 120 mmol) is added dropwise. Following this, a solution of zinc bromide (27.0 g, 120 mmol) in THF is added. The reaction is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to afford (S)-3-bromotetrahydrofuran.
Substrate-Controlled Synthesis: Diastereoselective Bromocyclization
In substrate-controlled synthesis, a pre-existing stereocenter in the acyclic precursor directs the formation of new stereocenters during the cyclization process. The diastereoselective bromocyclization of chiral homoallylic alcohols is a powerful method for constructing substituted tetrahydrofurans.
Mechanism of Stereocontrol: The reaction proceeds through a bromonium ion intermediate formed by the attack of a bromine source (e.g., N-bromosuccinimide, NBS) on the double bond. The tethered hydroxyl group then attacks the bromonium ion in an intramolecular SN2 fashion. The stereochemistry of the substituent on the homoallylic alcohol influences the conformation of the transition state, leading to a preferential attack on one of the two carbons of the bromonium ion, thus controlling the stereochemistry at both C3 and C4 of the resulting tetrahydrofuran.
Diagram of Substrate-Controlled Bromocyclization
Caption: Substrate-controlled synthesis workflow.
Representative Protocol: Diastereoselective Bromocyclization of a Chiral Homoallylic Alcohol
-
To a solution of enantiomerically pure (S)-1-penten-4-ol (1.0 g, 11.6 mmol) in dichloromethane (50 mL) at -78°C is added N-bromosuccinimide (2.28 g, 12.8 mmol) in one portion.
-
The reaction mixture is stirred at -78°C for 2 hours, then allowed to warm to room temperature over 4 hours.
-
The reaction is quenched with saturated aqueous sodium thiosulfate solution (20 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product, a mixture of diastereomeric 3-bromo-4-methyltetrahydrofurans, is purified by column chromatography to isolate the major diastereomer.
Auxiliary-Controlled Synthesis: The Guiding Hand of a Chiral Moiety
This strategy involves the temporary attachment of a chiral auxiliary to the substrate. The auxiliary directs the stereochemical course of a reaction and is subsequently removed. Evans oxazolidinones are a well-known class of auxiliaries used to direct stereoselective alkylations, aldol reactions, and cyclizations.
Mechanism of Stereocontrol: A chiral auxiliary, such as a pseudoephedrine-derived amide, can be attached to a precursor molecule. In a bromocyclization reaction, the bulky group of the auxiliary shields one face of the molecule, forcing the electrophilic bromine and the subsequent nucleophilic attack to occur from the less hindered face. This results in a high degree of diastereoselectivity. The auxiliary can then be cleaved to reveal the enantiomerically enriched product.
Representative Protocol: Auxiliary-Controlled Bromocyclization
-
Step 1: Acylation. To a solution of (1R,2S)-pseudoephedrine (1.65 g, 10 mmol) in THF (50 mL) is added n-butyllithium (1.6 M in hexanes, 6.25 mL, 10 mmol) at -78°C. After stirring for 15 minutes, pent-4-enoyl chloride (1.19 g, 10 mmol) is added, and the reaction is stirred for 2 hours at -78°C before warming to room temperature. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate.
-
Step 2: Bromocyclization. The purified amide from Step 1 (10 mmol) is dissolved in dichloromethane (100 mL) and cooled to -78°C. N-bromosuccinimide (1.96 g, 11 mmol) is added, and the reaction is stirred for 4 hours.
-
Step 3: Auxiliary Removal. The crude product is then subjected to reductive cleavage (e.g., using LiAlH4) to remove the auxiliary and reduce the carbonyl, yielding the corresponding chiral brominated alcohol, which can then be converted to this compound.
Catalyst-Controlled Synthesis: Asymmetric Induction in a Chiral Pocket
Catalyst-controlled reactions employ a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is a highly efficient and atom-economical approach. Chiral phosphoric acids and thiourea-based organocatalysts have emerged as powerful tools for enantioselective halocyclization reactions.
Mechanism of Stereocontrol: The chiral catalyst, often a Brønsted acid or base, activates the substrate and the halogenating agent within a well-defined chiral environment. For example, a chiral phosphoric acid can protonate the halogenating agent, making it more electrophilic, while simultaneously forming a hydrogen-bonding network with the substrate's hydroxyl group. This ternary complex is organized in a way that exposes one face of the double bond to preferential attack, leading to high enantioselectivity.
Diagram of a Catalytic Cycle for Enantioselective Bromocyclization
Caption: Generalized catalytic cycle for asymmetric bromocyclization.
Representative Protocol: Organocatalytic Enantioselective Bromocyclization
-
To a solution of pent-4-en-1-ol (86 mg, 1.0 mmol) in toluene (5.0 mL) at -20°C is added a chiral phosphoric acid catalyst (e.g., a BINOL-derived phosphoric acid, 0.1 mmol).
-
N-bromosuccinimide (196 mg, 1.1 mmol) is then added in one portion.
-
The reaction is stirred at -20°C for 24 hours, monitoring by chiral HPLC or GC.
-
Upon completion, the reaction is quenched with saturated aqueous sodium thiosulfate and worked up.
-
The enantiomeric excess of the resulting this compound is determined by chiral chromatography.
Kinetic Resolution: Separating Enantiomers by Rate Difference
Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This method can provide access to one or both enantiomers in high purity, although the maximum theoretical yield for the resolved product is 50%. Lipases are commonly used enzymes for the kinetic resolution of alcohols and their esters due to their high enantioselectivity and operational simplicity.
Mechanism of Stereocontrol: In an enzymatic kinetic resolution of racemic this compound (if it were, for instance, an alcohol to be acylated), a lipase would selectively catalyze the acylation of one enantiomer at a much faster rate than the other. This leaves the unreacted enantiomer in high enantiomeric excess. The separation of the acylated product from the unreacted starting material then yields both enantiomers in enriched form. For racemic this compound, a resolution could be envisioned through a reaction involving the bromide, though resolution of a precursor alcohol is more common.
Representative Protocol: Lipase-Catalyzed Kinetic Resolution of a Precursor Alcohol
This protocol describes the resolution of a racemic precursor, which could then be converted to enantiopure this compound.
-
To a solution of racemic 1-bromo-4-penten-2-ol (1.65 g, 10 mmol) in tert-butyl methyl ether (50 mL) is added vinyl acetate (4.3 g, 50 mmol) and an immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435, 200 mg).
-
The suspension is stirred at room temperature (or a slightly elevated temperature, e.g., 40°C) and the reaction progress is monitored by chiral GC.
-
The reaction is stopped at approximately 50% conversion by filtering off the enzyme.
-
The filtrate is concentrated, and the resulting mixture of the acylated product and the unreacted alcohol is separated by column chromatography.
-
The enantiomeric excess of both the recovered alcohol and the acetate product is determined by chiral GC analysis. Each enantiomer can then be converted to the corresponding enantiopure this compound.
Comparison of Synthesis Routes
| Strategy | Key Principle | Typical Stereoselectivity | Advantages | Disadvantages |
| Chiral Pool | Use of naturally occurring chiral starting materials. | Excellent (>99% ee) | Economical; well-established procedures; predictable stereochemistry. | Limited to the availability of suitable chiral precursors; may require multiple steps. |
| Substrate-Controlled | A stereocenter in the substrate directs cyclization. | Good to Excellent (up to >20:1 dr) | Potentially short routes; predictable diastereoselectivity based on substrate conformation. | Requires an enantiopure starting material; control can be substrate-dependent. |
| Auxiliary-Controlled | A removable chiral group directs the reaction. | Good to Excellent (often >95:5 dr) | High stereoselectivity; reliable for a range of substrates. | Requires additional steps for attachment and removal of the auxiliary; lower atom economy. |
| Catalyst-Controlled | A chiral catalyst creates an asymmetric environment. | Good to Excellent (up to >95% ee) | High atom economy; small amount of catalyst needed; scalable. | Catalyst development can be challenging and expensive; optimization required for each substrate. |
| Kinetic Resolution | Enzymatic or chemical separation of a racemate. | Excellent (>99% ee) | Access to both enantiomers; often high enantioselectivity. | Maximum 50% yield for a single enantiomer; requires separation of product and starting material. |
Conclusion
The stereoselective synthesis of this compound is a critical endeavor for the advancement of pharmaceutical research and development. The choice of synthetic strategy depends on a multitude of factors including the desired scale, cost considerations, and the available starting materials and technologies.
-
For large-scale, cost-effective production , chiral pool synthesis starting from materials like malic acid remains a dominant and reliable strategy.
-
For rapid access to diastereomerically pure substituted analogues , substrate-controlled bromocyclization offers an elegant solution, provided the chiral precursor is readily available.
-
When high diastereoselectivity is paramount and additional synthetic steps are tolerable , auxiliary-controlled methods provide a robust and predictable outcome.
-
For cutting-edge, atom-economical approaches , catalyst-controlled synthesis represents the future, though it may require more significant initial investment in catalyst screening and optimization.
-
When a racemic precursor is easily accessible , kinetic resolution provides a practical route to obtaining highly enantiopure material, albeit with a yield limitation for a single enantiomer.
By understanding the mechanistic nuances and practical considerations of each of these powerful strategies, researchers can make informed decisions to efficiently access the specific stereoisomers of this compound required to drive their discovery programs forward.
References
- 1. benchchem.com [benchchem.com]
- 2. Progress in research on the biosynthesis of 1,2,4-butanetriol by engineered microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arts.units.it [arts.units.it]
- 4. researchgate.net [researchgate.net]
- 5. CN111807994A - L-glutamic acid derivative and synthesis method and application thereof - Google Patents [patents.google.com]
A Comparative Guide to the Bioactivity of Tetrahydrofuran-Based Compounds
The tetrahydrofuran (THF) moiety, a five-membered cyclic ether, is a privileged scaffold in medicinal chemistry, found in a vast array of natural products and synthetic molecules with significant biological activities.[1][2] Its unique structural and electronic properties, including its ability to form hydrogen bonds and participate in hydrophobic interactions, make it a key component in the design of therapeutic agents.[3] This guide provides a comparative analysis of the bioactivity of prominent classes of tetrahydrofuran-based compounds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Tetrahydrofuran Scaffold: A Cornerstone in Drug Discovery
The prevalence of the THF ring in biologically active molecules is a testament to its evolutionary selection in nature and its utility in synthetic drug design.[4] From the potent anticancer properties of annonaceous acetogenins to the antiviral efficacy of HIV protease inhibitors, the THF core plays a crucial role in molecular recognition and interaction with biological targets.[3][5] This guide will delve into a comparative analysis of these activities, focusing on key compound classes.
Comparative Bioactivity Profiles
Anticancer Activity: A Prominent Feature
The THF motif is a hallmark of several potent anticancer agents, most notably the annonaceous acetogenins . These polyketides, isolated from plants of the Annonaceae family, exhibit remarkable cytotoxicity against a wide range of cancer cell lines, including multidrug-resistant (MDR) variants.[5][6]
Annonaceous Acetogenins:
-
Mechanism of Action: Acetogenins are potent inhibitors of Complex I (NADH: ubiquinone oxidoreductase) in the mitochondrial respiratory chain.[6] This inhibition disrupts ATP production, leading to apoptosis and cell cycle arrest in cancer cells.[6][7]
-
Structure-Activity Relationship (SAR): The number and arrangement of THF rings are critical for their cytotoxic potency. The general trend observed is: adjacent bis-THF > nonadjacent bis-THF > mono-THF.[8] For instance, compounds like asiminocin and asiminacin, which possess adjacent bis-THF rings, display exceptionally high in-vitro activity, with ED50 values in the range of 10⁻⁹ to 10⁻¹² µg/mL.[8] In contrast, mono-THF acetogenins like muricatetrocin-C show cytotoxicity at higher concentrations (ED50 of 10⁻⁵ µg/mL).[8] The presence of hydroxyl groups also contributes to their antineoplastic activity.[6]
-
Multidrug Resistance (MDR) Reversal: Several acetogenins, including bullatacin and squamocin, have demonstrated efficacy in suppressing the proliferation of MDR cancer cells, such as MCF-7/Adr.[8]
Tetrahydrofuran Lignans:
Certain tetrahydrofuran lignans, isolated from plants like Peperomia dindygulensis, have also shown growth inhibitory activity against cancer cell lines, although generally weaker than acetogenins.[9][10] For example, specific lignans showed minimal cell growth inhibitory activity against VA-13 cells with IC₅₀ values in the range of 36.2 to 47.4 μg/mL.[10] Interestingly, some of these compounds exhibit MDR reversal activity, suggesting a potential synergistic role in combination therapies.[9][10]
Anti-inflammatory Activity
Several tetrahydrofuran-containing compounds have demonstrated notable anti-inflammatory properties.
-
Tetrahydrofuran Lignans: Lignans isolated from Peperomia dindygulensis have shown weak inhibitory activity against the induction of intercellular adhesion molecule-1 (ICAM-1), a key molecule in inflammatory responses.[9][11] For instance, two compounds exhibited moderate to weak inhibitory activity with IC50 values ranging from 38.6 to 189 µM when ICAM-1 induction was stimulated.[11]
-
Other Furan Derivatives: The broader class of furan derivatives has been noted for its anti-inflammatory effects.[12][13] Some compounds are believed to exert their effects by modifying signaling pathways like MAPK and PPAR-ɣ.[13] The presence of hydroxyl groups in the structure of some natural furan derivatives appears to be important for their anti-inflammatory properties.[13]
Antiviral Activity: Targeting HIV Protease
The tetrahydrofuran scaffold is a critical component in the design of highly potent HIV-1 protease inhibitors. The FDA-approved drug Darunavir is a prime example, incorporating a bis-tetrahydrofuranylurethane (bis-THF) ligand.[3]
-
Mechanism of Action: The THF moieties in these inhibitors are designed to form strong hydrogen bonds with the backbone amide nitrogens of aspartate residues (Asp29 and Asp30) in the S2 subsite of the HIV-1 protease active site.[3][14] These interactions are crucial for the high binding affinity and potent inhibitory activity.
-
Structure-Activity Relationship (SAR): The number and configuration of the THF rings significantly impact antiviral potency. The development of a tris-THF ligand led to an inhibitor (GRL-0519) with excellent antiviral activity against drug-resistant HIV strains, demonstrating that enlarging the P2 ligand to better fit the S2 binding pocket enhances efficacy.[14][15] The stereochemistry of substituents on the THF ring also plays a critical role in determining the inhibitory activity.[3]
Antimicrobial Activity
The antimicrobial potential of tetrahydrofuran derivatives is an active area of research.
-
Furan Derivatives: The furan nucleus is present in several antibacterial agents.[16] The development of novel furan derivatives continues to be a strategy for discovering new antimicrobial drugs.[16]
-
Lignans: Furofuran lignans have been reported to exhibit antimicrobial activities.[17][18]
-
Methodology for Evaluation: The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using methods like broth microdilution or agar dilution.[19][20]
Quantitative Data Summary
The following tables summarize the reported bioactivities of representative tetrahydrofuran-based compounds.
Table 1: Comparative Anticancer Activity (IC₅₀/ED₅₀ Values)
| Compound Class | Representative Compound | Cancer Cell Line | Activity (µg/mL) | Reference |
| Acetogenins (bis-THF) | Asiminocin | Various | 10⁻⁹ - 10⁻¹² | [8] |
| Acetogenins (bis-THF) | Asiminacin | Various | 10⁻⁹ - 10⁻¹² | [8] |
| Acetogenins (mono-THF) | Muricatetrocin-C | Various | 10⁻⁵ | [8] |
| Tetrahydrofuran Lignans | Compound 3 from P. dindygulensis | VA-13 | 36.2 | [10] |
| Tetrahydrofuran Lignans | Compound 4 from P. dindygulensis | VA-13 | 47.4 | [10] |
Table 2: Comparative Anti-inflammatory Activity (IC₅₀ Values)
| Compound Class | Representative Compound | Assay | Activity (µM) | Reference |
| Tetrahydrofuran Lignans | Compound 4 from P. dindygulensis | ICAM-1 Inhibition (IL-1R stimulated) | 84.4 | [11] |
| Tetrahydrofuran Lignans | Compound 5 from P. dindygulensis | ICAM-1 Inhibition (IL-1R stimulated) | 189 | [11] |
| Tetrahydrofuran Lignans | Compound 4 from P. dindygulensis | ICAM-1 Inhibition (TNF-R stimulated) | 38.6 | [11] |
| Tetrahydrofuran Lignans | Compound 5 from P. dindygulensis | ICAM-1 Inhibition (TNF-R stimulated) | 105 | [11] |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability based on the metabolic activity of mitochondria.[21][22]
Workflow for MTT Assay
Caption: A generalized workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[21]
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[21]
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[21]
-
MTT Addition: After the incubation period, remove the medium and add a solution of MTT (e.g., 2 mg/mL) to each well.[21]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.[21][23]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[24]
-
Absorbance Reading: Shake the plate to ensure complete solubilization and read the absorbance at a wavelength of 570 nm using a microplate reader.[24]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.[21]
Antimicrobial Susceptibility Testing: Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[19][25]
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[25]
-
Preparation of Compound Dilutions: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.[20]
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[25]
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).[25]
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[25]
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[25]
Mechanistic Insights: A Signaling Pathway Perspective
The potent anticancer activity of annonaceous acetogenins is primarily attributed to their inhibition of mitochondrial Complex I, which triggers apoptosis.
Apoptosis Induction by Acetogenins
Caption: Simplified signaling pathway of apoptosis induced by acetogenins via mitochondrial Complex I inhibition.
Conclusion
The tetrahydrofuran scaffold is a versatile and potent pharmacophore, integral to a diverse range of bioactive compounds. Annonaceous acetogenins stand out for their exceptional anticancer cytotoxicity, driven by the inhibition of mitochondrial Complex I. Tetrahydrofuran-based lignans offer a broader spectrum of activities, including anti-inflammatory and modest anticancer effects. In the realm of antiviral research, synthetic THF derivatives have proven to be highly effective as HIV-1 protease inhibitors. The continued exploration of both natural and synthetic tetrahydrofuran-containing molecules holds significant promise for the discovery and development of new therapeutic agents. Rigorous and standardized experimental evaluation, as outlined in this guide, is paramount to advancing these promising compounds from the laboratory to clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. Acetogenins as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioactive tetrahydrofuran lignans from Peperomia dindygulensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pharmacological activity of furan derivatives [wisdomlib.org]
- 13. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel P2 tris-tetrahydrofuran group in antiviral compound 1 (GRL-0519) fills the S2 binding pocket of selected mutants of HIV-1 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Naturally occurring furofuran lignans: structural diversity and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. Determination of Toxicity Through Cytotoxicity Assays | Springer Nature Experiments [experiments.springernature.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Commercial 3-Bromotetrahydrofuran: A Comparative Analysis of Purity and its Impact on Synthesis
For researchers, scientists, and professionals in drug development, the quality of starting materials is paramount to the success and reproducibility of their work. 3-Bromotetrahydrofuran is a versatile building block in organic synthesis, finding critical applications in the preparation of pharmaceuticals and other complex molecules.[1] However, the seemingly subtle differences in purity among commercial suppliers can have profound consequences on reaction outcomes, yields, and the impurity profile of the final product. This guide provides an in-depth comparison of this compound from various commercial suppliers, focusing on purity and offering a robust experimental protocol for independent verification.
The Critical Role of Purity in this compound Applications
This compound is a key intermediate in a multitude of chemical transformations, including nucleophilic substitutions and the formation of Grignard reagents.[1] The presence of impurities, even in trace amounts, can lead to a cascade of undesirable effects:
-
Reduced Yields: Impurities can consume reagents, catalyze side reactions, or inhibit the desired transformation, leading to lower overall yields.
-
Formation of Byproducts: Reactive impurities can participate in the reaction, generating a complex mixture of unintended products and complicating purification.
-
Inconsistent Results: Batch-to-batch variability in the impurity profile of the starting material can lead to a lack of reproducibility in experimental results, a significant challenge in research and development.
-
Catalyst Poisoning: In sensitive catalytic reactions, certain impurities can deactivate the catalyst, bringing the reaction to a halt.
Given these considerations, a thorough understanding and verification of the purity of commercially sourced this compound are not just recommended but essential for reliable and successful research.
Comparative Purity of Commercial this compound
Several major chemical suppliers offer this compound, often with a stated purity level. The table below summarizes the publicly available purity information from a selection of prominent suppliers. It is important to note that this data is as stated by the supplier and may not reflect a detailed analysis of the impurity profile.
| Supplier | Stated Purity | Analytical Method | Reference |
| AChemBlock | 97% | Not Specified | [2] |
| TCI America | >95.0% | GC | [3] |
| ChemScene | ≥95% | Not Specified | [4] |
| ChemicalBook | 98% min | Not Specified | [5] |
This table is based on publicly available information and is not an exhaustive list of all suppliers. Researchers are encouraged to request lot-specific Certificates of Analysis for detailed information.
Verifying Purity: A Recommended Experimental Protocol
To empower researchers to independently assess the quality of their this compound, a detailed and robust analytical workflow is presented below. This protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) for the separation and identification of volatile impurities and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantification.
Caption: Experimental workflow for the comparative analysis of this compound.
Detailed Step-by-Step Methodology
1. Sample Preparation:
-
For GC-MS Analysis: Accurately weigh approximately 10 mg of this compound from each supplier into separate GC vials. Dilute with 1 mL of high-purity dichloromethane.
-
For NMR Analysis: Accurately weigh approximately 20 mg of this compound from each supplier into separate NMR tubes. Add approximately 0.75 mL of deuterated chloroform (CDCl3) containing a known internal standard (e.g., 1,3,5-trimethoxybenzene).
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Instrumentation: A standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST). The percentage purity can be estimated based on the relative peak areas.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments: Acquire ¹H and ¹³C NMR spectra for each sample.
-
Data Analysis:
-
Confirm the structure of this compound by analyzing the chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum.
-
Identify and quantify impurities by comparing the integrals of their characteristic signals to the integral of the internal standard.
-
The Impact of Common Impurities on Downstream Applications
The synthesis of this compound, commonly through the bromination of tetrahydrofuran, can result in several process-related impurities.[1] Understanding the potential impact of these impurities is crucial for troubleshooting and optimizing synthetic protocols.
Caption: Impact of common impurities on downstream synthetic applications.
-
Unreacted Tetrahydrofuran: While often used as a solvent, its presence as an unquantified impurity can affect the stoichiometry of the reaction, particularly in sensitive reactions where precise control of reagent ratios is critical.
-
1,4-Dibromobutane: A potential byproduct from the ring-opening of tetrahydrofuran during bromination.[6] In Grignard reactions, this impurity can form a di-Grignard reagent, leading to the formation of polymeric byproducts and complicating purification.
-
Residual Bromine or N-Bromosuccinimide (NBS): These oxidizing agents can quench sensitive organometallic reagents like Grignard reagents and can interfere with metal-catalyzed reactions.
-
Solvent Residues: Residual protic solvents from the workup can quench organometallic reagents, leading to lower yields.
Conclusion and Recommendations
The quality of this compound can significantly influence the outcome of chemical research and development. While suppliers provide a general purity specification, this guide highlights the importance of independent verification and provides a robust protocol for researchers to assess the purity and impurity profile of this critical reagent.
As a Senior Application Scientist, my recommendation is to always:
-
Request a lot-specific Certificate of Analysis from the supplier before purchase.
-
Perform in-house quality control on new batches of starting materials, especially for critical applications, using the protocol outlined in this guide.
-
Consider the potential impact of common impurities when troubleshooting unexpected reaction outcomes.
By taking these steps, researchers can ensure the reliability and reproducibility of their work, ultimately accelerating the pace of discovery and innovation.
References
Beyond the Building Block: A Comparative Guide to De Novo Tetrahydrofuran Ring Synthesis
Introduction: The Ubiquitous THF Ring and the Need for Synthetic Flexibility
The tetrahydrofuran (THF) moiety is a cornerstone of modern medicine and natural product chemistry. From the potent antitumor agents of the annonaceous acetogenins to essential macrodiolide antibiotics, this simple five-membered oxygen heterocycle is a privileged scaffold, conferring critical pharmacokinetic and pharmacodynamic properties.[1] Consequently, the development of robust and stereoselective methods for its construction is of paramount importance to drug development professionals and organic chemists.
A common approach involves the use of electrophilic building blocks like 3-bromotetrahydrofuran to append a pre-formed THF ring onto a molecular scaffold. While effective for certain applications, this strategy offers limited flexibility for creating highly substituted or stereochemically complex THF cores. True innovation in drug design often requires building the heterocyclic ring from the ground up, tailoring its structure to precisely fit a biological target.
This guide moves beyond the building block approach to provide an in-depth comparison of key de novo strategies for tetrahydrofuran ring formation. We will explore the mechanistic underpinnings, substrate scope, and practical considerations of each method, supported by experimental data, to empower researchers to select the optimal strategy for their synthetic challenges.
Core Strategies for Tetrahydrofuran Ring Construction
The formation of a THF ring fundamentally involves an intramolecular C-O bond formation. The primary strategies to achieve this can be broadly categorized by the nature of the key bond-forming event.
Expand to view: Logic Diagram for Selecting a THF Synthesis Strategy
References
A Mechanistic Guide to the Reactivity of 3-Halotetrahydrofurans: Navigating Substitution, Elimination, and Neighboring Group Participation
Introduction
The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. Introducing a halogen at the C3 position unlocks a rich and often competitive reactivity profile. For researchers in drug development and synthetic chemistry, understanding the mechanistic pathways governing the reactions of 3-halotetrahydrofurans is paramount to controlling product outcomes. This guide provides an in-depth comparison of the three primary mechanistic routes—nucleophilic substitution (S_N2), elimination (E2), and neighboring group participation (NGP)—supported by mechanistic principles and representative experimental protocols.
The Crossroads of Reactivity: Three Competing Pathways
A 3-halotetrahydrofuran substrate, when subjected to a nucleophile or base, stands at a mechanistic crossroads. The chosen path is not arbitrary; it is dictated by a subtle interplay of factors including the nature of the reagent, solvent, temperature, and the stereochemistry of the substrate itself.
The Direct Approach: Bimolecular Nucleophilic Substitution (S_N2)
The S_N2 mechanism is a single, concerted step where an external nucleophile attacks the electrophilic C3 carbon, displacing the halide leaving group from the opposite face.[1] This pathway is characterized by a predictable inversion of stereochemistry at the reaction center.
Causality Behind Experimental Choices:
-
Nucleophile: Strong, yet minimally sterically hindered, nucleophiles are ideal. Reagents like azide (N₃⁻), cyanide (CN⁻), or primary amines excel here as their primary goal is to form a bond at the carbon center rather than abstract a proton.
-
Solvent: Polar aprotic solvents such as DMF, DMSO, or acetone are preferred. They solvate the cation of the nucleophilic salt but leave the anion relatively "bare," enhancing its nucleophilicity without interfering with the reaction through hydrogen bonding.
-
Leaving Group: The reaction rate is highly dependent on the leaving group's ability to stabilize a negative charge. The trend is I > Br > Cl >> F.[2][3]
Mechanism: S_N2 Pathway
Caption: S_N2 reaction showing backside attack and stereochemical inversion.
The Elimination Route: Bimolecular Elimination (E2)
In the E2 pathway, the reagent acts as a base, abstracting a proton from a carbon adjacent (beta) to the carbon bearing the halogen. In a concerted fashion, this proton abstraction triggers the formation of a π-bond and the ejection of the halide leaving group.[3][4] For 3-halotetrahydrofurans, this typically yields 2,3-dihydrofuran.[5][6][7]
Causality Behind Experimental Choices:
-
Base: Strong, sterically hindered bases are the reagents of choice. Potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) are classic examples. Their bulkiness makes them poor nucleophiles, favoring proton abstraction over attacking the C3 carbon.[8]
-
Temperature: Higher temperatures generally favor elimination over substitution.[8][9] Elimination results in an increase in the number of molecules, leading to a positive entropy change, which is favored at higher temperatures (ΔG = ΔH - TΔS).
-
Stereoelectronics: The E2 reaction has a strict geometric requirement: the beta-proton and the leaving group must be in an anti-periplanar (180°) conformation for the orbital overlap required for the concerted reaction to occur efficiently.
Mechanism: E2 Pathway
Caption: E2 reaction showing concerted proton abstraction and C=C bond formation.
The Internal Assist: Neighboring Group Participation (NGP)
Neighboring group participation (also known as anchimeric assistance) is a special mechanistic pathway where a group within the substrate molecule acts as an internal nucleophile.[10][11] In 3-halotetrahydrofurans, the ring oxygen, with its lone pairs of electrons, is perfectly positioned to play this role.[12][13]
The mechanism involves two consecutive S_N2-like steps.[14] First, the ring oxygen attacks the C3 carbon from the backside, displacing the halide and forming a strained, bicyclic oxonium ion intermediate. In the second step, an external nucleophile attacks one of the carbons of this intermediate (typically the less hindered one), opening the ring and leading to the final product.
Key Consequences of NGP:
-
Rate Acceleration: NGP reactions are often significantly faster than analogous reactions without the participating group because the internal nucleophile is always present at a high effective concentration.[10][14]
-
Retention of Stereochemistry: Because the mechanism involves two successive inversions (the first by the internal oxygen, the second by the external nucleophile), the net result is retention of the original stereochemistry at C3.[11][14]
Mechanism: NGP Pathway
Caption: NGP mechanism showing retention of stereochemistry via double inversion.
Comparative Analysis: Choosing the Right Path
The outcome of a reaction is determined by which of these three pathways is kinetically dominant under the chosen conditions. The following table summarizes the key factors that allow a researcher to favor one mechanism over another.
| Feature | S_N2 (Direct Substitution) | E2 (Elimination) | NGP (Internal Assistance) |
| Reagent | Strong, non-bulky nucleophile (e.g., N₃⁻, I⁻, R₂NH) | Strong, bulky base (e.g., t-BuOK, LDA)[8] | Weak nucleophile / Solvolysis conditions (e.g., H₂O, ROH) |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Less polar / Aprotic (e.g., THF, Ethanol)[8] | Polar protic (e.g., H₂O, Acetic Acid) |
| Temperature | Low to moderate | High[9] | Moderate |
| Stereochemical Outcome | Inversion of configuration | Alkene formation (2,3-dihydrofuran) | Retention of configuration[11][14] |
| Key Indicator | Second-order kinetics, product stereochemistry inverted. | Formation of an alkene, favored by bulky bases. | Accelerated rate, retained stereochemistry.[10] |
Experimental Protocols: A Self-Validating System
The following protocols provide validated, step-by-step methodologies for achieving specific mechanistic outcomes.
Workflow: General Reaction Setup
Caption: Standard workflow for conducting reactions with 3-halotetrahydrofurans.
Protocol 1: Synthesis of 3-Azidotetrahydrofuran (S_N2 Pathway)
This protocol is designed to favor the S_N2 pathway by using a potent, non-basic nucleophile in a polar aprotic solvent.
-
Materials: 3-Chlorotetrahydrofuran, sodium azide (NaN₃), anhydrous dimethylformamide (DMF), diethyl ether, deionized water, magnesium sulfate.
-
Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add sodium azide (1.5 eq).
-
Add 30 mL of anhydrous DMF via syringe and stir to dissolve.
-
Add 3-chlorotetrahydrofuran (1.0 eq) dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-18 hours.
-
Monitor the reaction's progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
After completion, cool the reaction to room temperature and pour it into 100 mL of deionized water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
-
Characterization: The resulting crude oil can be purified by vacuum distillation. The product, 3-azidotetrahydrofuran, should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy (strong azide stretch ~2100 cm⁻¹). The stereochemistry, if applicable, can be confirmed by polarimetry or chiral chromatography.
Protocol 2: Synthesis of 2,3-Dihydrofuran (E2 Pathway)
This protocol utilizes a strong, sterically hindered base and heat to promote the E2 elimination pathway.
-
Materials: 3-Bromotetrahydrofuran, potassium tert-butoxide (t-BuOK), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a flame-dried 100 mL round-bottom flask under nitrogen, add potassium tert-butoxide (1.2 eq) and 40 mL of anhydrous THF.
-
Cool the resulting slurry to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 eq) in 10 mL of anhydrous THF dropwise over 20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Gently heat the mixture to reflux (approx. 66 °C) for 4 hours.
-
Monitor the formation of the volatile product by GC-MS analysis of the headspace.
-
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature.
-
The product, 2,3-dihydrofuran, is a low-boiling liquid (b.p. ~54 °C). It can be isolated directly from the reaction mixture by fractional distillation.
-
-
Characterization: The identity and purity of 2,3-dihydrofuran can be confirmed by ¹H NMR (showing characteristic vinylic protons) and GC-MS.
Conclusion
The reactivity of 3-halotetrahydrofurans is a compelling case study in mechanistic competition. While S_N2, E2, and NGP pathways are all possible, a judicious choice of reagents and conditions allows for the selective synthesis of a desired product. For the synthetic chemist, mastering these principles transforms a potentially complex system into a predictable and powerful tool for molecular construction. By understanding the "why" behind a reaction's outcome—the steric demands, the solvent effects, and the potential for internal participation—researchers can navigate the mechanistic landscape with confidence and precision.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. bingol.edu.tr [bingol.edu.tr]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. US4261901A - Synthesis of tetrahydrofuran - Google Patents [patents.google.com]
- 6. 2,3-Dihydrofuran synthesis [organic-chemistry.org]
- 7. US3828077A - Production of 2,3-dihydrofuran - Google Patents [patents.google.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. youtube.com [youtube.com]
- 10. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 11. spcmc.ac.in [spcmc.ac.in]
- 12. scribd.com [scribd.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. dalalinstitute.com [dalalinstitute.com]
The Strategic Role of 3-Bromotetrahydrofuran in Modern Drug Discovery: A Comparative Guide
In the intricate landscape of medicinal chemistry, the tetrahydrofuran (THF) moiety stands as a cornerstone in the architecture of numerous therapeutic agents. Its prevalence stems from its ability to engage in crucial hydrogen bonding interactions, enhance solubility, and impart favorable metabolic profiles to drug candidates.[1] The strategic introduction of this vital heterocyclic system often relies on versatile building blocks, among which 3-bromotetrahydrofuran has emerged as a reagent of significant interest. This guide provides an in-depth technical analysis of the applications of this compound in drug discovery, offering a comparative perspective against alternative synthetic strategies and furnishing the experimental details necessary for researchers and drug development professionals.
The Versatility of this compound: A Nexus of Reactivity and Chirality
This compound (C₄H₇BrO) is a halogenated cyclic ether that serves as a valuable precursor for a wide array of substituted tetrahydrofurans.[2] Its utility is primarily anchored in the reactivity of the C-Br bond, which is susceptible to nucleophilic substitution, allowing for the facile introduction of diverse functional groups at the 3-position of the THF ring.[3] This reactivity is the gateway to a multitude of molecular scaffolds with potential therapeutic applications, ranging from antiviral and anticancer agents to antibiotics.[4]
The stereochemistry of the 3-substituted tetrahydrofuran is often critical for its biological activity. Consequently, the ability to control the stereochemical outcome of reactions involving this compound is of paramount importance. The predominant mechanism for nucleophilic substitution at the C3 position is the S(_N)2 reaction, which proceeds with a predictable inversion of stereochemistry. This stereospecificity is a powerful tool in asymmetric synthesis, enabling the construction of enantiomerically pure drug molecules. The backside attack of the nucleophile on the carbon atom bearing the bromine atom leads to a Walden inversion, a fundamental concept in stereoselective synthesis.[5][6][7]
Comparative Analysis: this compound vs. Alternative Precursors
The selection of a building block in drug synthesis is a multifactorial decision, weighing reactivity, cost, availability, and the number of synthetic steps. This compound is often compared with other 3-halotetrahydrofurans and alternative, de novo synthetic routes to the tetrahydrofuran ring.
Head-to-Head: The Halogen Effect in 3-Substituted Tetrahydrofurans
The choice of the halogen atom (F, Cl, Br, I) in a 3-halotetrahydrofuran precursor significantly influences its reactivity in S(_N)2 reactions. The leaving group ability generally follows the trend I > Br > Cl > F, which correlates with the strength of the C-X bond and the stability of the resulting halide anion. While 3-iodotetrahydrofuran would be the most reactive, its higher cost and lower stability often make this compound the more practical choice for industrial applications. Conversely, 3-chlorotetrahydrofuran is less reactive, often requiring harsher reaction conditions, which can be detrimental to complex molecules with sensitive functional groups.
| Feature | 3-Chlorotetrahydrofuran | This compound | 3-Iodotetrahydrofuran |
| Reactivity (S(_N)2) | Lower | Good | Highest |
| Leaving Group Ability | Moderate | Good | Excellent |
| Cost | Generally Lower | Moderate | Higher |
| Stability | High | Moderate | Lower |
| Typical Reaction Conditions | Harsher (higher temp., stronger base) | Milder | Mildest |
This table provides a qualitative comparison based on established principles of nucleophilic substitution reactions.
De Novo Synthesis: The Case of (S)-3-Hydroxytetrahydrofuran
A critical intermediate in the synthesis of several blockbuster drugs is the enantiomerically pure (S)-3-hydroxytetrahydrofuran. While this can be prepared from racemic this compound via nucleophilic substitution with a hydroxide source followed by chiral resolution, alternative de novo syntheses from chiral pool starting materials are prevalent in industrial settings. A notable example is the synthesis starting from L-malic acid.
The multi-step synthesis from L-malic acid, while appearing more complex, offers the advantage of establishing the desired stereochemistry from the outset, thereby avoiding a potentially costly and lower-yielding resolution step.[8][9]
Applications in Drug Discovery: From Bench to Blockbuster
The utility of this compound as a synthetic precursor is best illustrated through its application in the synthesis of marketed drugs and clinical candidates.
HIV Protease Inhibitors: The Amprenavir and Darunavir Story
The tetrahydrofuran moiety is a key structural feature in several HIV protease inhibitors, where it plays a crucial role in binding to the enzyme's active site.[10]
-
Amprenavir: The synthesis of Amprenavir involves the coupling of a sulfonamide core with (S)-3-hydroxytetrahydrofuran.[9] While industrial syntheses often favor the de novo route from L-malic acid for the (S)-3-hydroxytetrahydrofuran component, the conceptual disconnection highlights the importance of this building block.[3]
-
Darunavir: A later-generation and highly potent HIV protease inhibitor, Darunavir, incorporates a bis-tetrahydrofuran ligand. The synthesis of this critical bis-THF moiety can be achieved through various routes, with some strategies employing substituted tetrahydrofuran precursors that are conceptually derived from this compound.[11][12] The design of these inhibitors underscores the importance of the THF ring in establishing crucial hydrogen bonding interactions within the S2 subsite of the HIV-1 protease active site.[10]
Illustrative Synthetic Pathway: A Key Intermediate for Darunavir
The following diagram illustrates a conceptual synthetic pathway to a key bicyclic intermediate of Darunavir, highlighting the formation of the fused tetrahydrofuran rings.
Caption: Conceptual pathway to the bis-THF core of Darunavir.
Adenosine Receptor Antagonists
The 3-alkoxy tetrahydrofuran scaffold, readily accessible from this compound, is a feature in the design of selective antagonists for the A₃ adenosine receptor.[11][13] These antagonists have therapeutic potential in treating inflammation, asthma, and glaucoma. The synthesis involves the nucleophilic substitution of this compound with various substituted phenols or other hydroxyl-containing molecules.
Anticancer Agents
The tetrahydrofuran ring is present in a number of natural products with potent antiproliferative activity.[14] Synthetic analogues are being actively explored as potential cancer chemotherapeutics. For instance, substituted tetrahydrofurans have been synthesized and evaluated for their ability to inhibit tumor cell growth, with some compounds showing significant activity against leukemia cell lines.[15] The synthesis of these analogues often involves the construction of the tetrahydrofuran ring through methods where this compound could serve as a key starting material for introducing side chains.
Experimental Protocols: A Practical Guide
Synthesis of a 3-Aryloxy-Tetrahydrofuran Intermediate
This protocol provides a general procedure for the nucleophilic substitution of this compound with a phenolic nucleophile, a common step in the synthesis of adenosine receptor antagonists and other biologically active molecules.
Reaction Scheme:
Step-by-Step Methodology:
-
Preparation: To a solution of the desired phenol (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO) is added a base (e.g., K₂CO₃, NaH; 1.2 eq.) at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction: The mixture is stirred for 30 minutes to ensure the formation of the phenoxide. This compound (1.1 eq.) is then added dropwise to the reaction mixture.
-
Heating and Monitoring: The reaction is heated to a specified temperature (typically 60-80 °C) and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 3-(aryloxy)tetrahydrofuran.
Self-Validating System:
-
TLC/HPLC Monitoring: The disappearance of the starting materials and the appearance of the product spot/peak with a different retention factor/time validates the progress of the reaction.
-
Spectroscopic Analysis: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the proton signal corresponding to the C-H adjacent to the bromine in the starting material and the appearance of new aromatic signals and a downfield shift of the C3 proton in the product are key indicators of a successful reaction.
Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox
This compound has proven to be a highly valuable and versatile building block in drug discovery. Its predictable reactivity in S(_N)2 reactions, coupled with the stereochemical control it offers, makes it a powerful tool for accessing a wide range of complex molecular architectures. While alternative de novo synthetic routes exist for key tetrahydrofuran-containing intermediates, the utility of this compound in exploratory medicinal chemistry and for the synthesis of specific target molecules remains undeniable. As the quest for novel therapeutics continues, the strategic application of such well-defined and reactive building blocks will continue to be a cornerstone of successful drug development programs.
References
- 1. osti.gov [osti.gov]
- 2. (S)-(+)-3-Hydroxytetrahydrofuran Supplier, High Purity Chemical at Best Price [nacchemical.com]
- 3. Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of adenosine receptor antagonists | Department of Chemical and Pharmaceutical Sciences [dscf.units.it]
- 5. SN2 Stereochemistry - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. quora.com [quora.com]
- 8. Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran_Chemicalbook [chemicalbook.com]
- 9. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New strategies for the synthesis of A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, CoMFA Analysis, and Receptor Docking of 3,5-Diacyl-2,4-Dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-Bromotetrahydrofuran: A Guide for Laboratory Professionals
For the discerning researcher, scientist, and drug development professional, the meticulous management of chemical reagents extends far beyond the bench. The proper disposal of specialized compounds like 3-Bromotetrahydrofuran is not merely a regulatory formality but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of personnel and the integrity of your facility.
Foundational Knowledge: Understanding the Hazard Profile
This compound (CAS No. 19311-37-6) is a versatile brominated derivative of tetrahydrofuran, widely employed as a building block in organic synthesis.[1] However, its utility is matched by a distinct hazard profile that dictates its handling and disposal. It is classified as a flammable liquid and vapor, and is harmful if it comes into contact with skin, is inhaled, or swallowed, causing skin and serious eye irritation.[1][2][3][4]
| Property | Value | Source |
| Molecular Formula | C4H7BrO | [1][4][5][6][7] |
| Molecular Weight | 151.00 g/mol | [1][4] |
| Appearance | Colorless to light yellow liquid | [1][5] |
| Boiling Point | ~154.5 °C | [1] |
| Flash Point | ~59.0 °C | [1] |
| Density | ~1.6 g/cm³ | [1] |
Given its chemical structure—a halogenated organic compound—it falls under specific waste categories that prohibit land disposal without prior treatment.[8] Understanding this classification is the first principle of its proper disposal.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the principles of chemical safety and regulatory compliance.
Step 1: Immediate Waste Segregation
The cardinal rule of hazardous waste management is segregation at the source. Due to its bromine content, this compound must be disposed of as halogenated organic waste .[9]
-
Action: Immediately upon generation, collect all waste containing this compound (e.g., residual amounts in containers, contaminated materials) into a designated, properly labeled waste container.
-
Causality: Co-mingling halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[10] Halogenated wastes require specific treatment methods, typically high-temperature incineration, to neutralize the hazardous components.[9]
Step 2: Container Selection and Labeling
The integrity of the waste containment is paramount to preventing leaks and ensuring safe transport.
-
Action: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, tight-fitting cap.[11] The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an accurate list of any other constituents and their approximate percentages.[12][13]
-
Causality: Proper labeling provides critical information for waste handlers and disposal facilities, ensuring the waste is managed appropriately and safely. It is also a strict regulatory requirement.
Step 3: Accumulation and Storage
Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Action: Keep the waste container closed at all times, except when adding waste.[13] Store the container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[2][3] Ensure secondary containment is in place to capture any potential leaks.[12]
-
Causality: this compound is a flammable liquid.[2][3][4] Proper storage mitigates the risk of fire or explosion. Secondary containment is a crucial safeguard against environmental contamination in the event of a primary container failure.
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company.
-
Action: Once the waste container is nearly full (approximately 75% capacity to allow for vapor expansion), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[12] Do not attempt to dispose of this chemical down the drain or in regular trash.[10]
-
Causality: Licensed disposal facilities have the necessary permits and technology to treat and dispose of halogenated organic waste in an environmentally sound and legally compliant manner.
Emergency Preparedness: Spill Management
Accidents can happen, and a well-defined spill response plan is essential.
-
Immediate Actions in Case of a Spill:
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.[14][15]
-
Ventilate: If it is safe to do so, ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[14]
-
Contain: For small spills, contain the liquid using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1][16]
-
Personal Protective Equipment (PPE): No attempt to clean a spill should be made without the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1] For larger spills, respiratory protection may be necessary.[1]
-
Cleanup and Disposal: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[2][3]
-
Report: Report the spill to your EHS department. For large or uncontrolled spills, contact emergency services immediately.[14]
-
Visualizing the Disposal Pathway
The following diagram illustrates the critical decision points and actions in the this compound disposal workflow.
Caption: A flowchart of the this compound disposal process.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to the principles of waste segregation, proper containment, and regulatory compliance, you not only ensure the safety of your personnel but also uphold the scientific community's commitment to environmental protection. Let this guide serve as a foundational resource in your laboratory's safety and chemical management program.
References
- 1. nbinno.com [nbinno.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | 19311-37-6 | TCI AMERICA [tcichemicals.com]
- 4. This compound | C4H7BrO | CID 12929516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 19311-37-6: this compound | CymitQuimica [cymitquimica.com]
- 6. americanelements.com [americanelements.com]
- 7. This compound | 19311-37-6 [chemicalbook.com]
- 8. p2infohouse.org [p2infohouse.org]
- 9. bucknell.edu [bucknell.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. cws.auburn.edu [cws.auburn.edu]
- 15. Procedures in case of a hazardous material spill/leak [icampi.uminho.pt]
- 16. offices.austincc.edu [offices.austincc.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromotetrahydrofuran
As a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds, 3-Bromotetrahydrofuran (CAS 19311-37-6) is a common reagent in advanced research laboratories.[1][2] However, its utility is matched by a distinct hazard profile that necessitates a rigorous and well-understood personal protective equipment (PPE) protocol. This guide moves beyond a simple checklist to provide a procedural and logical framework for ensuring operator safety, grounded in the specific chemical properties of the compound.
Foundational Hazard Analysis: The "Why" Behind the "What"
Understanding the causality behind PPE selection is critical for fostering a true safety culture. The requirement for specific protective gear is directly derived from the inherent physicochemical and toxicological properties of this compound.
This compound is classified as a flammable liquid and is known to cause significant skin and eye irritation.[3][4] Inhalation may also lead to respiratory irritation.[3][4] Therefore, our primary safety objectives are to prevent ignition, eliminate skin and eye contact, and minimize inhalation of vapors.
| Hazard Classification | GHS Hazard Statement | Implication for PPE Selection |
| Flammable Liquid, Category 3 | H226: Flammable liquid and vapor[3][4] | Requires use of flame-resistant or 100% cotton lab coats. Prohibits ignition sources and mandates protocols to prevent static discharge. |
| Skin Irritation, Category 2 | H315: Causes skin irritation[3][4] | Mandates the use of chemically resistant gloves and a fully-buttoned lab coat to cover all exposed skin. |
| Serious Eye Irritation, Category 2 | H319: Causes serious eye irritation[3][4] | Requires chemical splash goggles at a minimum; a face shield over goggles is recommended for splash-prone procedures. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[3][4] | Necessitates handling within a certified chemical fume hood to control vapor exposure. Respiratory protection may be required outside of this primary engineering control. |
The Core PPE Ensemble: Your Standard Operational Defense
For routine, small-scale laboratory operations involving this compound, the following PPE ensemble is mandatory. All activities must be conducted within a properly functioning chemical fume hood.
A. Eye and Face Protection:
-
Primary Defense: Chemical splash goggles that meet the ANSI Z.87.1 standard are required at all times.[5] Standard safety glasses with side shields are insufficient as they do not provide a seal around the eyes to protect from splashes.[6]
-
Enhanced Defense: For procedures with a higher risk of splashing (e.g., transferring quantities >500 mL, conducting reactions under pressure, or rapid additions), a full-face shield must be worn in addition to chemical splash goggles.[5][7]
B. Hand Protection: The selection of appropriate gloves is a critical decision point. No single glove material is impervious to all chemicals.[6]
-
Routine Handling: For incidental contact, such as drawing small aliquots or setting up reactions, high-quality disposable nitrile gloves are a suitable starting point.[5] However, it is crucial to recognize that they provide only short-term protection.
-
Prolonged Contact or Immersion: For tasks involving extended handling or potential immersion (e.g., cleaning glassware, managing large spills), more robust gloves are necessary. Butyl or neoprene gloves offer superior resistance to many organic solvents and should be considered.[8][9]
-
The Principle of Self-Validation: Always inspect gloves for tears or pinholes before use.[10] If contact with this compound occurs, remove the glove immediately using proper technique, wash your hands, and don a new glove. Contaminated gloves must be disposed of as hazardous waste.[10]
C. Body and Foot Protection:
-
Laboratory Coat: A flame-resistant (FR) lab coat or a lab coat made of 100% cotton is mandatory.[6] The coat must be fully buttoned to protect underlying clothing and skin.[5] Synthetic blends like polyester or acrylic are strictly prohibited as they can melt and fuse to the skin in the event of a fire.[5]
-
Clothing: Long pants and shirts that cover the upper body are required.
-
Footwear: Shoes must be closed-toe and closed-heel, constructed of a non-porous material that provides protection from spills.
Procedural Discipline: Workflows for Safety
A disciplined, procedural approach to PPE usage minimizes the risk of accidental exposure, particularly during donning and doffing.
Step-by-Step PPE Protocol
-
Preparation: Before entering the lab, ensure long pants and appropriate closed-toe shoes are worn.
-
Donning Sequence:
-
Put on your lab coat and fasten all buttons.
-
Don chemical splash goggles. If required, add a face shield.
-
Put on the appropriate chemically-resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing Sequence (to prevent cross-contamination):
-
Remove gloves using a technique that avoids touching the outer surface with bare skin.[10]
-
Remove the face shield (if used), handling it by the headband.
-
Remove the chemical splash goggles.
-
Remove the lab coat.
-
Wash hands thoroughly with soap and water.
-
Diagram: PPE Selection Workflow A logical flow for determining the appropriate level of PPE based on the operational context.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 19311-37-6 [chemicalbook.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. Personal Protective Equipment | Anesthesia Key [aneskey.com]
- 10. file.bldpharm.com [file.bldpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

